2-Butenoyl coenzyme A (lithium)
Description
BenchChem offers high-quality 2-Butenoyl coenzyme A (lithium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoyl coenzyme A (lithium) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H36Li4N7O17P3S |
|---|---|
Molecular Weight |
859.4 g/mol |
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C25H40N7O17P3S.4Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;;/q;4*+1/p-4/b5-4+;;;;/t14-,18-,19-,20+,24-;;;;/m1..../s1 |
InChI Key |
RRZJOXPRURHLJG-UBSBBMKYSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
The Crossroads of Catabolism: Elucidating the Metabolic Pathway of Crotonyl-CoA in Lysine Degradation
An In-Depth Technical Guide for Researchers
Abstract
The catabolism of the essential amino acid L-lysine is a critical metabolic pathway that converges with fatty acid oxidation and has profound implications for cellular energy homeostasis and epigenetic regulation. A key intermediate in this pathway is Crotonyl-CoA, generated through the oxidative decarboxylation of glutaryl-CoA. This technical guide provides an in-depth exploration of the enzymatic steps leading to and succeeding the formation of Crotonyl-CoA from lysine. We will dissect the mechanism of the pivotal enzyme, Glutaryl-CoA Dehydrogenase (GCDH), its partnership with the electron transfer flavoprotein (ETF) system, and the downstream processing of Crotonyl-CoA. Furthermore, this guide delves into the clinical significance of defects in this pathway, such as Glutaric Aciduria Type I, and discusses the emerging role of Crotonyl-CoA as a substrate for histone post-translational modifications. Detailed experimental protocols for enzyme activity assays, metabolite quantification, and metabolic flux analysis are provided to equip researchers in drug development and life sciences with the necessary tools to investigate this vital metabolic nexus.
Introduction: Lysine Catabolism - More Than Just Degradation
L-lysine, an essential amino acid, cannot be synthesized de novo by mammals and must be obtained from the diet.[1][2] Beyond its fundamental role as a building block for proteins, lysine's degradation is a key contributor to the cellular energy pool. The catabolic process for lysine in mammals primarily occurs in the mitochondrial matrix via the saccharopine pathway.[3][4] This multi-step enzymatic cascade converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for ATP production or be used for the synthesis of ketone bodies.[1][5]
The pathway's significance is underscored by the severe neurometabolic disorders that arise from its disruption.[3] A central and clinically relevant segment of this pathway is the conversion of glutaryl-CoA to Crotonyl-CoA, a reaction that links lysine catabolism directly to the electron transport chain and fatty acid metabolism. Understanding the intricacies of this junction is paramount for developing diagnostics and therapeutics for related inborn errors of metabolism and for exploring its recently discovered role in epigenetic regulation through histone crotonylation.[4][6]
The Core Pathway: From Glutaryl-CoA to Crotonyl-CoA
The journey from lysine culminates in the formation of glutaryl-CoA. This intermediate stands at a critical juncture, where it undergoes an irreversible oxidative decarboxylation to yield Crotonyl-CoA. This reaction is the focal point of our discussion.
Glutaryl-CoA Dehydrogenase (GCDH): The Key Catalyst
Glutaryl-CoA Dehydrogenase (GCDH) is a homotetrameric mitochondrial matrix enzyme that contains a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor per subunit.[7][8] It belongs to the acyl-CoA dehydrogenase family and is encoded by the GCDH gene on chromosome 19.[9][10]
Mechanism of Action: The reaction catalyzed by GCDH is a complex process involving both dehydrogenation and decarboxylation.[9][11]
-
Substrate Binding: Glutaryl-CoA binds to the active site of the oxidized GCDH enzyme.
-
α-Proton Abstraction: A catalytic glutamate residue (Glu370) abstracts a proton from the α-carbon of the substrate.[9]
-
Hydride Transfer: A hydride ion is transferred from the β-carbon of the substrate to the N5 position of the FAD cofactor, reducing it to FADH₂.[9] This creates a transient, enzyme-bound intermediate, glutaconyl-CoA.[8][9]
-
Decarboxylation: The unstable glutaconyl-CoA intermediate is decarboxylated, breaking the Cγ-Cδ bond to release CO₂ and form a dienolate anion.[9]
-
Protonation and Product Release: The dienolate intermediate is protonated to form the final product, Crotonyl-CoA, which is then released from the active site.[9] The release of Crotonyl-CoA has been identified as a major rate-determining step in the enzyme's turnover.[7][11]
Electron Transfer Flavoprotein (ETF): The Electron Acceptor
The FADH₂ cofactor within GCDH must be re-oxidized to FAD for the enzyme to catalyze another reaction. This is not achieved by direct interaction with the respiratory chain. Instead, GCDH, like several other mitochondrial dehydrogenases involved in fatty acid and amino acid catabolism, utilizes the Electron Transfer Flavoprotein (ETF) as its physiological electron acceptor.[9][12][13]
ETF is a heterodimeric mitochondrial matrix protein (composed of α and β subunits) that functions as a crucial electron shuttle.[12][13][14] It accepts electrons from at least 14 different flavoenzymes, including GCDH, and funnels them into the electron transport chain.[12][14]
The Electron Relay to the Respiratory Chain
The reduced ETF transfers its electrons to a specific inner mitochondrial membrane protein called ETF-ubiquinone oxidoreductase (ETF:QO) .[14][15] This enzyme contains its own FAD cofactor and an iron-sulfur cluster.[15] The electrons flow from ETF to ETF:QO and finally to ubiquinone (Coenzyme Q), reducing it to ubiquinol (CoQH₂).[15] Ubiquinol then transfers the electrons to Complex III of the respiratory chain, contributing to the proton gradient that drives ATP synthesis.[15]
dot digraph "Lysine_Catabolism_to_Crotonyl_CoA" { graph [fontname="Arial", splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} end_dot Caption: Core pathway from Lysine to Acetyl-CoA.
dot digraph "Electron_Transfer_Chain" { graph [fontname="Arial", splines=true, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];
} end_dot Caption: Electron transfer from GCDH to Ubiquinone.
Clinical Significance: Glutaric Aciduria Type I
The critical role of GCDH is starkly illustrated by the consequences of its deficiency. Mutations in the GCDH gene lead to Glutaric Aciduria Type I (GA1) , an autosomal recessive neurometabolic disorder.[2][9][16] The enzymatic block prevents the breakdown of glutaryl-CoA, leading to the accumulation of upstream metabolites, primarily glutaric acid and 3-hydroxyglutaric acid, in body fluids.[2][16][17]
While patients may appear normal at birth (often with macrocephaly), they are at high risk of suffering acute encephalopathic crises, typically triggered by metabolic stress such as infections or vaccinations.[2][18] These crises cause irreversible damage to the basal ganglia, resulting in a severe dystonic-dyskinetic movement disorder.[2][16] Early diagnosis through newborn screening and management with a low-lysine diet and carnitine supplementation can prevent these devastating neurological outcomes.[2]
Beyond Energy: Crotonyl-CoA and Epigenetic Regulation
Recent research has unveiled an exciting and previously unknown function for Crotonyl-CoA. It serves as the donor substrate for a novel post-translational modification (PTM) on histone proteins called lysine crotonylation (Kcr) .[19][20][21] This modification, distinct from acetylation and methylation, is dynamically regulated by the intracellular concentration of Crotonyl-CoA.[4][19]
The catabolism of lysine is a significant source of the Crotonyl-CoA pool used for this purpose.[19][20] Studies have shown that cancer cells, such as glioblastoma stem cells, can reprogram lysine catabolism by upregulating GCDH to increase intracellular Crotonyl-CoA, thereby altering histone Kcr patterns.[4][6] This epigenetic remodeling helps the cancer cells evade immune responses and maintain their tumorigenic potential.[6] This link between a core metabolic pathway and epigenetic control opens up new avenues for therapeutic intervention, targeting metabolic enzymes to influence gene expression programs in disease.
Experimental Protocols & Methodologies
Investigating the Crotonyl-CoA pathway requires robust and validated experimental techniques. The choice of methodology is dictated by the specific question being addressed, whether it is enzyme function, metabolite levels, or pathway dynamics.
Assay of Glutaryl-CoA Dehydrogenase (GCDH) Activity
This protocol describes a spectrophotometric assay to measure GCDH activity in mitochondrial extracts or with purified enzyme. The principle relies on monitoring the reduction of an artificial electron acceptor, which is dependent on the oxidation of glutaryl-CoA.
Causality Behind Experimental Choices:
-
Substrate (Glutaryl-CoA): This is the specific substrate for GCDH, ensuring the measured activity is not from other acyl-CoA dehydrogenases.
-
Electron Acceptor (DCPIP): In the absence of the natural electron acceptor system (ETF and ETF:QO), an artificial acceptor like 2,6-dichlorophenolindophenol (DCPIP) is used. Its reduction by electrons from the FADH₂ cofactor leads to a measurable decrease in absorbance at 600 nm, allowing for kinetic analysis.
-
Phenazine Methosulfate (PMS): PMS acts as an intermediate electron carrier between the enzyme's FADH₂ and DCPIP, facilitating a more efficient electron transfer and enhancing the signal.
-
Buffer System (Tris-HCl, pH 7.8): This maintains the optimal pH for GCDH activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
Substrate Stock: 10 mM Glutaryl-CoA in water.
-
DCPIP Stock: 5 mM DCPIP in water.
-
PMS Stock: 10 mM Phenazine Methosulfate in water (prepare fresh and protect from light).
-
-
Assay Setup:
-
In a 1 mL cuvette, combine:
-
880 µL of Assay Buffer.
-
20 µL of 5 mM DCPIP.
-
10 µL of 10 mM PMS.
-
50 µL of mitochondrial extract or purified enzyme solution.
-
-
Mix by inversion and incubate at 37°C for 5 minutes to establish a baseline.
-
-
Initiating the Reaction:
-
Add 40 µL of 10 mM Glutaryl-CoA to the cuvette to start the reaction.
-
Immediately begin monitoring the decrease in absorbance at 600 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Use the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹) to convert the rate into specific activity (µmol/min/mg of protein).
-
dot digraph "GCDH_Assay_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} end_dot Caption: Workflow for GCDH enzyme activity assay.
Quantification of Crotonyl-CoA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance metabolites like acyl-CoAs from complex biological samples.[22][23]
Causality Behind Experimental Choices:
-
Extraction: A trichloroacetic acid (TCA) or perchloric acid precipitation followed by solid-phase extraction (SPE) is used to efficiently extract short-chain acyl-CoAs while removing interfering proteins and salts.[22]
-
Chromatography (LC): Reversed-phase chromatography (e.g., C18 column) is used to separate Crotonyl-CoA from other isomers and related molecules based on polarity.
-
Detection (MS/MS): Tandem mass spectrometry provides exceptional sensitivity and selectivity. A specific precursor ion (the molecular weight of Crotonyl-CoA) is selected and fragmented, and a unique product ion is monitored (Selected Reaction Monitoring - SRM), ensuring that the signal is unequivocally from the target analyte.
Step-by-Step Methodology (Conceptual):
-
Sample Preparation:
-
Flash-freeze biological samples (cells or tissues) in liquid nitrogen to quench metabolism.
-
Homogenize the frozen sample in a cold 10% (w/v) trichloroacetic acid solution.
-
Centrifuge to pellet precipitated proteins.
-
Purify the supernatant containing acyl-CoAs using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the acyl-CoAs and dry under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate buffer.
-
Inject the sample onto a C18 HPLC column.
-
Elute with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Interface the LC eluent with a tandem mass spectrometer operating in positive ion mode.
-
Set up an SRM transition specific for Crotonyl-CoA (e.g., m/z 834.1 → 327.1).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a pure Crotonyl-CoA standard.
-
Quantify the amount of Crotonyl-CoA in the sample by comparing its peak area to the standard curve.
-
Metabolic Flux Analysis (MFA)
MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells.[24] By using stable isotope tracers, one can follow the path of atoms through the network.
Causality Behind Experimental Choices:
-
Isotope Tracer (¹³C-Lysine): To trace the lysine catabolic pathway, cells are cultured with lysine in which all six carbon atoms are the heavy isotope ¹³C ([U-¹³C₆]-Lysine).
-
Mass Spectrometry (MS): As ¹³C-lysine is metabolized, the ¹³C atoms are incorporated into downstream intermediates like glutaryl-CoA and Crotonyl-CoA. GC-MS or LC-MS can detect the resulting mass shifts in these metabolites and their fragments.
-
Computational Modeling: The measured mass isotopomer distributions are fed into a computational model of the metabolic network. The model then solves a system of equations to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[24]
Step-by-Step Workflow (Conceptual):
-
Isotopic Labeling Experiment: Culture cells in a defined medium where standard lysine is replaced with [U-¹³C₆]-Lysine. Allow the cells to reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Quench metabolism and extract intracellular metabolites as described in the LC-MS/MS protocol.
-
Mass Spectrometry Analysis: Analyze the extracts to determine the mass isotopomer distribution (MID) for key metabolites in the pathway (e.g., glutamate, α-ketoadipate, crotonyl-CoA).
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the experimental MIDs to a stoichiometric model of lysine catabolism.
-
Data Interpretation: The output provides quantitative flux values (e.g., in nmol/10⁶ cells/hr) for each reaction in the pathway, revealing the rate of Crotonyl-CoA production from lysine.
Quantitative Data Summary
Precise kinetic parameters for GCDH can vary based on the species and experimental conditions. The following table summarizes representative data that researchers would aim to determine.
| Parameter | Description | Typical Value Range | Source Context |
| K_m_ (Glutaryl-CoA) | Michaelis constant for the substrate; indicates the substrate concentration at half-maximal velocity. | 2 - 10 µM | Purified recombinant human GCDH |
| k_cat_ | Turnover number; the number of substrate molecules converted to product per enzyme site per unit time. | 10 - 25 s⁻¹ | Steady-state kinetics |
| V_max_ | Maximum reaction velocity for a given amount of enzyme. | Dependent on enzyme concentration | Enzyme assays |
| Crotonyl-CoA levels | Intracellular concentration of Crotonyl-CoA. | 0.1 - 2 µM | LC-MS/MS on cultured mammalian cells |
Note: These values are illustrative and should be determined empirically for any specific experimental system.
Conclusion and Future Directions
The metabolic pathway of Crotonyl-CoA derived from lysine catabolism is a textbook example of metabolic integration, linking amino acid degradation, energy production, and fatty acid oxidation. The central role of Glutaryl-CoA dehydrogenase is highlighted by the severe pathology of GA1. Moreover, the recent discovery of Crotonyl-CoA's function as a substrate for histone crotonylation has catapulted this pathway into the forefront of epigenetics and cancer research. This new understanding provides a compelling rationale for investigating the enzymes of lysine catabolism as potential therapeutic targets. By modulating the activity of enzymes like GCDH, it may be possible to alter the epigenetic landscape of a cell, offering novel strategies for treating diseases like cancer. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the complexities of this fascinating and clinically important metabolic pathway.
References
A comprehensive, numbered list of all cited sources will be generated here, including the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 2. Inherited Disorders of Lysine Metabolism: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. familiasga.com [familiasga.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Lysine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. GCDH gene: MedlinePlus Genetics [medlineplus.gov]
- 11. GCDH glutaryl-CoA dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Electron transfer flavoprotein and its role in mitochondrial energy metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-dimensional structure of human electron transfer flavoprotein to 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.au.dk [pure.au.dk]
- 15. Electron-transferring-flavoprotein dehydrogenase - Wikipedia [en.wikipedia.org]
- 16. orpha.net [orpha.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 19. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
Difference between 2-Butenoyl CoA and Acetyl-CoA structure
An In-depth Technical Guide to the Structural and Functional Distinctions Between 2-Butenoyl CoA and Acetyl-CoA
This guide provides a detailed comparative analysis of 2-Butenoyl Coenzyme A (CoA) and Acetyl Coenzyme A, two pivotal intermediates in cellular metabolism. Tailored for researchers, scientists, and drug development professionals, this document elucidates the subtle yet critical structural differences that dictate their profoundly distinct biochemical roles. We will explore not only their molecular architecture but also the functional consequences of these differences, the metabolic pathways they inhabit, and the experimental methodologies used to differentiate them.
The Common Scaffold: Coenzyme A
Before dissecting the differences between 2-Butenoyl CoA and Acetyl-CoA, it is essential to understand their shared structural foundation: Coenzyme A (CoA). CoA is a complex molecule derived from pantothenic acid (Vitamin B5), adenosine triphosphate (ATP), and cysteine.[1][2] Its primary function is to act as a carrier for acyl groups, which are attached via a high-energy thioester bond to its terminal sulfhydryl group (-SH).[3][4] This thioester linkage is thermodynamically unstable, making the attached acyl group highly reactive and primed for transfer in various biochemical reactions.[3]
2-Butenoyl CoA: The Unsaturated Four-Carbon Intermediate
2-Butenoyl CoA, commonly known as Crotonyl-CoA, features a four-carbon acyl group, the 2-butenoyl group (CH₃CH=CHCO-), attached to Coenzyme A. [5][6]The defining feature of this molecule is the carbon-carbon double bond between the second and third carbon atoms (C2 and C3). This makes it an unsaturated acyl-CoA.
This molecule is not a primary energy currency like Acetyl-CoA but rather a key intermediate in specific metabolic pathways. It is prominently featured in the β-oxidation of fatty acids, particularly unsaturated fatty acids, and in the degradation pathways of amino acids like lysine and tryptophan. [7][8]The presence of the double bond necessitates a different set of enzymatic reactions for its metabolism compared to saturated acyl-CoAs.
Quantitative and Qualitative Comparison
The structural variations lead to distinct chemical properties, which are summarized below.
| Feature | Acetyl-CoA | 2-Butenoyl CoA (Crotonyl-CoA) |
| Acyl Group Name | Acetyl | 2-Butenoyl (Crotonyl) |
| Acyl Group Structure | CH₃CO- | CH₃CH=CHCO- |
| Carbons in Acyl Group | 2 | 4 |
| Acyl Group Saturation | Saturated (No C=C bonds) | Unsaturated (One C=C bond) |
| Overall Formula | C₂₃H₃₈N₇O₁₇P₃S [3][9] | C₂₅H₄₀N₇O₁₇P₃S [5][6] |
| Molecular Weight | ~809.57 g/mol [3][9][10] | ~835.61 g/mol [5][7] |
The critical takeaway is the presence of the trans-double bond in 2-Butenoyl CoA. This feature introduces a planar rigidity to that section of the acyl chain and is the specific substrate recognition site for enzymes like Enoyl-CoA Hydratase, which are essential for its further processing.
Functional Divergence Rooted in Structure
The structural differences directly dictate the metabolic roles of these molecules. Acetyl-CoA is a central hub connecting multiple catabolic and anabolic pathways, while 2-Butenoyl CoA is a transient intermediate within more specialized degradation routes.
-
Acetyl-CoA is the universal product of the breakdown of major fuel molecules. Its entry into the citric acid cycle is a central process for cellular energy generation in aerobic organisms. [11][12][13]Furthermore, when energy is abundant, Acetyl-CoA is shuttled out of the mitochondria to the cytoplasm to serve as the primer for synthesizing new fatty acids for energy storage. [14][15][16]
-
2-Butenoyl CoA arises during the fourth step of the β-oxidation of a saturated fatty acid, after the action of acyl-CoA dehydrogenase. It is also a direct product in the oxidation of unsaturated fatty acids with a double bond at an even-numbered carbon. Its own metabolism requires the enzyme enoyl-CoA hydratase to add water across the double bond, converting it to β-hydroxybutyryl-CoA, allowing the β-oxidation spiral to continue. [17][18]
Experimental Protocols: Differentiating 2-Butenoyl CoA and Acetyl-CoA via LC-MS/MS
The structural and mass differences between these molecules make them ideal candidates for separation and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
Causality of Method Selection: LC is chosen to separate the two molecules in time based on their differing polarity, preventing them from entering the mass spectrometer simultaneously (ion suppression). Tandem MS (MS/MS) is used for unambiguous identification and quantification by selecting the parent ion and fragmenting it into characteristic daughter ions.
Step-by-Step Methodology
-
Metabolite Extraction:
-
Objective: To efficiently extract small molecule metabolites from a biological matrix (e.g., cell culture, tissue homogenate) while quenching metabolic activity.
-
Protocol:
-
Flash-freeze the biological sample in liquid nitrogen to halt all enzymatic reactions.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to the frozen sample.
-
Homogenize thoroughly using a bead beater or sonicator on ice.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 5% Methanol in water) for LC-MS analysis.
-
-
-
LC Separation:
-
Objective: To chromatographically separate 2-Butenoyl CoA from Acetyl-CoA.
-
Protocol:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size). C18 is chosen for its ability to retain and separate molecules based on hydrophobicity; 2-Butenoyl CoA is slightly more hydrophobic than Acetyl-CoA due to its longer carbon chain.
-
Mobile Phase A: Water with 0.1% formic acid (to aid ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with high aqueous phase (e.g., 98% A) and ramp up the organic phase (B) over several minutes to elute the compounds. For example:
-
0-2 min: 2% B
-
2-10 min: Ramp to 95% B
-
10-12 min: Hold at 95% B
-
12-15 min: Return to 2% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
-
MS/MS Detection:
-
Objective: To specifically detect and quantify each molecule based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
-
Protocol:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). This mode is effective for protonating the nitrogen atoms in the CoA structure.
-
Detection Method: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acetyl-CoA: Precursor Ion (Q1) m/z 809.6 → Product Ion (Q3) m/z 303.1 (characteristic fragment of the phosphoadenosine moiety).
-
2-Butenoyl CoA: Precursor Ion (Q1) m/z 835.6 → Product Ion (Q3) m/z 303.1.
-
-
-
Data Analysis: The area under the peak for each specific MRM transition is integrated and compared to a standard curve generated from pure standards to determine the absolute concentration of each analyte in the original sample.
-
Conclusion
The distinction between 2-Butenoyl CoA and Acetyl-CoA is a clear illustration of structure dictating function in biochemistry. The addition of just two carbons and a double bond transforms Acetyl-CoA, a central metabolic hub, into 2-Butenoyl CoA, a specialized intermediate in degradative pathways. For researchers in metabolism and drug development, understanding these differences is crucial for interpreting metabolic flux, identifying enzymatic targets, and developing therapeutic strategies that can precisely modulate these fundamental cellular processes.
References
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- 6. crotonoyl-CoA | C25H40N7O17P3S | CID 5497143 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Citric acid cycle - Wikipedia [en.wikipedia.org]
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- 14. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
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- 18. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Function of Crotonyl-CoA in Histone Crotonylation Epigenetics
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. Among the expanding catalog of these modifications, histone lysine crotonylation (Kcr) has emerged as a critical mark directly linking cellular metabolism to transcriptional control. This technical guide provides a comprehensive overview of the central role of crotonyl-CoA, the essential substrate for this modification. We will explore its metabolic origins, the enzymatic machinery—"writers," "erasers," and "readers"—that govern its dynamics, its distinct functional consequences in gene regulation, and its implications in health and disease. This document also serves as a practical resource, offering detailed methodologies for the robust study of histone crotonylation, from genomic mapping to in vitro functional validation.
Introduction: A New Flavor in the Histone Code
The "histone code" hypothesis posits that a diverse array of PTMs on histone proteins orchestrates downstream cellular events by creating a complex signaling network.[1] For decades, histone acetylation (Kac) was the archetypal example of a lysine acylation event associated with transcriptionally active chromatin. The discovery of histone lysine crotonylation (Kcr) in 2011, however, unveiled a new layer of regulation.[2] Kcr is an evolutionarily conserved PTM that is structurally distinct from acetylation, featuring a four-carbon chain with a double bond that imparts unique chemical properties.[3]
This modification is not merely a redundant mark but appears to be a more potent activator of transcription in certain contexts.[1][4] It is enriched at the transcriptional start sites (TSSs) and enhancers of active genes, suggesting a specialized role in gene activation.[2][5] Crucially, the deposition of Kcr is directly dependent on the intracellular availability of its donor molecule, crotonyl-CoA, thus providing a direct conduit between the cell's metabolic state and its epigenetic landscape.[4][6] This guide dissects this relationship, providing the technical and conceptual framework for professionals investigating this exciting frontier of epigenetics.
The Metabolic Engine: Sourcing Crotonyl-CoA
The concentration of crotonyl-CoA available to nuclear enzymes is a critical determinant of histone crotonylation levels.[4] This pool is supplied by several key metabolic pathways, making Kcr a sensitive readout of cellular energy status.
The primary sources of crotonyl-CoA include:
-
Fatty Acid β-oxidation: A major pathway where fatty acids are broken down to produce acetyl-CoA, with crotonyl-CoA being a key intermediate.[1][6]
-
Amino Acid Catabolism: The breakdown of essential amino acids, particularly lysine and tryptophan, also generates crotonyl-CoA.[1][6]
-
Short-Chain Fatty Acid (SCFA) Metabolism: Exogenous SCFAs like crotonate can be taken up by cells and converted into crotonyl-CoA.[6][7][8] This conversion is thought to be mediated, at least in part, by Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2), an enzyme also responsible for converting acetate to acetyl-CoA.[4][9] While ACSS2's role in directly synthesizing crotonyl-CoA is an area of active research and some debate, its knockdown has been shown to reduce global Kcr levels.[4][6][10]
The convergence of these pathways on a nuclear-cytoplasmic pool of crotonyl-CoA underscores the tight coupling of metabolic flux with chromatin modification.
Caption: Metabolic pathways generating the nuclear crotonyl-CoA pool.
The Epigenetic Machinery: Writers, Erasers, and Readers of Kcr
The dynamics of histone crotonylation are tightly controlled by three classes of proteins that add, remove, and recognize the mark.
Writers (Histone Crotonyltransferases - HCTs)
The primary enzymes responsible for depositing crotonyl groups onto histone lysine residues are the highly homologous transcriptional coactivators p300 (EP300) and CREB-binding protein (CBP) .[4][11] These enzymes, well-known for their histone acetyltransferase (HAT) activity, also possess intrinsic histone crotonyltransferase (HCT) activity.[4][12] The catalytic pocket of p300/CBP can accommodate both acetyl-CoA and the bulkier crotonyl-CoA.[4] This dual specificity means that the relative intracellular concentrations of acetyl-CoA and crotonyl-CoA create a competitive environment, directly influencing whether a lysine residue is acetylated or crotonylated.[4][6] In mammalian cells, p300 and CBP are considered the major HCTs responsible for bulk histone crotonylation.[13]
Erasers (Histone Decrotonylases - HDCRs)
The removal of crotonyl marks is catalyzed by specific histone deacetylases (HDACs). The main erasers identified to date are:
-
Sirtuins (Class III HDACs): Specifically, SIRT1, SIRT2, and SIRT3, which are NAD+-dependent enzymes, have demonstrated robust histone decrotonylase (HDCR) activity.[6][14]
-
Class I HDACs: HDAC1, HDAC2, and HDAC3 have also been identified as major histone decrotonylases, playing a critical role in the dynamics of this mark.[12][15][16]
Readers (Effectors)
For a histone mark to exert a biological function, it must be recognized by "reader" proteins that translate the modification into downstream events. The primary readers for histone crotonylation are proteins containing a YEATS domain .[17][18][19] The aromatic pocket of the YEATS domain has a unique structural conformation that preferentially binds the planar crotonyl group through a distinctive π-π-π stacking mechanism.[17][18][19] This interaction is often stronger and more specific than the binding to acetyl-lysine.[20]
Key YEATS domain-containing readers include:
-
AF9 (ALL-1 Fused Gene from Chromosome 9): Co-localizes with Kcr and positively regulates gene expression.[20]
-
YEATS2 (YEATS Domain Containing 2): Shows a preference for binding crotonylated histones.[6][20]
-
TAF14 (TFIID Subunit 14): A component of the general transcription factor TFIID, directly linking Kcr to the transcriptional machinery.[17][18][19]
-
GAS41 (Glioma Amplified Sequence 41): Can selectively recognize H3K27cr to mediate gene repression in specific contexts.[21]
Caption: The dynamic "write-read-erase" cycle of histone crotonylation.
Functional Consequences: Transcriptional Control and Beyond
The primary and most well-documented function of histone crotonylation is the activation of gene transcription .[1][4] Studies using cell-free transcription assays have shown that p300-catalyzed histone crotonylation can stimulate transcription to a greater degree than histone acetylation.[4] This potent activity is linked to Kcr's ability to robustly neutralize the positive charge of lysine and potentially induce unique structural changes in chromatin.
Kcr is particularly enriched at active gene promoters and enhancers, marking genes involved in diverse biological processes, including:
-
Cellular Differentiation: Kcr plays a key role in processes like spermatogenesis and neural development.[16][20]
-
Stress Response and Immunity: In macrophages, Kcr levels increase at inflammatory gene promoters upon stimulation.[1][8]
-
Memory and Synaptic Plasticity: Emerging evidence implicates histone crotonylation in the regulation of long-term memory storage.[9]
-
Disease States: Aberrant histone crotonylation has been implicated in numerous diseases, including various cancers, where it can influence the expression of oncogenes and tumor suppressors.[14][22][23] For example, high levels of H3K18cr have been associated with cancer-related pathways in colorectal cancer.[22]
Methodological Guide for Kcr Research
Studying histone crotonylation requires a robust set of molecular tools. The causality behind experimental choices is critical for generating reliable data. For instance, when analyzing Kcr, it is vital to control for the activity of shared enzymes like p300/CBP and HDACs, which also regulate acetylation, to discern the specific effects of crotonylation.
Detection and Quantification
-
Western Blotting: This is a standard initial method to assess global changes in Kcr levels using pan- or site-specific anti-Kcr antibodies. It provides a qualitative or semi-quantitative snapshot of Kcr dynamics.
-
Mass Spectrometry (MS): MS is the gold standard for unbiased identification and quantification of PTMs.[5][24][25] A bottom-up proteomics approach, involving histone acid extraction, digestion with multiple enzymes (e.g., Trypsin, Arg-C) to ensure high sequence coverage, and analysis via high-resolution MS, allows for the precise mapping of Kcr sites and their stoichiometry.[2][7]
Table 1: Selected Identified Histone Crotonylation Sites in Human Cells [2]
| Histone | Site | Context/Function |
| H3 | K4, K9, K18, K23, K27 | Associated with active promoters and enhancers |
| H4 | K5, K8, K12 | Found in euchromatic regions |
| H2A | K5, K9 | Functions under investigation |
| H2B | K5, K12 | Implicated in spermatogenesis |
Genomic Localization: Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is the definitive technique for mapping the genome-wide distribution of histone crotonylation. It reveals where Kcr is located (e.g., promoters, enhancers, gene bodies) and how its localization changes under different conditions.
Caption: Standardized workflow for Histone Kcr ChIP-seq analysis.
Detailed Protocol: Kcr ChIP-seq
-
Self-Validation Principle: This protocol includes critical quality control steps (e.g., checking chromatin shearing efficiency, validating antibody specificity, and including an IgG control) to ensure the final data is reliable and interpretable.
-
Cell Fixation:
-
Action: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Causality: Cross-linking is essential to "freeze" the in vivo interactions between histones (with their Kcr marks) and the associated DNA, ensuring that the immunoprecipitation captures a true snapshot of the chromatin state.
-
-
Chromatin Preparation:
-
Action: Lyse cells and shear chromatin to fragments of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).
-
Causality: Proper fragmentation is critical for resolution. Fragments that are too large will lead to poor genomic resolution, while over-shearing can damage epitopes recognized by the antibody. Run a gel on an aliquot to verify fragment size.
-
-
Immunoprecipitation (IP):
-
Action: Incubate sheared chromatin overnight at 4°C with a highly specific anti-Kcr antibody. As a negative control, a parallel sample should be incubated with a non-specific IgG antibody.
-
Causality: The specificity of the antibody is paramount. Using a validated antibody ensures that only crotonylated chromatin is enriched. The IgG control is a self-validating step to quantify background noise and non-specific binding.
-
-
Immune Complex Capture & Washes:
-
Action: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Perform a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.
-
Causality: The wash series is designed to increase stringency, progressively removing proteins and DNA that are weakly or non-specifically associated with the beads or antibody, thereby increasing the signal-to-noise ratio.
-
-
Elution and Reverse Cross-linking:
-
Action: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C with high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
Causality: Reversing the cross-links is necessary to release the DNA for downstream analysis. Proteinase K digestion is crucial for removing all proteins, including the antibody and histones, to yield pure DNA.
-
-
DNA Purification and Library Preparation:
-
Action: Purify the DNA using column-based kits or phenol-chloroform extraction. Prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina).
-
Causality: High-quality DNA is essential for efficient library preparation. Library construction adds the necessary adapters for the DNA to be recognized and amplified on the sequencer flow cell.
-
-
Sequencing and Data Analysis:
-
Action: Perform high-throughput sequencing. Align reads to a reference genome and use a peak-calling algorithm (e.g., MACS2) to identify regions of Kcr enrichment relative to the input and IgG controls.
-
Causality: Comparing the IP sample to a non-enriched input control mathematically normalizes for biases in chromatin shearing and sequencing, allowing for the confident identification of true enrichment peaks.
-
In Vitro Functional Analysis
In vitro assays are essential for validating the activity of writers and erasers and for dissecting their substrate specificity.
Detailed Protocol: In Vitro Histone Crotonylation/Decrotonylation Assay [26]
-
Self-Validation Principle: This assay uses recombinant components, ensuring that the observed activity is directly attributable to the specific enzyme being tested. The inclusion of "no enzyme" and "no CoA" controls validates that the reaction is enzymatic and substrate-dependent.
-
In Vitro Crotonylation Reaction:
-
Components: Recombinant histone H3, recombinant p300 (catalytic domain), crotonyl-CoA, and a suitable reaction buffer.
-
Action: Combine components and incubate at 30°C for 1-2 hours.
-
Controls: Set up parallel reactions lacking p300 or lacking crotonyl-CoA.
-
Causality: This setup directly tests the HCT activity of p300. The controls ensure that any detected crotonylation is not due to auto-modification or contamination.
-
-
In Vitro Decrotonylation Reaction:
-
Action: Take the product from the crotonylation reaction (in vitro crotonylated H3) and add a recombinant eraser (e.g., SIRT1 or HDAC1) along with its required cofactor (NAD+ for sirtuins). Incubate at 37°C for 1 hour.
-
Controls: Set up a parallel reaction lacking the eraser enzyme.
-
Causality: This step directly measures the HDCR activity of the chosen enzyme on a defined substrate. The "no enzyme" control confirms that the removal of the crotonyl group is not due to substrate instability.
-
-
Detection:
-
Action: Stop the reactions by adding SDS-PAGE loading buffer. Separate the proteins on an SDS-PAGE gel.
-
Analysis: Perform a Western blot using an anti-Kcr antibody (e.g., anti-H3K18cr) to visualize the addition and removal of the mark. Use an antibody against total H3 as a loading control.
-
Causality: Western blotting provides a clear visual readout of the enzymatic activity. A decrease in the Kcr signal in the decrotonylation reaction (compared to its control) and an increase in the crotonylation reaction (compared to its control) validates the respective enzyme activities.
-
Therapeutic Perspectives and Future Directions
The critical role of histone crotonylation in gene regulation, particularly in cancer and other diseases, makes its machinery an attractive target for therapeutic intervention.[22][23][27]
-
Targeting Writers and Erasers: Developing specific inhibitors for the HCT activity of p300/CBP or the HDCR activity of specific HDACs/sirtuins could offer a new avenue for epigenetic drugs. For example, inhibiting decrotonylases could restore the expression of silenced tumor suppressor genes.
-
Targeting Readers: Disrupting the interaction between YEATS domain readers and crotonylated histones is another promising strategy, particularly in cancers where these readers are part of oncogenic fusion proteins.[14]
Future Directions:
-
Crosstalk with other PTMs: How does Kcr interact with other histone marks like acetylation, methylation, and ubiquitination to fine-tune gene expression?
-
Non-Histone Crotonylation: Crotonylation is not limited to histones; many non-histone proteins are also crotonylated, expanding the functional reach of this modification.[23][27]
-
Specific HCTs/HDCRs: While p300/CBP and certain HDACs are major players, the existence of more specific or context-dependent writers and erasers remains an open question.[1]
Conclusion
Histone crotonylation, fueled by the metabolic intermediate crotonyl-CoA, represents a paradigm of how cellular state is translated into epigenetic information. It is a dynamic and functionally distinct mark regulated by a dedicated, albeit partially overlapping, enzymatic machinery. Its potent influence on transcription makes it a key player in development, health, and disease. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to explore the intricacies of this modification, paving the way for new biological insights and innovative therapeutic strategies.
References
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Andrews, F.H., Shinsky, S.A., Shanle, E.K., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. Nature Chemical Biology, 12(6), 396–398. [Link]
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Zhang, Q., Li, G., Li, R., et al. (2023). Histone H3 lysine 27 crotonylation mediates gene transcriptional repression in chromatin. Molecular Cell, 83(13), 2206-2221.e11. [Link]
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Andrews, F.H., Shinsky, S.A., Shanle, E.K., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. PubMed, PMID: 27089029. [Link]
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Carneiro, L.A.M. & Tany, M. (2021). The Regulation and Function of Histone Crotonylation. Frontiers in Cell and Developmental Biology, 9, 654852. [Link]
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MtoZ Biolabs. Histone Crotonylation Analysis. MtoZ Biolabs. [Link]
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Tan, M., Luo, H., Lee, S., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell, 146(6), 1016–1028. [Link]
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Gowans, G.J., Vit, A., Johnson, J.R., et al. (2020). The YEATS Domain Histone Crotonylation Readers Control Virulence-Related Biology of a Major Human Pathogen. Cell Reports, 31(3), 107528. [Link]
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Carneiro, L.A.M. & Tany, M. (2021). The Regulation and Function of Histone Crotonylation. Frontiers. [Link]
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Liu, K., Li, F., Han, H., et al. (2021). Histone crotonylation in tumors (Review). International Journal of Oncology, 59(3), 67. [Link]
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Sabari, B.R., Tang, Z., Huang, H., et al. (2015). Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation. Molecular Cell, 58(2), 203–215. [Link]
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Liu, K., Li, F., Han, H., et al. (2021). The Function and related Diseases of Protein Crotonylation. Journal of Cellular and Molecular Medicine, 25(19), 9037-9048. [Link]
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Bédard, A., et al. (2025). Histone Lysine Crotonylation Regulates Long-Term Memory Storage. bioRxiv. [Link]
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Wei, W., Liu, X., Chen, J., et al. (2019). Histone crotonylation-centric gene regulation. Epigenetics, 14(5), 494-503. [Link]
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Fellows, R., et al. (2018). In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones. Bio-protocol, 8(14), e2939. [Link]
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Dai, L., & Tu, S. (2020). The evolving metabolic landscape of chromatin biology and epigenetics. Journal of Biological Chemistry, 295(36), 12595-12607. [Link]
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Li, Y., Zhao, Y., & Wang, G. (2016). YEATS domain: Linking histone crotonylation to gene regulation. Transcription, 7(4), 119-123. [Link]
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Wei, W., Liu, X., Chen, J., et al. (2017). Class I histone deacetylases are major histone decrotonylases: evidence for critical and broad function of histone crotonylation in transcription. Cell Research, 27(7), 898-915. [Link]
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Li, Y., et al. (2022). Dynamic profiling and functional interpretation of histone lysine crotonylation and lactylation during neural development. Development, 149(14), dev200551. [Link]
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Li, Y., Liu, C., & Wang, L. (2024). Crotonylation modification and its role in diseases. Frontiers in Molecular Biosciences, 11, 1489063. [Link]
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Carneiro, L.A.M. & Tany, M. (2021). The Regulation and Function of Histone Crotonylation. ResearchGate. [Link]
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Zeaiter, B., et al. (2022). Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA. Biochimie, 202, 136-141. [Link]
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Zhang, Y., et al. (2024). Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. International Journal of Molecular Sciences, 25(21), 13009. [Link]
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Liu, K., Li, F., Han, H., et al. (2021). The Function and related Diseases of Protein Crotonylation. PMC. [Link]
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Barre, B., & Stierbech, H. (2018). Metabolic Signaling into Chromatin Modifications in the Regulation of Gene Expression. Metabolites, 8(4), 85. [Link]
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Ju, Z., & He, J.J. (2017). Identify and analysis crotonylation sites in histone by using support vector machines. Computational Biology and Chemistry, 67, 185-192. [Link]
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Al-Sanea, M.M., et al. (2025). ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target. Cell & Bioscience, 15(1), 32. [Link]
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Sowa, D. & Lhaki, S. (2012). p300/CBP Transcriptional Coactivator. Biology Department, Davidson College. [Link]
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Zhang, Y., et al. (2024). Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer. PMC. [Link]
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Berger, S.L. (2012). Is histone acetylation the most important physiological function for CBP and p300?. Aging, 4(4), 225-226. [Link]
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Liu, X., Wei, W., Liu, Y., et al. (2017). p300 and CBP are major histone crotonyltransferase (HCT) activities in mammalian cells. Scientific Reports, 7, 4523. [Link]
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National Center for Biotechnology Information. ACSS2 acyl-CoA synthetase short chain family member 2 [Homo sapiens (human)]. NCBI Gene. [Link]
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Liu, Y., et al. (2022). Histone Acetyltransferases p300 and CBP Coordinate Distinct Chromatin Remodeling Programs in Vascular Smooth Muscle Plasticity. Circulation Research, 130(9), 1338-1354. [Link]
-
Smith, C.M., Gafken, P.R., Zhang, Z., et al. (2003). Application of Mass Spectrometry to the Identification and Quantification of Histone Post-Translational Modifications. Drug Discovery Today, 8(17), 781-788. [Link]
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Zeaiter, B., et al. (2022). Response to Letter-to-the-editor: “Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA”. ResearchGate. [Link]
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Technical Guide: 2-Butenoyl Coenzyme A Lithium Substrate for Enoyl-CoA Hydratase
[1]
Executive Summary
This technical guide details the application of 2-Butenoyl Coenzyme A (Crotonyl-CoA) Lithium Salt as a primary substrate for characterizing Enoyl-CoA Hydratase (ECH) activity. While ECH is a pivotal enzyme in the mitochondrial
This document moves beyond basic product sheets to provide a mechanistic understanding of the substrate-enzyme interaction, a validated spectrophotometric assay protocol, and troubleshooting frameworks for high-throughput screening (HTS) and kinetic analysis.
Molecular Architecture & Stability Profile[1]
The Substrate: 2-Butenoyl-CoA
2-Butenoyl-CoA (trans-2-butenoyl-CoA or Crotonyl-CoA) represents the shortest unsaturated acyl-CoA intermediate in the
-
Chemical Formula:
-
Key Feature: The
-unsaturated thioester bond.[1] The conjugation between the carbonyl of the thioester and the C2=C3 double bond creates a distinct UV absorption signature ( ), which is the basis for detection.
The Lithium Salt Advantage
Commercial preparations typically supply this substrate as a Lithium salt rather than the free acid or sodium salt. This is a deliberate chemical choice for three reasons:
-
Hygroscopicity Control: Sodium salts of Acyl-CoA esters are notoriously hygroscopic, leading to rapid hydrolysis upon exposure to atmospheric moisture. Lithium salts form tighter, less hygroscopic crystal lattices, significantly extending shelf-life at
. -
Solubility Profile: The lithium form maintains high solubility in aqueous buffers (Tris/HEPES) while allowing for cleaner precipitation during synthesis using organic solvents (e.g., acetone/ethanol), facilitating higher purity (
). -
Assay Compatibility: Lithium ions (
) are generally inert in standard enzymatic assays for ECH, unlike heavy metals ( , ) which can inhibit thiol-sensitive enzymes.
Mechanistic Action: The Crotonase Fold
Understanding the mechanism is critical for interpreting kinetic data, particularly when testing inhibitors. ECH belongs to the "crotonase superfamily," characterized by an oxyanion hole that stabilizes the enolate intermediate.[2]
Reaction Pathway
The enzyme catalyzes the syn-addition of water across the double bond of 2-butenoyl-CoA to yield (S)-3-hydroxybutyryl-CoA.
-
Catalytic Dyad: The active site utilizes two Glutamate residues (typically Glu144 and Glu164 in mitochondrial isoforms).[3]
-
Glu144 (Base): Activates a water molecule for nucleophilic attack on the
-carbon (C3). -
Glu164 (Acid): Protonates the
-carbon (C2) to resolve the transition state.
-
Visualization of Signaling & Mechanism
The following diagram illustrates the catalytic flow and the specific atomic events required for signal detection.
Figure 1: Catalytic mechanism of ECH converting 2-Butenoyl-CoA to 3-Hydroxybutyryl-CoA, highlighting the structural change that drives the spectrophotometric signal.
Validated Experimental Protocol
This protocol relies on the disappearance of the enoyl-thioester chromophore . Unlike coupled assays (which introduce lag times and secondary enzyme dependencies), this is a direct, continuous assay.
Reagents & Preparation
| Component | Specification | Preparation Note |
| Buffer | 50 mM Tris-HCl, pH 8.0 | Filter sterilize. Avoid phosphate buffers if downstream mass spec is planned. |
| Substrate Stock | 10 mM 2-Butenoyl-CoA (Li salt) | Dissolve in |
| Enzyme | Recombinant ECH or Mito Extract | Dilute in buffer + 0.1 mg/mL BSA to prevent surface adsorption. |
| Control | Buffer only (No Enzyme) | Essential to subtract spontaneous hydrolysis rates. |
Assay Workflow (Standard 1 mL Cuvette)
-
Baseline Setup:
-
Add 980 µL of 50 mM Tris-HCl (pH 8.0) to a quartz cuvette (Plastic UV-transparent cuvettes are acceptable if certified for <280 nm).
-
Add 10-25 µL of Substrate Stock (Final conc: ~0.1 to 0.25 mM).
-
Critical Step: Monitor Absorbance at 263 nm (
) for 60 seconds to ensure stability. Signal should be stable (0.6 – 0.8 AU).
-
-
Initiation:
-
Add enzyme (start with ~0.1 - 1.0 µg pure protein).
-
Mix rapidly by inversion (do not vortex vigorously).
-
-
Measurement:
-
Monitor decrease in
for 2–5 minutes. -
Linear range is typically the first 60 seconds.
-
Data Calculation
Calculate specific activity using the differential extinction coefficient (
-
:
(or ).[4] -
Unit Definition: One unit oxidizes 1 µmol of substrate per minute at pH 8.0, 25°C.
Troubleshooting & Self-Validating Systems
In drug development, assay robustness is paramount. Use this logic tree to validate your system.
Workflow Logic Diagram
Figure 2: Logic flow for validating the ECH assay. Adherence to the "Stable Baseline" step is the primary control point.
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Activity | Oxidation of Enzyme | ECH contains cysteines. Add 1 mM DTT or TCEP to the enzyme storage buffer (not the assay buffer, to avoid background). |
| High Background | Spontaneous Hydrolysis | pH is likely too high (>8.5). Adjust Tris buffer to pH 7.5–8.0. |
| Non-Linear Rate | Product Inhibition | 3-Hydroxybutyryl-CoA can inhibit ECH. Use initial rates (<10% conversion) for |
| Low Signal ( | Substrate Purity | Check substrate concentration. If |
References
-
Bahnson, B. J., Anderson, V. E., & Petsko, G. A. (2002). Structural Mechanism of Enoyl-CoA Hydratase: Three Atoms from a Single Water Are Added in either an E1cb Stepwise or Concerted Fashion.[5] Biochemistry, 41(8), 2621–2629.
-
Stein, R. L., & Anderson, V. E. (1998). Enoyl-CoA Hydratase: A Mechanistic Analysis. Advances in Enzymology and Related Areas of Molecular Biology, 73, 239-277.
-
Sigma-Aldrich. (n.d.). 2-Butenoyl coenzyme A lithium salt Product Information.
-
Moskowitz, G. J., & Merrick, J. M. (1969). Metabolism of poly-beta-hydroxybutyrate. II. Enzymatic synthesis of D(-)-beta-hydroxybutyryl coenzyme A. Biochemistry, 8(7), 2748–2755.
Sources
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- 2. The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
trans-2-Butenoyl-CoA: Metabolic Intermediate and Epigenetic Modulator
The following technical guide details the biological significance of trans-2-Butenoyl-CoA, synthesizing its classical role in mitochondrial beta-oxidation with its emerging function as an epigenetic regulator.
A Technical Guide to the Dual Roles of Crotonyl-CoA in Energy Metabolism and Gene Regulation
Executive Summary
trans-2-Butenoyl-CoA (commonly Crotonyl-CoA ) was historically categorized solely as a transient intermediate in the mitochondrial beta-oxidation of short-chain fatty acids and the degradation of lysine and tryptophan. However, recent advances in mass spectrometry and chromatin biology have redefined this molecule as a critical "metabolic-epigenetic link."
Beyond its catabolic functions, Crotonyl-CoA serves as the obligate substrate for Histone Lysine Crotonylation (Kcr) , a post-translational modification (PTM) associated with active gene transcription. This guide explores the molecule's biochemical properties, its metabolic production pathways, its signaling mechanisms via YEATS domain readers, and the clinical implications of its dysregulation (e.g., SCAD deficiency and cancer).
Biochemical Foundations
Chemical Identity[1]
-
IUPAC Name: S-(E)-but-2-enoyl-CoA
-
Structure: A coenzyme A thioester linked to a 4-carbon chain with a trans double bond at the C2 position.
-
Key Feature: The conjugated double bond system (
) confers a rigid planar conformation to the acyl chain. This planarity is the molecular basis for its specific recognition by "reader" proteins (YEATS domains), distinguishing it from the flexible alkyl chain of Acetyl-CoA or Butyryl-CoA.
Thermodynamic Profile
As a thioester, Crotonyl-CoA has a high standard free energy of hydrolysis (
The Metabolic Hub (The "Fuel" Aspect)
Crotonyl-CoA sits at the intersection of fatty acid oxidation and amino acid degradation. Intracellular concentrations are highly dynamic and flux-dependent.
Mitochondrial Beta-Oxidation
In the catabolism of short-chain fatty acids (SCFA), Butyryl-CoA is dehydrogenated to Crotonyl-CoA.[1]
-
Enzyme: Short-chain Acyl-CoA Dehydrogenase (ACADS/SCAD) .
-
Cofactor: FAD
FADH . -
Reaction: Butyryl-CoA
trans-2-Butenoyl-CoA + FADH . -
Fate: Crotonyl-CoA is subsequently hydrated by Enoyl-CoA Hydratase (ECHS1) to form L-3-Hydroxybutyryl-CoA, eventually yielding two Acetyl-CoA molecules.[1]
Amino Acid Catabolism
Crotonyl-CoA is a pivotal intermediate in the degradation of Lysine and Tryptophan .
-
Precursor: Glutaryl-CoA.[1]
-
Enzyme: Glutaryl-CoA Dehydrogenase (GCDH) .[1]
-
Mechanism: Oxidative decarboxylation of Glutaryl-CoA yields Crotonyl-CoA and CO
. -
Clinical Relevance: Blockage here causes Glutaric Aciduria Type 1 (GA-1), but downstream blockage leads to Crotonyl-CoA accumulation.
Visualization: The Metabolic Nexus
Figure 1: The central position of Crotonyl-CoA linking mitochondrial catabolism (blue arrows) to epigenetic modification (red arrow).
Epigenetic Signaling (The "Information" Aspect)
The concentration of Crotonyl-CoA directly influences gene expression through Histone Crotonylation (Kcr) . This modification marks active promoters and enhancers (e.g., H3K18cr, H3K9cr) and is functionally distinct from acetylation.
The Writer: p300/CBP
The histone acetyltransferase p300/CBP is promiscuous; it possesses crotonyltransferase activity.
-
Substrate Competition: p300 selects between Acetyl-CoA and Crotonyl-CoA based on their relative intracellular abundance. Thus, metabolic flux through beta-oxidation directly modulates the "epigenetic landscape."
The Reader: YEATS Domains
Unlike bromodomains (which read Acetyl-lysine), the YEATS domain (found in AF9, ENL, YEATS2) is the specific reader for Crotonyl-lysine.
-
Mechanism: The YEATS domain contains an aromatic "sandwich" cage (Trp/Phe/Tyr residues). The planar crotonyl group undergoes
- - stacking within this cage, providing a higher affinity binding than acetylation. -
Significance: This recruits the Super Elongation Complex (SEC) to chromatin, driving robust transcriptional elongation.[2]
The Eraser: Class I HDACs
Histone Deacetylases (HDACs) , particularly HDAC1, HDAC2, and HDAC3 , are the primary decrotonylases.
-
Sirtuins: SIRT1, SIRT2, and SIRT3 have weak/context-specific decrotonylase activity but are not the dominant erasers in the nucleus.
Visualization: The Signaling Axis
Figure 2: The Crotonyl-CoA signaling pathway. Metabolic flux generates the substrate for p300, creating Kcr marks read by YEATS domains to drive transcription.
Pathophysiology and Drug Development
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency
-
Mechanism: Autosomal recessive mutations in ACADS impair the conversion of Butyryl-CoA to Crotonyl-CoA.
-
Biochemical Consequence: Accumulation of Butyryl-CoA leads to secondary metabolites: Ethylmalonic Acid (EMA) (via carboxylation) and Butyrylcarnitine (C4-carnitine).
-
Diagnostic Biomarkers: Elevated C4-carnitine in plasma; EMA in urine.
Oncology and YEATS Inhibition
-
Target: The YEATS domain of AF9 and ENL is frequently fused in MLL-rearranged leukemias.
-
Therapeutic Strategy: Developing small molecules that mimic the planar crotonyl group to competitively inhibit the YEATS domain, blocking the recruitment of the transcriptional elongation machinery to oncogenes.
Experimental Methodologies
Protocol 1: LC-MS/MS Quantification of Crotonyl-CoA
Quantifying short-chain acyl-CoAs requires preventing thioester hydrolysis during extraction.
Reagents:
-
Extraction Buffer: 5% 5-Sulfosalicylic Acid (SSA) containing 50 µM DTT.
-
Internal Standard:
C -Malonyl-CoA or deuterated Acetyl-CoA.
Workflow:
-
Cell Lysis: Add 500 µL cold Extraction Buffer to
cells. Pulse sonicate (3 x 10s) on ice. -
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant. Do not use SPE columns (short-chain CoAs are hydrophilic and lost on C18 SPE).
-
LC Separation:
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 2% B to 20% B over 10 mins.
-
-
MS Detection (MRM Mode):
-
Monitor transition for Crotonyl-CoA: 836.1
428.1 (Neutral loss of pantetheine-phosphate). -
Note: Ensure separation from isomers (e.g., methacrylyl-CoA) via retention time.
-
Protocol 2: Detection of Histone Crotonylation (Western Blot)
Validating the signaling arm requires specific acid-extraction of histones.
Workflow:
-
Nuclei Isolation: Lyse cells in hypotonic buffer (10 mM Tris pH 8.0, 1 mM KCl, 1.5 mM MgCl
, 1 mM DTT, Protease Inhibitors). Spin 3000 x g. -
Acid Extraction: Resuspend nuclear pellet in 0.4 N H
SO . Rotate 4 hours at 4°C. -
Precipitation: Add 100% TCA (Trichloroacetic acid) to final 20%. Incubate on ice overnight. Spin 16,000 x g. Wash pellet 2x with cold acetone.
-
Immunoblotting:
-
Primary Ab: Anti-Pan-Kcr or Anti-H3K18cr (1:1000).
-
Validation Control: Pre-incubate antibody with crotonylated peptide (1 µg/mL) to confirm specificity (signal should disappear).
-
References
-
Sabari, B. R., et al. (2015).[1] Intracellular Crotonyl-CoA Stimulates Transcription through p300-Catalyzed Histone Crotonylation. Molecular Cell. Link
-
Li, Y., et al. (2016).[3] AF9 YEATS Domain Links Histone Acetylation to Dot1l-Mediated H3K79 Methylation. Cell. Link (Note: Establishes YEATS as the reader).
-
Tan, M., et al. (2011).[3] Identification of 67 Histone Marks and Histone Lysine Crotonylation as a New Type of Histone Modification. Cell. Link
-
Wei, W., et al. (2017).[3][4] Class I Histone Deacetylases Are Major Histone Decrotonylases: Evidence for Critical and Broad Function of Histone Crotonylation in Transcription. Molecular Cell. Link
-
Basu, S. S., et al. (2011). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Analytical Biochemistry. Link
-
Andrews, G. K., et al. (2016). The YEATS Domain: A New Reader of Histone Crotonylation. Nature Chemical Biology.[5] Link
Sources
- 1. Protein lysine four-carbon acylations in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YEATS domain: Linking histone crotonylation to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 5. scispace.com [scispace.com]
The Central Role of Crotonyl-CoA Carboxylase/Reductase in the Ethylmalonyl-CoA Pathway: A Mechanistic and Methodological Guide
Abstract
This technical guide provides an in-depth exploration of the ethylmalonyl-CoA (EMC) pathway, with a specific focus on the mechanism and significance of its cornerstone enzyme, Crotonyl-CoA Carboxylase/Reductase (Ccr). As an alternative to the canonical glyoxylate cycle for acetyl-CoA assimilation, the EMC pathway is of considerable interest to researchers in metabolic engineering, synthetic biology, and drug development.[1][2] This document will elucidate the intricate catalytic mechanism of Ccr, detail robust methodologies for its study, and present key kinetic data to provide a comprehensive resource for professionals in the field.
Introduction: The Ethylmalonyl-CoA Pathway, an Alternative Route for Carbon Assimilation
Many microorganisms, when cultured on two-carbon (C2) compounds like acetate, rely on the glyoxylate cycle to replenish the tricarboxylic acid (TCA) cycle intermediates essential for biosynthesis.[1] However, a significant number of bacteria lack the key enzyme of this cycle, isocitrate lyase.[3] These organisms instead utilize the ethylmalonyl-CoA (EMC) pathway for the net assimilation of acetyl-CoA.[1][3] The EMC pathway is a more complex and elegant solution, converting two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of succinyl-CoA and one molecule of glyoxylate.[1] This pathway is not only crucial for C2 assimilation but also plays a role in C1 metabolism in methylotrophs and in the biosynthesis of valuable secondary metabolites like polyketides.[3][4][5]
At the heart of this pathway lies a chemically unprecedented reaction catalyzed by Crotonyl-CoA Carboxylase/Reductase (Ccr), which performs a reductive carboxylation of an enoyl-thioester.[3] Understanding the nuances of this enzyme is paramount to comprehending and engineering the EMC pathway for biotechnological applications.[6]
The Unprecedented Mechanism of Crotonyl-CoA Carboxylase/Reductase (Ccr)
Ccr (EC 1.3.1.85) is a biotin-independent carboxylase that catalyzes the NADPH-dependent reductive carboxylation of (E)-crotonyl-CoA to (2S)-ethylmalonyl-CoA.[2][7] This reaction is unique in that it combines a reduction and a carboxylation in a single, concerted step.[3]
A Tale of Two Mechanisms: Direct Carboxylation vs. Covalent Adduct
Computational studies using quantum mechanics/molecular mechanics (QM/MM) simulations have proposed two potential mechanisms for the Ccr-catalyzed reaction.[8]
-
The Direct Mechanism: This mechanism posits a hydride transfer from NADPH to the β-carbon (C3) of crotonyl-CoA, which generates a reactive enolate intermediate.[8] This enolate then acts as a nucleophile, attacking a molecule of CO2 at the α-carbon (C2) to form ethylmalonyl-CoA.[8]
-
The Covalent Adduct Mechanism: An alternative hypothesis suggests the formation of a covalent adduct between the enolate intermediate and an active site residue.[8] This adduct would serve as a more stable way to "store" the reactive enolate, preventing a competing side reaction where the enolate is protonated to form butyryl-CoA.[8] This could explain the remarkable efficiency of the enzyme in favoring carboxylation over simple reduction.[8]
Stereochemical Precision
The Ccr-catalyzed reaction is highly stereospecific. The pro-(4R) hydrogen of NADPH is transferred to the re face of the C3 position of crotonyl-CoA.[9][10][11] Subsequently, the CO2 molecule is incorporated in an anti fashion at the C2 atom.[9][10][11] This precise stereochemical control is a hallmark of the enzyme's sophisticated active site architecture. In the absence of CO2, a solvent proton is added, also in an anti fashion, to yield butyryl-CoA, although this reaction is significantly slower.[9][10][11][12]
The Ethylmalonyl-CoA Pathway: A Visual Representation
The following diagram illustrates the central role of Crotonyl-CoA Carboxylase/Reductase within the broader context of the Ethylmalonyl-CoA Pathway.
Caption: The Ethylmalonyl-CoA Pathway highlighting the key Ccr-catalyzed step.
Quantitative Insights: Kinetic Parameters of Ccr
A thorough understanding of enzyme kinetics is fundamental for both basic research and applied biotechnology. The following table summarizes the reported apparent Michaelis-Menten constants (Km) for Crotonyl-CoA Carboxylase/Reductase from different organisms.
| Substrate | Organism | Apparent Km | Reference |
| Crotonyl-CoA | Rhodobacter sphaeroides | 0.4 mM | [3][12] |
| NADPH | Rhodobacter sphaeroides | 0.7 mM | [3][12] |
| NaHCO3 | Rhodobacter sphaeroides | 14 mM | [3][12] |
| Crotonyl-CoA | Kitasatospora setae | 21 ± 2 µM | [13] |
| NADPH | Kitasatospora setae | 37 ± 4 µM | [13] |
| CO2 | Kitasatospora setae | 90 ± 10 µM | [13] |
Note: It is important to recognize that CO2, not bicarbonate, is the reactive carbon species for Ccr.[3][12]
Experimental Protocols: A Guide to Studying Ccr Activity
The following protocols provide a framework for the robust and reproducible measurement of Ccr activity.
Spectrophotometric Assay for Ccr Activity
This assay is the most common and direct method for determining Ccr activity by monitoring the consumption of NADPH.
Principle: The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm (or 360 nm).[3] This change is directly proportional to the rate of the Ccr-catalyzed reaction.
Materials:
-
Purified Ccr enzyme
-
1 M Tris-HCl buffer, pH 7.8
-
100 mM Crotonyl-CoA lithium salt solution in water
-
10 mM NADPH solution in 10 mM Tris-HCl, pH 7.8
-
1 M NaHCO3 solution
-
Deionized water
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 1 mM crotonyl-CoA, and 0.5 mM NADPH in a total volume of 1 mL.
-
Incubate the reaction mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of purified Ccr enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm (or 360 nm) for 5-10 minutes.
-
To determine the background rate of NADPH oxidation, perform a control reaction without the addition of crotonyl-CoA.
-
Calculate the specific activity of the enzyme using the molar extinction coefficient of NADPH (6.22 mM-1cm-1 at 340 nm). One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Self-Validation: The linearity of the absorbance decrease over time confirms that the reaction is proceeding at a steady state. The dependence of the reaction rate on the concentrations of all three substrates (crotonyl-CoA, NADPH, and CO2/bicarbonate) validates the specificity of the assay.
Metabolic Flux Analysis using 13C-Labeling
For a more holistic understanding of the EMC pathway's operation in vivo, metabolic flux analysis (MFA) using stable isotope tracers is an indispensable tool.[14]
Principle: By feeding cells a 13C-labeled substrate (e.g., [1-13C]acetate or [U-13C]acetate), the incorporation of the label into downstream metabolites of the EMC pathway can be traced.[1] The resulting labeling patterns, analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide quantitative information about the relative fluxes through different metabolic pathways.[1][15]
Workflow:
-
Culture Preparation: Grow the microbial strain of interest in a defined medium with the 13C-labeled substrate as the primary carbon source.
-
Metabolite Extraction: Harvest the cells during the exponential growth phase and rapidly quench their metabolism to prevent changes in metabolite levels. Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
LC-MS/MS or GC-MS Analysis: Separate the extracted metabolites using liquid or gas chromatography and analyze the mass isotopomer distributions of key intermediates of the EMC pathway (e.g., ethylmalonyl-CoA, succinyl-CoA, glyoxylate) using tandem mass spectrometry.
-
Flux Calculation: Utilize computational models and software to fit the experimental labeling data to a metabolic network model of the organism. This allows for the calculation of intracellular metabolic fluxes.
Trustworthiness: The consistency of labeling patterns across multiple biological replicates and the ability of the flux model to accurately reproduce the experimental data are key indicators of the reliability of the results.
Broader Implications and Future Directions
The unique catalytic activity of Ccr and the metabolic intermediates of the EMC pathway hold significant promise for biotechnological applications.[6] Homologs of Ccr are involved in the biosynthesis of diverse polyketide natural products, opening avenues for the bioengineering of novel therapeutics.[2][4][5] Furthermore, the efficiency of Ccr in CO2 fixation has made it a target for the design of synthetic carbon fixation cycles, with the potential to outperform natural pathways like the Calvin cycle.
Future research will likely focus on the protein engineering of Ccr to alter its substrate specificity and enhance its catalytic efficiency. A deeper understanding of the regulatory mechanisms governing the EMC pathway will also be crucial for its successful implementation in metabolic engineering strategies.[16]
Conclusion
The ethylmalonyl-CoA pathway represents a fascinating and important variation in central carbon metabolism. At its core, the remarkable catalytic prowess of Crotonyl-CoA Carboxylase/Reductase enables a chemically challenging transformation that is essential for the survival and metabolic versatility of numerous microorganisms. The methodologies and mechanistic insights presented in this guide provide a solid foundation for researchers and drug development professionals seeking to explore and exploit this unique biochemical pathway.
References
-
Erb, T. J., Berg, I. A., Brecht, V., Müller, M., Fuchs, G., & Alber, B. E. (2007). Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: the ethylmalonyl-CoA pathway. Proceedings of the National Academy of Sciences of the United States of America, 104(25), 10631–10636. [Link]
-
Peyraud, R., Kiefer, P., Christen, P., Massou, S., Portais, J. C., & Vorholt, J. A. (2012). The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate. Journal of Biological Chemistry, 287(2), 975–985. [Link]
-
González-García, P. A., Díaz-Sánchez, Á., & Vöhringer-Martinez, E. (2024). Computational methods for the study of carboxylases: The case of crotonyl-CoA carboxylase/reductase. Methods in Enzymology, 698, 1-28. [Link]
-
Erb, T. J., Brecht, V., Fuchs, G., & Alber, B. E. (2009). Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase. Proceedings of the National Academy of Sciences of the United States of America, 106(22), 8871–8876. [Link]
-
Wilson, M. C., & Moore, B. S. (2012). Beyond ethylmalonyl-CoA: the functional role of crotonyl-CoA carboxylase/reductase homologs in expanding polyketide diversity. Natural product reports, 29(1), 72–86. [Link]
-
Erb, T. J., Brecht, V., Fuchs, G., & Alber, B. E. (2009). Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase. PubMed, 19451636. [Link]
-
Crotonyl-CoA carboxylase/reductase. Grokipedia. [Link]
-
Crotonyl-CoA carboxylase/reductase. Wikipedia. [Link]
-
Peyraud, R., Kiefer, P., Christen, P., Portais, J. C., & Vorholt, J. A. (2012). The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate. Semantic Scholar. [Link]
-
Good, N. M., Martinez-Gomez, N. C., Beck, D. A., & Lidstrom, M. E. (2015). Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1. Journal of bacteriology, 197(10), 1713–1721. [Link]
-
Peyraud, R., Kiefer, P., Christen, P., Portais, J. C., & Vorholt, J. A. (2009). Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics. Proceedings of the National Academy of Sciences of the United States of America, 106(12), 4846–4851. [Link]
-
Alber, B. E., & Fuchs, G. (2009). The ethylmalonyl-CoA pathway for acetyl-CoA assimilation as proposed for the phototrophic bacterium R. sphaeroides. ResearchGate. [Link]
-
Bill, N., Tomasch, J., Linder, K., Schomburg, D., & Wagner-Döbler, I. (2017). The ethylmalonyl-CoA pathway is involved in CO 2-fixation. ResearchGate. [Link]
-
1.3.1.85 crotonyl-CoA carboxylase/reductase. Expasy - ENZYME. [Link]
-
Schwander, T., von Borzyskowski, L. S., Burgener, S., Cortina, N. S., & Erb, T. J. (2019). Four amino acids define the CO2 binding pocket of enoyl-CoA carboxylases/reductases. Journal of Biological Chemistry, 294(26), 10174–10183. [Link]
-
Wilson, M. C., & Moore, B. S. (2011). Beyond ethylmalonyl-CoA: The functional role of crotonyl-CoA carboxylase/reductase homologs in expanding polyketide diversity. Natural Product Reports. [Link]
-
Alber, B. E. (2011). Biotechnological potential of the ethylmalonyl-CoA pathway. Applied microbiology and biotechnology, 89(1), 17–25. [Link]
-
Erb, T. J., Berg, I. A., Brecht, V., Müller, M., Fuchs, G., & Alber, B. E. (2007). Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: the ethylmalonyl-CoA pathway. Proceedings of the National Academy of Sciences of the United States of America, 104(25), 10631–10636. [Link]
-
Loder, A. J., & Fuchs, G. (2020). Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula. Frontiers in Microbiology, 11, 396. [Link]
-
Erb, T. J., Brecht, V., Fuchs, G., & Alber, B. E. (2009). Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase. Proceedings of the National Academy of Sciences of the United States of America, 106(22), 8871–8876. [Link]
-
Carboxylase Activities (Enzyme Assay). Rady Children's Health. [Link]
-
Carboxylase Assays Services. Reaction Biology. [Link]
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Erb, T. J., Brecht, V., Fuchs, G., & Alber, B. E. (2009). Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase. PMC. [Link]
-
Schwander, T. (2016). Investigating and manipulating the reaction mechanism of reductive carboxylases. Publikationsserver UB Marburg. [Link]
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Tryptophan Degradation and 2-Butenoyl CoA: Metabolic Pathways, Epigenetic Regulation, and Experimental Protocols
Executive Summary
The intersection of amino acid catabolism and epigenetic regulation represents a critical frontier in molecular biology and drug development. L-Tryptophan, traditionally recognized as a precursor to serotonin and kynurenine, is also a vital carbon source for the generation of 2-Butenoyl CoA (commonly known as crotonyl-CoA). This technical guide explores the biochemical causality linking tryptophan degradation to 2-Butenoyl CoA synthesis via Glutaryl-CoA dehydrogenase (GCDH). Furthermore, it details how 2-Butenoyl CoA acts as a high-energy acyl donor for histone crotonylation (Kcr), a post-translational modification that regulates gene expression and tumor immune evasion. Robust, self-validating experimental protocols for quantifying these metabolic and epigenetic fluxes are provided below.
Biochemical Causality: Tryptophan Catabolism to 2-Butenoyl CoA
The catabolism of tryptophan primarily proceeds through the kynurenine pathway. While a fraction of kynurenine is converted into NAD+, the majority of the carbon skeleton is directed toward energy metabolism and acyl-CoA generation.
-
Formation of Glutaryl-CoA: Tryptophan is degraded into 2-amino-3-carboxymuconate semialdehyde (ACMS), which is enzymatically processed into 2-oxoadipate. Subsequent oxidative decarboxylation of 2-oxoadipate yields glutaryl-CoA 1.
-
The GCDH Bottleneck: The critical node connecting amino acid degradation to crotonylation is Glutaryl-CoA Dehydrogenase (GCDH). GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to form 2-Butenoyl CoA (crotonyl-CoA) and CO2, utilizing FAD as an electron acceptor 2.
-
Metabolic Divergence: Once synthesized, 2-Butenoyl CoA faces a bifurcation. It can be hydrated by short-chain enoyl-CoA hydratase (ECHS1) to 3-hydroxybutyryl-CoA for eventual entry into the TCA cycle as acetyl-CoA, or it can escape the mitochondria to serve as a substrate for epigenetic modifications 3.
Metabolic pathway from L-Tryptophan to 2-Butenoyl CoA and epigenetic regulation.
Epigenetic Implications: 2-Butenoyl CoA as a Crotonylation Substrate
2-Butenoyl CoA is not merely an intermediate of beta-oxidation; it is a potent epigenetic signaling molecule.
-
Histone Crotonylation (Kcr): Acetyltransferases such as p300/CBP possess inherent crotonyltransferase activity. They utilize 2-Butenoyl CoA to add a crotonyl group to lysine residues on histone tails (e.g., H3K18cr, H4Kcr), competing directly with acetyl-CoA 4. Because the crotonyl group is bulkier and more rigid (due to the planar trans double bond) than an acetyl group, Kcr profoundly alters chromatin architecture, generally promoting robust transcriptional activation.
-
Pathophysiological Relevance: In oncology, the rewiring of amino acid catabolism is a recognized mechanism of immune escape. For instance, in glioblastoma stem cells, the overexpression of GCDH accelerates the conversion of glutaryl-CoA to 2-Butenoyl CoA. The resulting hyper-crotonylation of histones downregulates type I interferon (IFN) signaling, allowing the tumor to evade immune surveillance 5.
Quantitative Data: Kinetic and Metabolic Parameters
To design effective assays, researchers must understand the baseline kinetics and physiological concentrations of these metabolites.
| Quantitative Parameter | Value / Observation | Biological Context / Reference |
| Transcript Production (Cell-Free) | 1.66-fold greater than acetylation | Direct stimulation of transcription by 2-Butenoyl CoA 4 |
| Sodium Crotonate Treatment | 2.5 mM, 5 mM, 10 mM (12 h) | Induces dose-dependent increase in global H3K18Cr in HeLa S3 cells 4 |
| Butyric Acid Increase (Microbiota) | ~100-fold increase | Correlates with alterations in short-chain fatty acid pools and acyl-CoA synthesis 6 |
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate intrinsic quality controls to ensure data integrity when measuring the tryptophan-to-crotonylation axis.
Self-validating workflow for quantifying 2-Butenoyl CoA and histone crotonylation.
Protocol 1: In Vitro Enzymatic Assay for GCDH Activity and 2-Butenoyl CoA Production
Rationale: Measuring GCDH activity requires tracking the conversion of glutaryl-CoA to 2-Butenoyl CoA. Because 2-Butenoyl CoA is rapidly consumed by downstream hydratases (like ECHS1) in crude lysates, an in vitro assay using purified mitochondria or recombinant GCDH with an ECHS1 inhibitor is necessary to capture the true production rate.
Materials:
-
Recombinant human GCDH (or isolated mitochondria).
-
Substrate: Glutaryl-CoA (100 µM).
-
Electron acceptor: Ferrocenium hexafluorophosphate (FcPF6) or ETF (Electron Transfer Flavoprotein).
-
Inhibitor: ECHS1 inhibitor (e.g., crotonyl-CoA hydration blocker).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM FAD.
-
Causality: FAD is a required cofactor for GCDH; supplementing it ensures the enzyme remains in its active holo-form.
-
-
Enzyme Initialization: Incubate 1 µg of GCDH in 90 µL of reaction buffer at 37°C for 5 minutes.
-
Reaction Initiation: Add 10 µL of 1 mM Glutaryl-CoA (final concentration 100 µM) to initiate the reaction.
-
Kinetic Monitoring: Monitor the reduction of the electron acceptor spectrophotometrically (e.g., FcPF6 reduction at 300 nm) for 10 minutes.
-
Metabolite Quenching & Extraction: At specific time points (0, 5, 10 min), quench the reaction by adding 400 µL of ice-cold methanol containing 13C4-Crotonyl-CoA as an internal standard.
-
Self-Validation: The internal standard corrects for matrix effects and extraction losses during subsequent LC-MS/MS analysis.
-
-
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C. Collect the supernatant for LC-MS/MS quantification of 2-Butenoyl CoA.
Protocol 2: Quantification of Histone Crotonylation via Acid Extraction and Western Blot
Rationale: Histones are highly basic proteins tightly bound to DNA. Standard RIPA buffer extraction leaves the majority of histones in the insoluble pellet. Acid extraction is required to selectively solubilize basic histones while precipitating acidic non-histone proteins.
Materials:
-
0.2 M HCl.
-
Trichloroacetic acid (TCA).
-
Anti-Pan-Kcr or specific Anti-H3K18cr antibodies.
Step-by-Step Methodology:
-
Cell Harvest & Lysis: Harvest cells (e.g., glioblastoma cells cultured with or without tryptophan supplementation) and wash in cold PBS. Resuspend in hypotonic lysis buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl) supplemented with crotonylase/deacetylase inhibitors (e.g., sodium butyrate and nicotinamide).
-
Causality: Inhibitors prevent the erasure of the crotonyl marks during the extraction process.
-
-
Nuclei Isolation: Dounce homogenize the cells and centrifuge at 3,000 x g for 5 minutes. Discard the supernatant (cytosol).
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M HCl. Incubate overnight at 4°C with end-over-end rotation.
-
Causality: The low pH disrupts the electrostatic interactions between histones and DNA, effectively solubilizing the histones.
-
-
Precipitation: Centrifuge at 16,000 x g for 10 minutes. Transfer the supernatant to a new tube and add TCA to a final concentration of 20%. Incubate on ice for 30 minutes to precipitate the histones.
-
Washing & Solubilization: Pellet the histones (16,000 x g, 10 min), wash twice with ice-cold acetone to remove residual acid, and air-dry. Resuspend in an appropriate volume of ddH2O.
-
Validation & Western Blotting: Run the samples on a 15% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with Anti-H3K18cr.
-
Self-Validation: Always run a parallel blot for Total H3 (or H4) to ensure that any observed changes in crotonylation are not artifacts of unequal histone loading.
-
References
-
Rewiring Lysine Catabolism in Cancer Leads to Increased Histone Crotonylation and Immune Escape. PubMed. 5
-
Protein crotonylation: Basic research and clinical diseases. PMC - NIH. 3
-
Deglutarylation of glutaryl-CoA dehydrogenase by deacylating enzyme SIRT5 promotes lysine oxidation in mice. PMC - NIH. 2
-
The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Familias GA. 1
-
Crotonyl-CoA | Derivative of CoA. MedChemExpress. 4
-
Folate-deficiency induced acyl-CoA synthetase short-chain family member 2 increases lysine crotonylome involved in neural tube defects. Frontiers. 6
Sources
- 1. familiasga.com [familiasga.com]
- 2. Deglutarylation of glutaryl-CoA dehydrogenase by deacylating enzyme SIRT5 promotes lysine oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rewiring Lysine Catabolism in Cancer Leads to Increased Histone Crotonylation and Immune Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Folate-deficiency induced acyl-CoA synthetase short-chain family member 2 increases lysine crotonylome involved in neural tube defects [frontiersin.org]
Methodological & Application
Application Note: Protocol for In Vitro Histone Crotonylation Using Crotonyl-CoA Lithium
Introduction & Mechanistic Rationale
Lysine crotonylation (Kcr) is a highly conserved, robust epigenetic modification that directly couples cellular metabolism to gene expression. Unlike acetylation, crotonylation involves the addition of a four-carbon unsaturated acyl group, which structurally alters chromatin dynamics and recruits distinct epigenetic "readers" (such as YEATS domain proteins) to active gene promoters[1][2]. The transcriptional co-activator p300 (KAT3B) possesses intrinsic histone crotonyltransferase (HCT) activity, predominantly targeting histone H3 at lysine 18 (H3K18)[1].
In vitro cell-free assays are indispensable for uncoupling the direct enzymatic activity of p300 from complex intracellular metabolic networks. Utilizing Crotonyl-CoA lithium salt provides a highly stable, high-energy acyl donor for these assays, enabling researchers to precisely map crotonylation kinetics and its downstream impact on transcriptional stimulation[3].
Mechanistic pathway of p300-catalyzed histone crotonylation using Crotonyl-CoA.
Experimental Design & Causality
-
Acyl Donor Selection (Lithium Salt): The lithium salt of Crotonyl-CoA is preferred over free acid or sodium forms due to its superior aqueous stability and resistance to spontaneous hydrolysis at physiological pH[3]. This ensures that the active crotonyl-CoA pool remains stoichiometrically constant during extended in vitro incubations, preventing artifactual signal degradation.
-
Substrate Selection (Full-Length Histones): Full-length recombinant histone H3.1 or reconstituted histone octamers are strictly recommended over synthetic histone tail peptides. While histone tails are intrinsically disordered, p300 relies on the structural context of the nucleosome or full-length protein to accurately position its catalytic pocket and prevent non-specific, non-enzymatic acylation[4][5].
-
Temperature Control (30°C): The enzymatic reaction is maintained at 30°C rather than the standard 37°C[5]. Recombinant p300 is susceptible to rapid auto-acylation at its autoinhibitory loop (AIL) at higher temperatures, which can prematurely truncate its catalytic half-life and skew kinetic data[4].
Quantitative Data: Acetylation vs. Crotonylation
While p300 is a robust acetyltransferase, its catalytic efficiency decreases with increasing acyl-CoA chain length[4]. However, the functional output of crotonylation is significantly more potent. The table below summarizes the comparative dynamics of p300-catalyzed modifications.
| Parameter | Histone Acetylation (Kac) | Histone Crotonylation (Kcr) |
| Acyl Donor | Acetyl-CoA | Crotonyl-CoA (Lithium Salt)[3] |
| p300 Catalytic Efficiency | High (Baseline) | Moderate (Sterically limited by chain length)[4] |
| Dominant Histone Target | H3K14, H3K18, H3K27 | H3K18[1][5] |
| Transcriptional Stimulation | Baseline Activation | 1.66-fold greater transcript production than Kac[3] |
| Cellular Regulation | Acetyl-CoA metabolism | ACSS2-dependent SCFA (Crotonate) metabolism[1] |
Materials and Reagents
| Reagent | Function | Recommended Concentration / Amount |
| Crotonyl-CoA Lithium Salt | Acyl donor | 5 mM Stock (Diluted to 100 µM final) |
| Recombinant p300 (Catalytic Domain) | Histone Crotonyltransferase | 0.5 µg per reaction |
| Recombinant Histone H3.1 | Protein Substrate | 2.0 µg per reaction |
| Histone Acylation Buffer (5X) | Reaction Environment | 250 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 50% Glycerol, 5 mM DTT |
| Nuclease-Free Water | Volume adjustment | Up to 20 µL final volume |
| Anti-H3K18cr Antibody | Detection | 1:1000 dilution for Western Blot |
Step-by-Step Methodology
Step-by-step experimental workflow for in vitro histone crotonylation.
Phase 1: Reagent Preparation
-
Thaw Reagents: Defrost the 5X Histone Acylation Buffer, recombinant p300, and recombinant Histone H3.1 on ice[5].
-
Prepare Acyl Donor: Reconstitute Crotonyl-CoA lithium salt in nuclease-free water to create a 5 mM stock. Aliquot and store at -80°C to prevent repeated freeze-thaw cycles.
-
Working Dilution: Immediately prior to the assay, dilute the 5 mM Crotonyl-CoA stock solution 1:50 in 1X histone acylation buffer to create a 100 µM working solution[5].
Phase 2: Reaction Assembly
-
Setup: In a sterile 0.2 mL PCR tube kept on ice, assemble the reaction mixture. Add reagents in the following order to prevent premature enzyme denaturation:
-
Nuclease-Free Water (to reach 20 µL final volume)
-
4 µL of 5X Histone Acylation Buffer
-
2.0 µg Recombinant Histone H3.1
-
0.5 µg Recombinant p300 catalytic domain
-
2 µL of 100 µM Crotonyl-CoA working solution (Initiator)
-
-
Mixing: Mix gently by pipetting up and down 5 times. Do not vortex, as shear forces can denature the p300 catalytic domain.
Phase 3: Incubation & Termination
-
Thermal Catalysis: Transfer the PCR tubes to a calibrated thermocycler. Incubate the reaction at 30°C for exactly 2 hours[5].
-
Enzyme Inactivation: To terminate the crotonyltransferase activity without degrading the protein substrate, immediately shift the thermocycler temperature to 65°C and incubate for 5 minutes[5].
-
Storage: Place the tubes back on ice. The in vitro crotonylated histones can now be used immediately for downstream decrotonylation assays or stored at -20°C.
Phase 4: Downstream Analysis
-
SDS-PAGE & Western Blotting: Resolve the reaction products (typically 5-10 µL per lane) on a 15% SDS-PAGE gel.
-
Detection: Transfer to a PVDF membrane and probe with a highly specific anti-H3K18cr primary antibody (1:1000 dilution) overnight at 4°C. Use an anti-H3 total antibody as a loading control to validate substrate integrity[1][5].
References
- Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation.Molecular Cell / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRUhg5slBzGYcLJTNMV3-BGLUvKXLXhxXbCbmbG91x0gP8ncUjIdq6ZRsZ2d75UMotkfaB12nMMEK8tSwo_ty6SvBNG54dX52FfKDBbcsnoJftkStG_Rx20H8uebyTBzA-fTjjFWgU3Gq1Dcg=]
- Crotonyl-CoA | Derivative of CoA.MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX4rRvGBtBLpwRIJ5H_Iqxz-fqeNaFwceHhoXCCxeR0zVFcy5qgQbQ_L_fxsXYK5AQZy4-aY0JGppCkznEzfsryG0-ZWuSbmaG9I0BOH4iLsMNDl3BYpJEoEB41Ejj7VOc0gGzb2Tg-0DXUQ==]
- Structure of p300 in complex with acyl-CoA variants.Nature Structural & Molecular Biology / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdtDpW8pBFcOZenC4RuPiLIqdLFDO3JMNyAkyIVL4wa661hrL_RL4zeui4UfigxJaGSRODBgGUDAwO6GEEdeW7j1pFhKWZQS01eNbSxYDko5lcCTpmL_vfZ4zZmJNOZj4_lqahk9w40nYTl1w=]
- In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones.Bio-protocol / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfcV1bUp7lxq_UDBaW7RZzpHux8SanzFVZddnpSS_DynPIZLZE5BK6z8j-cUgtt36xLsYxrez2SBMlVfbKj8T2KzG1P_D-qm86V_EIs5BTEyU6jajGah_qMU7hkL8MaJFkM5d_24PEDAVjuKQ=]
- Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway.Scilit.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY0E1ODOb8TzcsvSqYqWgDRkJxiFmWx55lT7MGMnrH7RtF8uT5LLo7GB7BdATpWB8u1kJKWetjhgDN2pMCDN4ASLC0rICOwpTEbOZQt7LWMfqksY41Ogg7JwX0GeUzN2lHB6Ej0KbqtQXjyAFEPq-fIUAOgYxKPX6waPWq34w5]
Sources
- 1. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway | Scilit [scilit.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of p300 in complex with acyl-CoA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Crotonyl-CoA and Butyryl-CoA
Abstract
This application note presents a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline separation of two structurally similar short-chain acyl-Coenzyme A (CoA) thioesters: Crotonyl-CoA and Butyryl-CoA. These molecules are key intermediates in fatty acid metabolism and other critical cellular pathways. Their accurate quantification is essential for research in metabolism, enzymology, and drug development. This document provides a detailed protocol, including sample preparation, chromatographic conditions, and data analysis, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure technical accuracy and facilitate method adoption and troubleshooting.
Introduction: The Significance of Separation
Crotonyl-CoA and Butyryl-CoA are pivotal intermediates in the β-oxidation and biosynthesis of fatty acids.[1] Crotonyl-CoA, an α,β-unsaturated thioester, is converted to Butyryl-CoA, a saturated thioester, by the enzyme butyryl-CoA dehydrogenase.[1] The ratio of these two molecules can provide significant insights into the metabolic state of a cell or tissue. Given their structural similarity—differing only by a double bond in the acyl chain—their separation presents a chromatographic challenge. An effective and reliable analytical method is therefore crucial for accurately studying the kinetics of enzymes involved in their interconversion and for assessing the impact of potential therapeutic agents on these pathways.
The method described herein utilizes reversed-phase HPLC with UV detection, a widely accessible and reliable technique in most laboratory settings.[2][3] The principles of reversed-phase chromatography, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase, are ideally suited for distinguishing the slight difference in hydrophobicity between Crotonyl-CoA and Butyryl-CoA.
Principle of the Method
This method employs a C18 reversed-phase column to exploit the subtle differences in polarity between Crotonyl-CoA and Butyryl-CoA. The unsaturated nature of Crotonyl-CoA makes it slightly more polar than the saturated Butyryl-CoA, leading to a shorter retention time under typical reversed-phase conditions. To enhance peak shape and resolution for these polar, phosphate-containing molecules, ion-pairing chromatography is a valuable approach.[4][5][6] However, for simplicity and broader applicability, this protocol focuses on a robust method using a standard buffered mobile phase, which provides adequate separation for many applications. The adenine ring in the CoA moiety provides a strong chromophore, allowing for sensitive UV detection at approximately 259 nm.[2][7]
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler with temperature control (recommended 4 °C)
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance
-
pH Meter
-
Sonicator
-
0.22 µm or 0.45 µm membrane filters for mobile phase and sample filtration
Chemicals and Reagents
-
Crotonyl-CoA lithium salt or sodium salt (≥95% purity)
-
Butyryl-CoA lithium salt or sodium salt (≥95% purity)
-
Potassium phosphate monobasic (KH₂PO₄), HPLC grade
-
Potassium phosphate dibasic (K₂HPO₄), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (optional, for pH adjustment)
Chromatography Column
-
Recommended Column: C18 reversed-phase column (e.g., Phenomenex Kinetex, Waters Symmetry, Agilent Zorbax)
-
Typical Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size. A 150 mm x 2.6 mm UHPLC C18 column can also be used for faster analysis times.[4][5]
Experimental Protocol
Preparation of Mobile Phase
Mobile Phase A (Aqueous Buffer):
-
Prepare a 100 mM potassium phosphate buffer stock solution. Dissolve the appropriate amounts of KH₂PO₄ and K₂HPO₄ in ultrapure water to achieve a final pH of 6.5.
-
Dilute the stock solution to a final working concentration of 20 mM potassium phosphate in ultrapure water.
-
Filter the buffer through a 0.22 µm membrane filter and degas by sonication or vacuum filtration.
Scientific Rationale: A phosphate buffer is chosen for its excellent buffering capacity in the pH range of 6-7, which is optimal for the stability of the CoA thioesters and ensures consistent ionization states. A pH of 6.5 provides good peak shape and reproducibility.
Mobile Phase B (Organic Modifier):
-
Use 100% HPLC-grade Acetonitrile.
-
Filter through a 0.22 µm membrane filter and degas.
Scientific Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes of interest.
Preparation of Standard Solutions
-
Accurately weigh a small amount (e.g., 1 mg) of Crotonyl-CoA and Butyryl-CoA standards.
-
Dissolve each standard in a known volume of Mobile Phase A to prepare a stock solution of approximately 1 mg/mL.
-
From the stock solutions, prepare a series of working standards by serial dilution with Mobile Phase A to cover the expected concentration range of the samples (e.g., 1 µM to 100 µM).
-
It is advisable to prepare fresh standards daily due to the potential for hydrolysis of the thioester bond.[8] Store stock solutions at -20 °C or -80 °C for long-term stability.
HPLC System Setup and Chromatographic Conditions
The following table summarizes the recommended HPLC conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 259 nm |
| Run Time | 20 minutes (including equilibration) |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Scientific Rationale: A gradient elution is necessary to achieve a good separation in a reasonable timeframe. The initial low organic phase concentration allows for the binding of both analytes to the stationary phase. A gradual increase in the organic modifier concentration then elutes the compounds based on their hydrophobicity. The more polar Crotonyl-CoA will elute before the more hydrophobic Butyryl-CoA. A column wash step with high organic content is included to remove any strongly retained matrix components, followed by re-equilibration to initial conditions.
Sample Preparation
For biological samples, a protein precipitation and extraction step is required. A common method involves extraction with 2.5% sulfosalicylic acid (SSA).[5]
-
Homogenize tissue or cell pellets in a cold extraction solution.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4 °C to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
Data Analysis and Expected Results
Under the described conditions, a baseline separation of Crotonyl-CoA and Butyryl-CoA should be achieved.
-
Expected Elution Order: Crotonyl-CoA will elute before Butyryl-CoA.
-
Typical Retention Times:
-
Crotonyl-CoA: Approximately 7-8 minutes
-
Butyryl-CoA: Approximately 8-9 minutes
-
Note: Retention times may vary depending on the specific column, HPLC system, and exact mobile phase composition.
-
A standard curve should be generated by plotting the peak area of each analyte against its known concentration. The concentration of Crotonyl-CoA and Butyryl-CoA in unknown samples can then be determined by interpolation from this standard curve.
Method Validation and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | - Inappropriate mobile phase pH- Column degradation | - Adjust mobile phase pH slightly (e.g., ± 0.2 units).- Use a new column or a guard column. |
| Peak Tailing | - Secondary interactions with silica- Column overload | - Consider adding a low concentration of an ion-pairing agent like N,N-dimethylbutylamine (DMBA).[5][6]- Reduce injection volume or sample concentration. |
| Inconsistent Retention Times | - Inadequate column equilibration- Pump malfunction | - Increase equilibration time between runs.- Check pump performance and ensure proper mobile phase mixing. |
| Low Signal Intensity | - Analyte degradation- Incorrect detection wavelength | - Prepare fresh standards and samples.- Verify detector settings and ensure the wavelength is set to the absorbance maximum of the CoA moiety (~259 nm).[2] |
Workflow Visualization
The following diagram illustrates the overall experimental workflow for the HPLC analysis of Crotonyl-CoA and Butyryl-CoA.
Caption: Experimental workflow for HPLC separation of Crotonyl-CoA and Butyryl-CoA.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible means for the separation and quantification of Crotonyl-CoA and Butyryl-CoA. By carefully controlling the mobile phase composition, pH, and gradient profile, a baseline separation of these structurally similar metabolites can be consistently achieved. This method is a valuable tool for researchers in various fields, enabling more accurate and insightful studies into cellular metabolism and the effects of potential therapeutic interventions.
References
-
Shurubor, Y. I., D'Aurelio, M., Clark-Matott, J., Isakova, E. P., Deryabina, Y. I., Beal, M. F., ... & Krasnikov, B. F. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules, 22(9), 1388. [Link]
-
Erb, T. J., Berg, I. A., Brecht, V., Müller, M., Fuchs, G., & Alber, B. E. (2007). Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: the ethylmalonyl-CoA pathway. Proceedings of the National Academy of Sciences, 104(25), 10631-10636. [Link]
-
Basu, S. S., & Blair, I. A. (2011). A single LC-MS/MS analysis to quantify CoA biosynthetic intermediates and short-chain acyl CoAs. Journal of lipid research, 52(2), 405–412. [Link]
-
Basu, S. S., & Blair, I. A. (2014). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 4(4), 1016–1034. [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]
-
Grübler, G., Allmaier, G., & Schmid, E. R. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 519. [Link]
-
Erb, T. J., Brecht, V., Fuchs, G., & Alber, B. E. (2009). Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase. Proceedings of the National Academy of Sciences, 106(22), 8871–8876. [Link]
-
Basu, S. S., & Blair, I. A. (2014). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 4(4), 1016-1034. [Link]
-
Zidar, J., & Plavec, J. (2009). Determination of Coenzyme A (CoASH) in the Presence of Different Thiols by Using Flow-Injection with a UV/Vis Spectrophotometric Detector and Potentiometric Determination of CoASH Using an Iodide ISE. Molecules, 15(1), 126-138. [Link]
-
Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
-
ResearchGate. (n.d.). HPLC analysis of CoA thioesters formed from acetyl-CoA and NaHCO3 by.... [Link]
-
PlumX. (n.d.). Acetyl-Coenzyme A UV-Spectrophotometric Assay. [Link]
-
Erb, T. J., Berg, I. A., Brecht, V., Müller, M., Fuchs, G., & Alber, B. E. (2007). Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway. Proceedings of the National Academy of Sciences, 104(25), 10631-10636. [Link]
-
Wikipedia. (n.d.). Butyryl-CoA. [Link]
-
ResearchGate. (n.d.). (A) HPLC chromatogram illustrating separation of CoA compounds.... [Link]
-
ResearchGate. (n.d.). Characterization of crotonyl-CoA reduction to butyryl-CoA by FabI. (A).... [Link]
-
Shurubor, Y. I., D'Aurelio, M., Clark-Matott, J., Isakova, E. P., Deryabina, Y. I., Beal, M. F., ... & Krasnikov, B. F. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. PubMed. [Link]
Sources
- 1. Butyryl-CoA - Wikipedia [en.wikipedia.org]
- 2. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Deciphering the Epigenetic Metabolome: Advanced LC-MS/MS Detection of Crotonyl-CoA
The Biological Imperative: Crotonyl-CoA in Epigenetic Regulation
Crotonyl-CoA is a highly reactive, low-abundance short-chain acyl-CoA thioester (836 Da)[1] that serves as the obligate acyl donor for histone crotonylation (Kcr), a post-translational modification heavily implicated in active gene transcription[2]. The cellular pool of crotonyl-CoA is dynamically regulated by acyl-CoA synthetase short-chain family member 2 (ACSS2), which converts the short-chain fatty acid crotonate into its active thioester form[2]. Once synthesized, crotonyl-CoA directly stimulates transcriptional activation via the dual acetyltransferase/crotonyltransferase activity of the p300/CBP complex[2]. Furthermore, its abundance is intricately modulated by the chromodomain protein CDYL, which functions as a crotonyl-CoA hydratase to regulate chromatin remodeling[3]. Accurately quantifying this transient metabolite is critical for researchers investigating metabolic-epigenetic crosstalk.
Crotonyl-CoA metabolic synthesis and histone crotonylation pathway.
Analytical Bottlenecks: The Instability and Scarcity of Short-Chain Thioesters
Quantifying crotonyl-CoA in cell lysates presents severe analytical challenges. First, its intracellular abundance is exceptionally low—often ranging from 20 to 350 times lower than predominant species like acetyl-CoA[4]. Second, the thioester bond is highly susceptible to rapid hydrolysis and enzymatic degradation by cellular thioesterases during sample preparation. Finally, short-chain acyl-CoAs exhibit poor chromatographic peak shape and retention due to the highly polar, charged CoA backbone, leading to severe ion suppression in the mass spectrometer[5].
Strategic Extraction: The Case for 5-Sulfosalicylic Acid (SSA)
Historically, acyl-CoAs were extracted using halogenated carboxylic acids like trichloroacetic acid (TCA), which required downstream solid-phase extraction (SPE) to remove the acid prior to LC-MS/MS analysis[5]. Causality Check: SPE selectively discriminates against highly polar CoA species, leading to massive sample loss[5].
By utilizing 5-sulfosalicylic acid (SSA) for deproteinization, researchers can bypass the SPE cleanup step entirely[5]. SSA instantaneously quenches metabolism, precipitates proteins, and is directly compatible with LC-MS/MS injection. This preserves the endogenous crotonyl-CoA pool and significantly improves recovery rates[5][6].
Step-by-step workflow for the extraction and LC-MS/MS analysis of Crotonyl-CoA.
Comprehensive Protocol: From Culture Dish to Chromatogram
Phase I: Rapid Quenching and Lysis
Note: Speed and temperature control are critical. Thioesterases remain active until the pH drops significantly. Working strictly on ice prevents artifactual acyl migration and degradation.
-
Cell Culture: Grow mammalian cells (e.g., HeLa S3) to ~80% confluency in 10 cm dishes.
-
Harvesting: Rapidly aspirate culture media and gently wash the adherent cells once with 5 mL of ice-cold Phosphate-Buffered Saline (PBS)[6].
-
Metabolic Quenching: Immediately add 400 µL of pre-chilled 2.5% (w/v) SSA solution directly to the dish[5]. Causality: The low pH of SSA instantly denatures enzymes, locking the metabolic state.
-
Internal Standard Spiking: Spike in 10 µL of a heavy isotope-labeled internal standard (IS) mix (e.g.,
-Crotonyl-CoA or -labeled CoA yeast extract)[6]. Causality: Adding the IS at the exact moment of lysis corrects for any matrix suppression or physical losses occurring during downstream processing. -
Homogenization: Scrape the cells thoroughly, transfer the lysate into a pre-chilled 1.5 mL microcentrifuge tube, and vortex vigorously for 30 seconds[6].
-
Clarification: Incubate the homogenate on ice for 10 minutes, then centrifuge at 16,000 × g for 15 minutes at 4°C to pellet the precipitated proteins[6].
-
Collection: Carefully transfer the cleared supernatant into a glass autosampler vial equipped with a low-volume insert. Keep at 4°C in the autosampler.
Phase II: Chromatographic Separation and MS/MS Detection
Causality Check: Why use pH 8.0 ammonium acetate? The CoA backbone contains competing positively and negatively polarizable moieties. Carefully controlling the pH to 8.0 minimizes this charge, preventing peak tailing and improving chromatographic separation on a reversed-phase column[5][7].
-
Column: Phenomenex Kinetex 2.6 µm C18 (150 × 2.1 mm) or equivalent UHPLC column[5].
-
Mobile Phases:
-
Gradient: Start at 5.2% B, ramp to 21% B over 10 min, increase to 100% B for 5 min, then re-equilibrate at 5.2% B for 4 min[7].
-
MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.
Phase III: System Suitability and Self-Validation
Every analytical batch must be a self-validating system to ensure trustworthiness:
-
Method Blank: Run an extraction blank (2.5% SSA only) to verify the absence of column carryover.
-
Calibration Curve: Run a 6-point standard curve of synthetic crotonyl-CoA spiked into the extraction matrix to confirm linear detection ranges[5].
-
IS Monitoring: The absolute peak area of the isotope-labeled internal standard must not deviate by more than 15% across all biological samples. A drop in IS area indicates severe matrix suppression or extraction failure, invalidating that specific sample run.
Empirical Data & Methodological Validation
Table 1: Extraction Efficiency Comparison (TCA + SPE vs. Direct SSA Extraction) Direct SSA extraction significantly outperforms traditional TCA + SPE methods by eliminating the solid-phase extraction bottleneck, which causes massive losses of polar short-chain CoAs[5].
| Analyte | TCA + SPE Recovery (%) | SSA Direct Recovery (%) |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Malonyl-CoA | 26% | 74% |
| Free CoA | 1% | 74% |
Table 2: Optimized MRM Transitions for Short-Chain Acyl-CoAs The CoA moiety consistently fragments at the 3′-phosphate-adenosine-5′-diphosphate bond, generating a highly predictable product ion at m/z 428.1 across all short-chain species[1][5].
| Analyte | Precursor Ion | Product Ion (m/z) | Collision Energy (eV) |
| Crotonyl-CoA | 836.1 | 428.1 | 25 |
| Acetyl-CoA | 810.1 | 428.1 | 25 |
| Propionyl-CoA | 824.1 | 428.1 | 25 |
| Malonyl-CoA | 854.1 | 428.1 | 25 |
References
- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermedi
- Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs
- Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. jefferson.edu.
- Coupled Ferredoxin and Crotonyl Coenzyme A (CoA)
- Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic R
- Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonyl
- Chromodomain Protein CDYL Acts as a Crotonyl-CoA Hydratase to Regulate Histone Crotonylation and Sperm
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccmu.edu.cn [ccmu.edu.cn]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Note: High-Yield Chemical Synthesis of 2-Butenoyl Coenzyme A (Crotonyl-CoA)
Abstract
This guide details a robust, laboratory-scale protocol for the chemical synthesis of 2-butenoyl coenzyme A (crotonyl-CoA) using crotonic anhydride. Unlike enzymatic methods, which can be limited by substrate specificity and enzyme availability, this chemical approach offers high yields, scalability, and direct control over reactant stoichiometry. The protocol utilizes a nucleophilic acyl substitution reaction in a biphasic or aqueous-organic system, followed by reverse-phase HPLC purification. Critical quality control parameters, including the
Introduction & Scientific Rationale
Crotonyl-CoA is a pivotal intermediate in fatty acid
While enzymatic synthesis (via crotonyl-CoA synthetase) is possible, chemical synthesis via crotonic anhydride is preferred for generating milligram-to-gram quantities due to:
-
Cost-Effectiveness: Avoids expensive recombinant enzymes and ATP regeneration systems.
-
Purity: Eliminates contamination from biological enzymes or truncated side products.
-
Scalability: The reaction kinetics are strictly chemical, allowing linear scaling.
Reaction Mechanism
The synthesis relies on the nucleophilic attack of the deprotonated thiol (thiolate) of Coenzyme A (CoA-SH) on the carbonyl carbon of crotonic anhydride.
-
Mechanism: Nucleophilic Acyl Substitution.
-
Key Condition: The pH must be maintained between 7.5 and 8.5. Below pH 7, the thiol is protonated (
, but reactive as thiolate) and unreactive. Above pH 9.0, the risk of rapid hydrolysis of both the anhydride and the formed thioester increases. -
Quenching: Acidification protonates the leaving group (crotonic acid) and stabilizes the formed thioester bond.
Materials & Equipment
Reagents
| Reagent | Grade | Notes |
| Coenzyme A (Free Acid or Lithium Salt) | >90% Purity | Keep desiccated at -20°C. Avoid frequent freeze-thaw. |
| Crotonic Anhydride | Synthesis Grade | Toxic/Lachrymator. Handle in fume hood. Liquid at RT. |
| Sodium Bicarbonate ( | ACS Reagent | Buffer component. |
| Acetonitrile (ACN) | HPLC Grade | Solvent for anhydride and HPLC mobile phase. |
| Formic Acid or TFA | HPLC Grade | For quenching and HPLC buffer. |
| Dithiothreitol (DTT) | BioUltra | Optional pre-reduction agent. |
Equipment
-
HPLC System: Preparative or Semi-prep C18 column (e.g., Agilent Zorbax or Phenomenex Luna).
-
Spectrophotometer: Capable of scanning 220–300 nm (Quartz cuvettes required).
-
Lyophilizer: For drying final product.
-
pH Meter: Micro-probe recommended for small volumes.
Experimental Protocol
Preparation of Coenzyme A Solution
-
Goal: Create a reactive thiolate solution while preventing disulfide dimerization.
-
Step 1: Dissolve 10–50 mg of Coenzyme A (trilithium salt) in 1.0 mL of ice-cold 0.5 M
(pH ~8.0).-
Expert Insight: Degas the buffer with nitrogen/argon for 10 mins prior to use to prevent oxidative dimerization of CoA.
-
-
Step 2 (Optional): If the CoA stock is old, add a 1.5-fold molar excess of DTT and incubate for 15 mins. Note: DTT must be removed via rapid solid-phase extraction (SPE) or accounted for, as it will consume anhydride.
Acylation Reaction
-
Step 3: Dissolve Crotonic Anhydride in Acetonitrile to a concentration of 1 M.
-
Step 4: While stirring the CoA solution on ice, add the Crotonic Anhydride solution dropwise.
-
Stoichiometry: Target a 1.5 to 2.0-fold molar excess of anhydride relative to CoA.
-
Reasoning: Excess anhydride accounts for spontaneous hydrolysis in the aqueous buffer.
-
-
Step 5: Monitor pH. The reaction releases crotonic acid, dropping the pH. Maintain pH 7.5–8.0 by adding small aliquots of 1 M NaOH or solid
if necessary. -
Step 6: React for 30–60 minutes on ice.
-
Step 7 (Validation): Test for free thiols using Ellman’s Reagent (DTNB). The reaction is complete when the solution is negative (no yellow color) for free sulfhydryls.
Quenching & Work-up
-
Step 8: Acidify the reaction mixture to pH 3.0–4.0 using 1 M HCl or 10% Formic Acid.
-
Critical: Thioesters are susceptible to alkaline hydrolysis but stable in mild acid. This step also precipitates some free crotonic acid.
-
-
Step 9: Extract excess crotonic acid/anhydride by washing the aqueous phase 3x with Ethyl Acetate or Diethyl Ether .
-
Phase Separation: Retain the aqueous (bottom) phase containing the Crotonyl-CoA. Discard the organic (top) phase.
-
Purification (Reverse-Phase HPLC)
Direct injection of the reaction mixture onto HPLC is the standard for high-purity isolation.
Column: C18 Preparative Column (e.g., 5
Mobile Phases:
-
Buffer A: 20 mM
(pH 5.0) or 0.1% TFA in Water. -
Buffer B: 100% Acetonitrile.
Gradient Protocol:
| Time (min) | % Buffer B | Event |
|---|---|---|
| 0–2 | 0% | Desalting/Injection |
| 2–20 | 0%
-
Elution Order: Unreacted CoA (if any) elutes early. Crotonyl-CoA elutes later due to the hydrophobic crotonyl group. Crotonic acid (if not fully extracted) elutes near the solvent front or very late depending on pH.
Quality Control & Validation
UV-Vis Spectrophotometry
The purity of the thioester is determined by the ratio of absorbance at the thioester bond (
-
Metric:
Ratio. -
Target: 0.55 – 0.65 (Pure Crotonyl-CoA).
-
Note: Free CoA has a ratio of ~0.2. A ratio < 0.5 indicates incomplete reaction or hydrolysis.
-
-
Concentration Calculation: Use the extinction coefficient for Crotonyl-CoA at 260 nm.
(Reference: Result 1.4, derived from Simon & Shemin).
Mass Spectrometry (ESI-MS)
Confirm identity using negative or positive mode ESI-MS.
-
Formula:
-
Molecular Weight: 835.61 Da
-
Expected m/z (Negative Mode):
Visualization of Workflows
Diagram 1: Chemical Synthesis Pathway
This diagram outlines the reaction flow from reagents to purified product.
Caption: Step-by-step workflow for the chemical synthesis and purification of Crotonyl-CoA.
Diagram 2: Quality Control Logic
Decision tree for validating the synthesized product.
Caption: Quality Control Decision Tree ensuring structural integrity and purity of the thioester.
Storage and Stability
-
State: Lyophilized powder is most stable.
-
Temperature: Store at -20°C or -80°C .
-
Solution: If in solution, maintain slightly acidic pH (pH 5–6) in 50 mM phosphate buffer. Avoid alkaline conditions which hydrolyze the thioester bond.
-
Stability: Stable for >6 months as a powder; 1–2 weeks in solution at 4°C.
References
-
Simon, E. J., & Shemin, D. (1953). The Preparation of S-Succinyl Coenzyme A. Journal of the American Chemical Society, 75(10), 2520. Link
-
Stadtman, E. R. (1957). Preparation and Assay of Acyl Coenzyme A Derivatives. Methods in Enzymology, 3, 931-941. Link
-
Kawaguchi, A., et al. (1981).[1] A New Method for the Preparation of Acyl-CoA Thioesters.[1][2] Journal of Biochemistry, 89(2), 337–339. Link
-
Boyington, J. C., et al. (2020). Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex.[3] Applied and Environmental Microbiology. (Cites extinction coefficient). Link
-
PubChem. (n.d.). 2-Butenoyl coenzyme A | C25H40N7O17P3S.[4] National Library of Medicine. Link
Sources
Application Note & Protocol: Standard Curve Preparation for 2-Butenoyl Coenzyme A Lithium Salt
Abstract
This document provides a detailed protocol for the preparation of a standard curve for 2-Butenoyl coenzyme A lithium salt, also known as Crotonyl-CoA. Accurate quantification of short-chain acyl-CoAs like 2-Butenoyl-CoA is critical for research in fatty acid metabolism, energy production, and cell signaling.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established analytical principles. The protocol focuses on UV-Vis spectrophotometry, a widely accessible method for quantifying CoA thioesters, and emphasizes practices that ensure accuracy, reproducibility, and stability of the standards.
Introduction and Principle
2-Butenoyl coenzyme A is a key intermediate in the metabolism of fatty acids and certain amino acids, such as lysine and tryptophan.[2][3] It also serves as a substrate for enzymes like enoyl-CoA reductases and plays a role in regulating gene transcription through histone crotonylation.[2][4] Therefore, precise measurement of its concentration is fundamental to many biochemical and metabolic studies.[1]
The quantification method described here relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. The thioester bond within the 2-Butenoyl-CoA molecule exhibits a characteristic absorbance maximum, allowing for direct spectrophotometric quantification. While more sensitive techniques like LC-MS/MS exist, UV spectrophotometry offers a rapid, cost-effective, and reliable method for determining the concentration of purified or synthesized 2-Butenoyl-CoA solutions.
Materials and Reagents
-
2-Butenoyl coenzyme A lithium salt (CAS: 102680-35-3), ≥90% purity[4][5]
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated automatic pipettes (e.g., P10, P100, P1000) and appropriate sterile tips[6][7]
-
UV-transparent cuvettes (e.g., quartz, 1 cm path length)
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.0
-
Ultrapure water
Causality Behind Reagent Choices:
-
Assay Buffer (pH 6.0): Coenzyme A and its derivatives are most stable in aqueous solutions with a pH between 2 and 6.[8][9] Above pH 8, significant degradation occurs through hydrolysis of the thioester bond and air oxidation of the free thiol.[8][9] A pH of 6.0 provides a good balance between stability and physiological relevance for many enzymatic assays.
-
Lithium Salt: The lithium and sodium salts of CoA are more stable than the free acid form, making them ideal for use as analytical standards.[8]
-
Class A Volumetric Glassware & Calibrated Pipettes: The accuracy of the entire standard curve is predicated on the precision of the initial stock solution and subsequent dilutions.[6][10] Using calibrated equipment is non-negotiable for quantitative work.[7]
Experimental Protocols
Preparation of 10 mM Stock Solution
The accuracy of all subsequent standards depends on the careful preparation of this primary stock solution.[11]
-
Warm to Room Temperature: Allow the vial of 2-Butenoyl coenzyme A lithium salt to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Accurately weigh a target amount (e.g., 4.18 mg) of the powder using an analytical balance. The molecular weight of 2-Butenoyl coenzyme A lithium salt is approximately 835.61 g/mol .[1][5][12]
-
Calculation: To prepare 0.5 mL (0.0005 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.0005 L × 835.61 g/mol = 0.00418 g = 4.18 mg
-
-
-
Dissolution: Quantitatively transfer the weighed powder to a small, clean tube. Add a portion of the Assay Buffer (e.g., 400 µL) and gently vortex or pipette up and down to dissolve completely.
-
Final Volume: Transfer the dissolved solution to a 0.5 mL or 1 mL Class A volumetric flask. Rinse the original tube with small aliquots of the Assay Buffer, adding the rinsate to the flask to ensure all powder is transferred. Carefully add Assay Buffer to the calibration mark.
-
Mixing & Aliquoting: Cap the flask and invert it 15-20 times to ensure homogeneity. Aliquot the stock solution into small, single-use volumes (e.g., 20-50 µL) in microcentrifuge tubes.
-
Storage: Immediately store the aliquots at ≤ -20°C. Coenzyme A solutions are relatively stable when frozen at an acidic to neutral pH.[8][9] Avoid repeated freeze-thaw cycles.[13]
Workflow for Standard Curve Preparation
The following diagram illustrates the overall workflow from stock solution preparation to data analysis.
Caption: Relationship between concentration, absorbance, and the standard curve.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low R² value (<0.99) | Inaccurate pipetting; incorrect dilutions; standard degradation. | Use calibrated pipettes; re-prepare dilutions carefully; prepare fresh standards from a new stock aliquot. [6][7] |
| High y-intercept (non-zero blank) | Contaminated buffer or cuvette; incorrect blanking procedure. | Use fresh, ultrapure water and buffer; clean cuvette thoroughly; re-blank the instrument with the correct S0 solution. |
| Non-linear curve at high concentrations | Absorbance exceeds the linear range of the detector (typically > 1.5-2.0 AU). | Prepare a more diluted set of standards or dilute the unknown sample to fall within the linear portion of the curve. [14] |
| Inconsistent replicate readings | Incomplete mixing of standards; air bubbles in the cuvette; temperature fluctuations. | Vortex each standard before measurement; inspect cuvette for bubbles before reading; allow standards to reach thermal equilibrium. [10] |
References
-
Chem-Impex International. (n.d.). 2-Butenoyl coenzyme A lithium salt. Retrieved from [Link]
-
Leonardi, R., et al. (2007). Dephospho-CoA Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters. PMC. Retrieved from [Link]
-
Wiest, L. (n.d.). Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Restek. Retrieved from [Link]
-
Wikipedia. (2023). Coenzyme A. Retrieved from [Link]
-
Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Butenoyl coenzyme A. PubChem Compound Database. Retrieved from [Link]
-
Bio-Analysis Centre. (2022, March 22). How to Prepare Calibration Curve Standards. Retrieved from [Link]
-
Boster Biological Technology. (2022, July 1). How To Perfect Your ELISA Standard Curve. Retrieved from [Link]
- Mishra, P. K., & Drueckhammer, D. G. (2000). Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes. Chemical Reviews, 100(9), 3283–3310.
-
ALWSCI. (2026, February 26). How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide. Retrieved from [Link]
-
Li, J., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PMC. Retrieved from [Link]
-
Leonardi, R., et al. (2020). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. PMC. Retrieved from [Link]
-
Gout, I. (2018). Coenzyme A and its derivatives: Renaissance of a textbook classic. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). crotonyl-coenzyme A. PubChem Compound Database. Retrieved from [Link]
-
Witting, M., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PMC. Retrieved from [Link]
-
Gläser, J., et al. (2021). Absolute quantification of intracellular CoA thioesters in l-lysine.... ResearchGate. Retrieved from [Link]
-
Kiefer, P., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Linköping University Electronic Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Crotonyl-CoA. Retrieved from [Link]
-
Small, G. M., et al. (1985). A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase. ResearchGate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crotonyl-CoA - Wikipedia [en.wikipedia.org]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. 2-Butenoyl coenzyme A lithium salt | CAS 102680-35-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. b-ac.co.uk [b-ac.co.uk]
- 8. CoA - Creative Enzymes [creative-enzymes.com]
- 9. Coenzyme A - Wikipedia [en.wikipedia.org]
- 10. How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide - News - ALWSCI [alwsci.com]
- 11. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 12. 2-Butenoyl coenzyme A | C25H40N7O17P3S | CID 5280381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bosterbio.com [bosterbio.com]
Topic: Solvent Conditions and Handling Protocols for Crotonyl-CoA Lithium Salt
An Application and Protocol Guide for the Life Sciences
Abstract
Crotonyl-Coenzyme A (Crotonyl-CoA) is a pivotal intermediate in fatty acid and amino acid metabolism and has emerged as a key substrate in epigenetic research, particularly in the study of histone crotonylation.[1] The integrity of this molecule is paramount for generating reliable and reproducible experimental data. However, the high-energy thioester bond that makes Crotonyl-CoA biochemically potent also renders it susceptible to degradation.[2] This guide provides a comprehensive overview of the optimal solvent conditions, preparation protocols, and handling strategies for Crotonyl-CoA lithium salt, designed to preserve its stability and ensure its effective use in research applications.
Foundational Principles: Understanding Crotonyl-CoA Stability
The experimental utility of Crotonyl-CoA is directly linked to the stability of its thioester bond. This bond is prone to hydrolysis, a reaction that cleaves the molecule, rendering it inactive. The rate of this degradation is highly dependent on solvent conditions, particularly pH and temperature.
-
Causality of pH-Dependent Hydrolysis: In alkaline conditions (pH > 8.0), the thioester linkage is rapidly hydrolyzed.[2] Conversely, while more stable in neutral to moderately acidic conditions (pH 3.5-7.0), strong acids can also promote hydrolysis.[2] Therefore, maintaining a carefully controlled pH is the single most critical factor in preparing and storing Crotonyl-CoA solutions.
-
Impact of Temperature and Freeze-Thaw Cycles: Like most complex biomolecules, thermal stress accelerates degradation. Repeated freeze-thaw cycles are particularly damaging, as they can cause localized changes in solute concentration and pH, leading to significant sample degradation over time.[2]
The following diagram illustrates the decision-making process for solvent selection based on these core principles.
Caption: Solvent selection workflow for Crotonyl-CoA.
Solubility and Solvent Compatibility
Crotonyl-CoA lithium salt is a hygroscopic, lyophilized powder that is highly soluble in aqueous solutions but generally insoluble in organic solvents. The primary determinant for its use is not solubility but stability within the chosen aqueous system.
| Solvent/Buffer System | Solubility/Compatibility | Key Considerations & Recommendations |
| High-Purity Water | Soluble up to 50 mg/mL, forming a clear, colorless solution.[3][4] | Use: Ideal for preparing high-concentration primary stock solutions. Action: Use deionized, nuclease-free water. For sensitive applications, sparging the water with nitrogen to remove dissolved oxygen is recommended to prevent potential oxidation.[5] |
| Tris-HCl Buffers | Highly compatible. Commonly used in enzymatic assays at pH 7.5-9.0.[6][7] | Use: Standard buffer for many enzyme kinetic studies involving Crotonyl-CoA.[6][8] Action: Prepare buffer at the desired pH (typically 7.5) for immediate use in assays. Be aware that stability decreases at higher pH values.[8] |
| Phosphate Buffers | Highly compatible. Used in HPLC analysis and certain enzymatic assays.[6] | Use: An alternative to Tris, particularly where primary amines are undesirable. Action: Prepare at a neutral to slightly acidic pH (e.g., pH 7.0) for optimal stability. |
| PBS (Phosphate-Buffered Saline) | Compatible. | Use: Suitable for applications requiring physiological salt concentrations. A similar compound, Malonyl-CoA, is soluble at ~10 mg/mL in PBS (pH 7.2).[9] Action: Ensure the final pH is documented, as it dictates stability. |
| Organic Solvents (e.g., DMSO, Ethanol, Methanol) | Insoluble. | Use: Not recommended for dissolving the lithium salt. Action: Avoid organic solvents. If a downstream application requires an organic solvent, ensure it is compatible with an aqueous solution of Crotonyl-CoA. |
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a stable, high-concentration stock solution that can be diluted for various working applications. Adherence to these steps is critical to prevent degradation.
Materials:
-
Crotonyl-CoA lithium salt (e.g., Sigma-Aldrich C28007)
-
High-purity, nuclease-free water (or a suitable buffer, e.g., 50 mM Sodium Acetate, pH 5.0)
-
Microcentrifuge tubes (low-adhesion, sterile)
-
Calibrated pipettes
Caption: Step-by-step workflow for preparing Crotonyl-CoA stock.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the vial of lyophilized Crotonyl-CoA to sit on the bench for 10-15 minutes to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing onto the hygroscopic powder, which can lead to hydrolysis.
-
Calculation: Calculate the required volume of solvent. For Crotonyl-CoA trilithium salt (Molecular Weight: ~853.4 g/mol ), to make a 10 mM stock solution from 5 mg of powder:
-
Moles = 0.005 g / 853.4 g/mol ≈ 5.86 x 10⁻⁶ moles
-
Volume (L) = Moles / Molarity = 5.86 x 10⁻⁶ moles / 0.010 mol/L ≈ 5.86 x 10⁻⁴ L
-
Volume = 586 µL
-
-
Reconstitution: Carefully add the calculated volume of cold, high-purity water or buffer to the vial. Close the cap securely and mix by gentle pipetting or a brief, low-speed vortex until the solid is completely dissolved. The resulting solution should be clear and colorless.[3][4]
-
Aliquoting: Immediately dispense the stock solution into single-use, low-adhesion microcentrifuge tubes. Aliquot volumes should be tailored to typical experimental needs to eliminate the necessity of thawing and re-freezing the main stock.
-
Storage: Snap-freeze the aliquots (e.g., in a dry ice/ethanol bath or a freezer-rated block) and immediately transfer to long-term storage.
Authoritative Recommendations for Storage and Handling
Proper storage is non-negotiable for maintaining the integrity of Crotonyl-CoA. The solid and solution forms have vastly different stability profiles.
| Form | Temperature | Conditions | Stability Profile |
| Lyophilized Solid | -20°C | Desiccated, tightly sealed. | Stable for ≥ 2 years.[10] |
| Aqueous Solution (Stock) | -80°C | Aliquoted, pH 4.0-7.0. | Recommended for long-term storage (months). Analogous acyl-CoAs are stable for up to 6 months under these conditions.[2] |
| Aqueous Solution (Stock) | -20°C | Aliquoted, pH 4.0-7.0. | Suitable for short-term storage (up to 2 weeks).[2] Avoid repeated freeze-thaw cycles. |
| Aqueous Solution (Working) | 4°C | pH 4.0-7.0. | Not recommended for storage beyond one day.[5][9] Prepare fresh from frozen stock before each experiment. |
Self-Validating System for Protocols:
To ensure the integrity of your Crotonyl-CoA, every experiment should serve as a validation check.
-
Positive Controls: Always include a positive control in your enzymatic assays where the function of Crotonyl-CoA is known and quantifiable.
-
Baseline Measurement: When starting a new batch of aliquots, compare its performance against the last aliquot of the previous, validated batch. A significant drop in activity suggests degradation.
-
Troubleshooting: If experimental results are inconsistent, the first suspect should be the integrity of the Crotonyl-CoA solution. Prepare a fresh solution from the lyophilized powder to rule out degradation.[2]
References
-
Crotonyl Coenzyme A, Lithium salt | CAS 102680-35-3. (n.d.). Coenza. Retrieved from [Link]
-
Cytosolic acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA. (2023). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]
-
Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula. (2020). Frontiers in Microbiology. Retrieved from [Link]
-
Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation. (2015). Molecular Cell. Retrieved from [Link]
-
Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri. (1998). Journal of Bacteriology. Retrieved from [Link]
-
Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri. (1998). ResearchGate. Retrieved from [Link]
-
Native chemical ligation approach to sensitively probe tissue acyl-CoA pools. (2022). eLife. Retrieved from [Link]
-
Coenzym A free acid - Technical Data Sheet. (n.d.). AppliChem. Retrieved from [Link]
-
Acyl-CoA Metabolism and Partitioning. (2014). Annual Review of Nutrition. Retrieved from [Link]
-
Acyl-CoA: Biological Function and Analytical Methods. (n.d.). MetwareBio. Retrieved from [Link]
-
Biosynthesis of Fatty Acids. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Acyl CoA – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crotonyl CoA trilithium salt CAS No. 102680-35-3 Sigma [sigmaaldrich.com]
- 4. Crotonyl CoA trilithium salt CAS No. 102680-35-3 Sigma [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. coenzalabs.com [coenzalabs.com]
Spectrophotometric measurement of 2-Butenoyl CoA hydration
A Precision Protocol for Enoyl-CoA Hydratase (ECHS1) Activity
Executive Summary & Biological Context
The hydration of 2-butenoyl-CoA (crotonyl-CoA) to 3-hydroxybutyryl-CoA is the second step of mitochondrial fatty acid
In drug development, this assay is a critical tool for:
-
Mitochondrial Toxicity Screening: Many drug candidates fail due to off-target inhibition of
-oxidation enzymes, leading to microvesicular steatosis or cardiac toxicity. -
Metabolic Disease Research: ECHS1 deficiency (Leigh syndrome) and secondary inhibition by reactive drug metabolites (e.g., valproic acid intermediates) require precise kinetic characterization.
This guide provides a high-precision, self-validating spectrophotometric protocol to measure ECHS1 activity by monitoring the disruption of the
Principle of Assay
The assay relies on the differential UV absorption of the substrate and product.
-
Substrate (2-Butenoyl-CoA): Contains a conjugated double bond system (
) within the thioester, exhibiting a strong absorbance maximum at 263 nm . -
Product (3-Hydroxybutyryl-CoA): The hydration saturates the double bond, breaking the conjugation and significantly reducing absorbance at 263 nm.
-
Measurement: The reaction is monitored as a decrease in absorbance at 263 nm (
).[1]
Reaction Stoichiometry:
Key Optical Constant:
The differential molar extinction coefficient (
Pathway Visualization
Figure 1: The mitochondrial beta-oxidation spiral, highlighting the specific hydration step catalyzed by ECHS1 (Red).
Materials & Reagents
Critical Quality Attributes (CQAs) are noted to ensure reproducibility.
| Reagent | Concentration (Final) | Specifications & Notes |
| Tris-HCl Buffer | 100 mM | pH 8.0 at 30°C. Note: Tris is preferred over phosphate to avoid precipitation with potential metal cofactors in coupled assays, though ECHS1 is active in both. |
| Bovine Serum Albumin (BSA) | 0.02% (w/v) | Fatty acid-free. Prevents enzyme adsorption to cuvette walls. |
| Crotonyl-CoA | 50 - 150 | Substrate. Critical: Verify concentration using |
| Enoyl-CoA Hydratase | ~1-5 nM | Recombinant human ECHS1 or mitochondrial lysate. |
| EDTA | 1 mM | Chelates trace heavy metals that may inhibit thiol-sensitive enzymes. |
Experimental Protocol
System: UV-Vis Spectrophotometer with temperature control (30°C) and kinetic mode. Path Length: 1 cm (quartz cuvette).
Step 1: Instrument Setup
-
Set spectrophotometer to 263 nm .[2]
-
Set temperature to 30°C .
-
Set kinetic duration to 120 seconds with a reading interval of 1-5 seconds.
-
Blanking: Blank the instrument with the assay buffer (Tris-HCl + BSA + EDTA) without substrate or enzyme.
Step 2: Reagent Preparation (Master Mix)
Prepare a Master Mix to minimize pipetting errors. For 10 reactions (1 mL each):
-
9.8 mL Assay Buffer (100 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.02% BSA).
-
Keep on ice until use.
Step 3: Assay Execution
-
Cuvette Loading: Pipette 980
L of Master Mix into the quartz cuvette. -
Substrate Addition: Add 10
L of 5 mM Crotonyl-CoA stock (Final conc: 50 M).-
Expert Insight: Mix by inversion. Record absorbance for 30 seconds to establish a stable baseline. This checks for non-enzymatic hydrolysis (background).
-
-
Initiation: Add 10
L of diluted ECHS1 enzyme.-
Expert Insight: Rapidly mix (plunger or inversion) and immediately place in the spectrophotometer. The reaction is fast; dead time must be minimized (<5 seconds).
-
-
Measurement: Record the decrease in absorbance (
) for 1-2 minutes.
Workflow Logic
Figure 2: Step-by-step experimental workflow for the spectrophotometric assay.
Data Analysis & Calculation
A. Determine the Slope
Select the linear portion of the curve (typically the first 10-60 seconds). Calculate the slope (
- : Slope of enzyme reaction.
- : Slope of substrate-only control (usually negligible).
B. Calculate Activity
Use the Beer-Lambert Law derived equation:
- : Change in absorbance per minute.
- : Total reaction volume (1.0 mL).
- : Dilution factor of the enzyme.
-
: 6.7 mM
cm (or 6700 M cm ). - : Path length (1 cm).
- : Volume of enzyme added (0.01 mL).
Unit Definition: One unit is defined as the amount of enzyme that hydrates 1
Troubleshooting & Validation (Self-Validating Systems)
| Issue | Diagnostic Check | Corrective Action |
| Non-Linearity | Is the rate curving within 10 seconds? | Enzyme is too concentrated. Dilute enzyme 1:10 or 1:100 to ensure substrate remains saturating ( |
| High Background | Does the blank (no enzyme) show | Check buffer pH. Spontaneous hydrolysis increases at extreme pH. Ensure Crotonyl-CoA is fresh. |
| Low Signal | Is initial | Substrate concentration is too low. Verify stock concentration using |
| Interference | Testing a drug compound? | Many drugs absorb at 263 nm. Run a "Compound Only" control. If interference is high, switch to a coupled assay (e.g., measuring NADH oxidation via HADH). |
Z-Factor Validation: For high-throughput screening (HTS) applications, calculate the Z-factor using positive (known inhibitor) and negative controls. A Z-factor > 0.5 confirms the assay is robust for drug screening.
References
-
Agnihotri, G., & Liu, H. W. (2003).[3] Enoyl-CoA hydratase: reaction, mechanism, and inhibition.[4][5] Bioorganic & Medicinal Chemistry, 11(1), 9-20.
-
Steinman, H. M., & Hill, R. L. (1973). Bovine Liver Crotonase (Enoyl Coenzyme A Hydratase). Methods in Enzymology, 27, 526-538.
-
Bahnson, B. J., et al. (2002).[3][6] Structural Mechanism of Enoyl-CoA Hydratase: Three Atoms from a Single Water Are Added in either an E1cb Stepwise or Concerted Fashion.[6] Biochemistry, 41(8), 2621–2629.
-
Vögeli, B., et al. (2018).[7] Direct evidence for a covalent ene adduct intermediate in NAD(P)H-dependent enzymes.[7] Nature, 558, 620–624.
Sources
- 1. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccmu.edu.cn [ccmu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving stability of 2-Butenoyl coenzyme A lithium in aqueous solution
Technical Support Center: 2-Butenoyl Coenzyme A Lithium Salt
Introduction
2-Butenoyl coenzyme A, also known as crotonyl-CoA, is a pivotal intermediate in several essential metabolic pathways, including fatty acid and amino acid metabolism.[1][2] Its integrity in experimental settings is paramount for generating reliable and reproducible data. However, like many acyl-CoA thioesters, it is susceptible to degradation in aqueous environments. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain the stability and efficacy of your 2-Butenoyl coenzyme A lithium solutions.
The primary points of instability in 2-Butenoyl CoA are the high-energy thioester bond, which is prone to hydrolysis, and the potential for oxidation.[3][4][5] The lithium salt form offers greater stability compared to the free acid, but careful handling is still required, especially once in solution.[4][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 2-Butenoyl CoA lithium.
Q1: What is the primary cause of 2-Butenoyl CoA degradation in aqueous solutions?
A1: The principal degradation pathway is the hydrolysis of the thioester bond.[5] This reaction is catalyzed by both acidic and basic conditions, leading to the formation of coenzyme A (CoASH) and crotonic acid.[7][8] The rate of this hydrolysis is significantly dependent on pH and temperature.[9] Aqueous solutions are particularly unstable at a pH greater than 8.[4][6]
Q2: Why is the pH of my solution so critical for stability?
A2: The stability of the thioester bond in 2-Butenoyl CoA is highly pH-dependent.[7]
-
Alkaline Conditions (pH > 7.5): Base-mediated hydrolysis is the predominant degradation mechanism at high pH. Hydroxide ions (OH-) are potent nucleophiles that readily attack the carbonyl carbon of the thioester, leading to rapid cleavage.[7][8] For instance, at 25°C and pH 8, a 31% loss of Coenzyme A activity can be observed within 24 hours.[4][6]
-
Acidic Conditions (pH < 6): While more stable than in alkaline conditions, acid-catalyzed hydrolysis can still occur at low pH.[7]
-
Optimal Range: The most stable pH range for aqueous solutions of Coenzyme A and its derivatives is between pH 2 and 6.[3][4][6] For most enzymatic assays, a slightly acidic buffer (e.g., pH 6.0-6.5) provides a good compromise between compound stability and enzyme activity.
Q3: How should I prepare my stock and working solutions?
A3:
-
Stock Solutions: Prepare high-concentration stock solutions in a stable medium. Use purified water or a slightly acidic buffer (pH 2-6).[3][4] Once prepared, aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles and store immediately at -20°C or -80°C.[3][10]
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution into your final assay buffer. Do not store diluted working solutions for extended periods. Aqueous solutions should ideally be used within one day if not frozen.[3]
Q4: Can I store my aqueous solution of 2-Butenoyl CoA at 4°C?
A4: Storing aqueous solutions at 4°C is not recommended for more than a few hours. For any storage longer than a day, aliquoting and freezing at -20°C is necessary.[3] Some sources recommend storage at -80°C for periods of up to 6 months.[10] The solid lithium salt powder itself should be stored at -20°C.
Q5: I see an unexpected peak in my HPLC/LC-MS analysis. What could it be?
A5: An unexpected peak could be a degradation product. The most common are free Coenzyme A (CoASH) from hydrolysis or CoA disulfides formed by oxidation.[4][6] If your experiment involves other thiols like DTT, you might also see mixed disulfides. Comparing the retention time of your unknown peak with a CoASH standard can help identify hydrolysis.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experimentation.
Issue 1: Rapid Loss of Activity or Concentration in Solution
| Potential Cause | Underlying Mechanism | Troubleshooting & Validation Steps |
| Incorrect pH | The solution pH is outside the optimal 2-6 range, likely in the alkaline region (pH > 7.5), accelerating thioester hydrolysis.[4][6][9] | 1. Verify pH: Immediately measure the pH of your buffer and working solutions. 2. Adjust Buffer: If necessary, remake your buffer, ensuring it is within the pH 6.0-7.0 range for assays, or pH 2-6 for storage.[4][6] 3. Time-Course Test: Prepare a fresh solution and measure its concentration (e.g., via HPLC-UV at 260 nm) at T=0 and after several hours at your working temperature to quantify the degradation rate. |
| High Temperature | Increased thermal energy accelerates the rate of hydrolysis, even at a stable pH.[9] | 1. Maintain Cold Chain: Keep all stock and working solutions on ice during experimental setup. 2. Minimize Incubation Time: If reactions must be performed at higher temperatures (e.g., 37°C), minimize pre-incubation times of 2-Butenoyl CoA before starting the reaction. |
| Oxidation | The free thiol group of Coenzyme A (formed upon hydrolysis) or trace amounts in the starting material can be oxidized by atmospheric oxygen, forming CoA disulfide.[3][4][6] | 1. Use Degassed Buffers: If high sensitivity is required, prepare buffers with de-gassed water. 2. (Optional) Add Reducing Agent: For applications where it won't interfere, a small amount of a reducing agent like Dithiothreitol (DTT) can be added to the buffer to regenerate free CoA from its disulfide form.[6] Caution: DTT can interfere with certain assays. |
| Repeated Freeze-Thaw Cycles | Physical stress from freezing and thawing can degrade complex molecules and introduce moisture, leading to hydrolysis. | 1. Aliquot: Always aliquot stock solutions into single-use volumes upon initial preparation.[3][10] 2. Discard Used Aliquots: Do not re-freeze aliquots that have been thawed and kept at room temperature. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
This issue often stems from inconsistent concentrations of the active compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Part 3: Best Practices & Protocols
Adhering to validated protocols is the most effective way to prevent degradation.
Core Principles for Maximizing Stability
-
Start with High-Quality Material: Use 2-Butenoyl coenzyme A lithium salt from a reputable supplier, ensuring it has been stored correctly during shipping and upon receipt.[11]
-
Control the pH: Always dissolve and store the compound in a slightly acidic buffer (pH 2-6).[3][4][6]
-
Keep it Cold: Minimize the time the compound spends at room temperature or higher. Use ice baths for solutions during experiments.
-
Aliquot and Freeze: Prepare single-use aliquots of stock solutions to avoid freeze-thaw cycles and store them at -20°C or -80°C.[3][10]
-
Use Freshly Prepared Solutions: Prepare working dilutions immediately before use from a thawed stock aliquot.
Protocol: Preparation of a Stable Aqueous Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of 2-Butenoyl CoA lithium salt.
Materials:
-
2-Butenoyl coenzyme A lithium salt (MW: ~835.6 g/mol , check supplier for exact value)
-
High-purity, nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortexer
-
Ice bucket
Procedure:
-
Pre-Chill: Place your water and tubes on ice for at least 15 minutes.
-
Weigh Compound: On a calibrated analytical balance, carefully weigh the required amount of 2-Butenoyl CoA lithium powder. Note: Due to its hygroscopic nature, perform this step quickly.
-
Dissolution: Add the appropriate volume of ice-cold pure water to the powder to achieve your target concentration (e.g., for 10 mg in ~1.197 mL for a 10 mM solution).
-
Gentle Mixing: Close the tube and gently vortex for 10-15 seconds to dissolve the powder completely. Keep the tube on ice.
-
Aliquoting: Immediately dispense the stock solution into pre-chilled, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Immediately place the aliquots in a -20°C freezer for short-term storage (months) or a -80°C freezer for long-term storage (up to 6 months).[3][10]
Caption: Recommended workflow for preparing stable stock solutions.
References
-
Deering, R. W., et al. (2021). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. [Link]
-
Roberts, J. C., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group, Harvard University. [Link]
-
Coenzyme A - Wikipedia. (n.d.). Wikipedia. [Link]
- Tan, M., et al. (2011).
-
Crotonoyl-CoA (MMDBc0029676) - MiMeDB. (n.d.). MiMeDB. [Link]
-
Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). University of Massachusetts. [Link]
-
Hydrolysis of Thioesters, Esters, and Amides. (2021). Chemistry LibreTexts. [Link]
-
Unraveling the Role of Crotonyl-CoA in Metabolic Pathways. (2026). Oreate AI Blog. [Link]
-
Thioester Hydrolysis Definition - Organic Chemistry. (2025). Fiveable. [Link]
Sources
- 1. mimedb.org [mimedb.org]
- 2. Unraveling the Role of Crotonyl-CoA in Metabolic Pathways - Oreate AI Blog [oreateai.com]
- 3. neolab.de [neolab.de]
- 4. CoA - Creative Enzymes [creative-enzymes.com]
- 5. fiveable.me [fiveable.me]
- 6. Coenzyme A - Wikipedia [en.wikipedia.org]
- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 8. web.viu.ca [web.viu.ca]
- 9. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemimpex.com [chemimpex.com]
Preventing spontaneous hydrolysis of Crotonyl-CoA during storage
Technical Support Center: Crotonyl-CoA Stability & Storage
Executive Summary: The Thioester Challenge
Crotonyl-CoA is a high-energy metabolic intermediate characterized by an enoyl-thioester bond . Unlike oxygen esters, the thioester bond (
In the case of Crotonyl-CoA, the
The Core Directive: To maintain integrity, you must minimize the kinetic energy of the system (temperature) and the concentration of the primary nucleophile (hydroxide ions).
The Mechanism of Degradation
Understanding the failure mechanism is the first step to prevention. The diagram below illustrates the base-catalyzed hydrolysis pathway that occurs when storage conditions deviate from the optimal pH window.
Caption: The electrophilic carbonyl of the thioester bond is attacked by hydroxide ions. This reaction rate increases logarithmically as pH rises above 6.0.
Storage Protocols: The "Golden Standard"
Do not rely on "standard" buffer recipes. Phosphate buffers, for example, can act as nucleophiles over long storage periods. Follow this decision matrix to select the correct protocol for your experimental timeline.
Caption: Protocol selection based on physical state and experimental timeline. Note the pH shift for liquid storage.
Detailed Protocol Steps
A. Long-Term Storage (Lyophilized Powder)
-
Desiccation is Key: Hydrolysis requires water. Keep the vial tightly sealed with a desiccant pack.
-
Temperature: Store at -20°C. For storage >6 months, -80°C is preferred.
-
Atmosphere: If possible, purge the headspace with Argon or Nitrogen gas before sealing to prevent oxidative damage to the double bond (though hydrolysis is the primary risk).
B. Preparation of Stock Solutions
-
Solvent: Use PCR-grade, nuclease-free water.
-
Acidification: Adjust the water to pH 5.0 - 5.5 using dilute Acetic Acid or HCl.
-
Why? At pH 5.0, the concentration of hydroxide ions (
) is lower than at pH 7.0. This drastically reduces the rate of spontaneous hydrolysis [1].
-
-
Aliquot: Never freeze-thaw the master stock. Aliquot into single-use volumes (e.g., 50
L). -
Flash Freeze: Snap freeze in liquid nitrogen and store at -80°C.
Quality Control & Troubleshooting
Before using stored Crotonyl-CoA in critical kinetic assays (e.g., with Crotonyl-CoA carboxylase/reductase), validate its integrity.
The Spectral Ratio Test
The most reliable non-destructive test is the absorbance ratio.
-
A260 nm: Absorbance of the Adenine moiety (Concentration).
-
A232 nm: Absorbance of the Thioester bond (Integrity).
| Parameter | Optimal Value | Critical Threshold | Interpretation |
| A232 / A260 Ratio | 0.55 – 0.65 | < 0.45 | Hydrolysis Detected. The thioester bond is breaking, lowering A232 while A260 remains constant. |
| Concentration Calc. | Use | N/A | Based on Adenine absorbance [2]. |
Procedure:
-
Dilute a small aliquot (e.g., 2
L) into 100 L of 100 mM Phosphate Buffer (pH 7.0) just for measurement. -
Blank the spectrophotometer with the buffer alone.
-
Scan from 220 nm to 300 nm.
-
Calculate the ratio.[1] If Ratio < 0.45, do not use for
or determinations.
Frequently Asked Questions (FAQs)
Q1: I left my Crotonyl-CoA on the bench at room temperature for 4 hours. Is it still good?
-
Answer: Likely yes, but with caution. At neutral pH (7.0), the half-life of acyl-CoAs is typically measured in days, not hours. However, if your buffer was alkaline (pH > 8.0), significant hydrolysis (up to 5-10%) could have occurred. Run the Spectral Ratio Test (Section 4) to confirm.
Q2: Can I dissolve Crotonyl-CoA in DMSO?
-
Answer: No. While organic solvents are often used for substrates, CoA is highly polar due to the phosphate groups on the ADP backbone. It is insoluble in non-polar organic solvents and only sparingly soluble in DMSO. Water or buffered aqueous solutions are the only viable solvents.
Q3: Why do you recommend pH 5.5 for storage but pH 7.5 for my assay?
-
Answer: This is the difference between thermodynamic stability and physiological activity.
-
Storage (pH 5.5): We want to "freeze" the chemistry. Acidic conditions protonate potential nucleophiles and stabilize the thioester bond.
-
Assay (pH 7.5): Enzymes like Crotonase or CCR require deprotonated active site residues to function [3]. You must dilute the acidic stock into the neutral assay buffer immediately prior to the experiment. The small volume of acidic stock will not significantly alter the pH of the bulk assay buffer.
-
Q4: Does the double bond in Crotonyl-CoA require protection from light?
-
Answer: Yes. The
-unsaturated system is susceptible to UV-induced isomerization or photo-oxidation. Store aliquots in amber tubes or wrap them in foil, especially if you are working near windows or intense fluorescent lighting.
References
-
Anderson, V. E., & Tonogai, Y. (2023). Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. Medicinal Chemistry Research. Link
-
Thermo Fisher Scientific. (2025). Extinction Coefficients and Absorbance Ratios for Nucleic Acids and Proteins.[1][2][3][4] Technical Guide TR0006.[5] Link
-
Erb, T. J., et al. (2009).[6] Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase. Proceedings of the National Academy of Sciences (PNAS), 106(22), 8871–8876. Link
-
Sigma-Aldrich. (2024). Crotonoyl Coenzyme A Product Information Sheet.Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. neb.com [neb.com]
- 3. agilent.com [agilent.com]
- 4. hinotek.com [hinotek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
Crotonyl-CoA Enzymatic Synthesis: Troubleshooting & Technical Support Center
Introduction As a Senior Application Scientist, I frequently see researchers lose weeks of progress due to fundamental misunderstandings of CoA thioester thermodynamics and enzyme promiscuity. Crotonyl-CoA is a critical high-energy thioester intermediate involved in short-chain fatty acid metabolism, polyketide biosynthesis, and epigenetic regulation via histone crotonylation. However, researchers frequently encounter low yields during its in vitro synthesis. This support center is designed to replace trial-and-error with deterministic, self-validating workflows, providing causal explanations and diagnostic tools to optimize your experiments.
Part 1: Diagnostic Logic & Workflow
Before altering your reaction buffers, use the following diagnostic tree to identify the fundamental biochemical bottleneck in your synthesis route.
Figure 1: Diagnostic logic tree for troubleshooting low yields in Crotonyl-CoA synthesis.
Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: I am using Acetyl-CoA Synthetase (ACSS2) to ligate crotonate and Coenzyme A, but my LC-MS shows no Crotonyl-CoA. Why?
Root Cause: Enzymatic steric hindrance. For years, the literature hypothesized that ACSS2 could generate crotonyl-CoA from crotonate. However, direct in vitro measurements have definitively proven that human and yeast ACSS2 cannot synthesize crotonyl-CoA[1]. The synthesis of acyl-CoAs by adenylate-forming enzymes requires a large relative reorientation of the N- and C-terminal domains. The active site pocket of ACSS2 in the thioester-forming conformation is sterically restricted and simply cannot accommodate the C4
Q2: I am using Enoyl-CoA Hydratase (Crotonase / ECH) to dehydrate 3-hydroxybutyryl-CoA into Crotonyl-CoA, but the reaction stalls with minimal product. How do I fix this?
Root Cause: Unfavorable thermodynamics. Enoyl-CoA hydratase (ECH) catalyzes the reversible hydration of 2-trans-enoyl-CoA to beta-hydroxyacyl-CoA[3]. However, the equilibrium heavily favors the hydrated product. In an aqueous buffer (pH 7.4), the equilibrium constant (
Q3: My synthesized Crotonyl-CoA degrades rapidly during storage or downstream assays. What is causing this?
Root Cause: Thioester hydrolysis. The thioester bond is highly susceptible to alkaline hydrolysis. Furthermore, the
Part 3: Mechanistic Pathway Visualization
Understanding the metabolic flow is critical for designing coupled assays or selecting the right precursor.
Figure 2: Metabolic and synthetic pathways governing Crotonyl-CoA formation and consumption.
Part 4: Quantitative Data & Yield Comparison
To guide your experimental design, the following table summarizes the kinetic and yield parameters of various Crotonyl-CoA synthesis and consumption methods.
| Method / Enzyme | Substrate | Product | Yield / | Primary Limitation |
| ACSS2 Ligation | Crotonate + CoA | Crotonyl-CoA | 0.0% | Absolute steric block in active site[1] |
| ECF Chemical Coupling | Crotonic Acid + CoA | Crotonyl-CoA | ~44% | Requires HPLC purification to remove side products[2] |
| Crotonase (ECH) | Crotonyl-CoA + | 3(S)-Hydroxybutyryl-CoA | Equilibrium heavily favors hydration[4] | |
| Ccr (Reductive Carboxylation) | Crotonyl-CoA + | Ethylmalonyl-CoA | Requires NADPH and high bicarbonate ( |
Part 5: Standardized Experimental Protocols
Protocol A: Chemo-Enzymatic Synthesis of Crotonyl-CoA via ECF Activation
This protocol utilizes Ethylchloroformate (ECF) to activate crotonic acid, bypassing the need for specific ligases, yielding approximately 44% pure Crotonyl-CoA[2].
Self-Validation Checkpoint: The reaction's progress is validated by the disappearance of free CoA thiols using Ellman's reagent (DTNB).
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mg of free Coenzyme A (free acid or sodium salt) in 1 mL of ice-cold 0.5 M
buffer (pH 8.0). Keep strictly on ice to minimize thioester hydrolysis. -
Activation: In a separate glass vial, dissolve 1.5 equivalents of crotonic acid in 500
of anhydrous tetrahydrofuran (THF). Add 1.5 equivalents of triethylamine, followed by 1.5 equivalents of ethylchloroformate (ECF). Stir at 4°C for 15 minutes to form the mixed anhydride. -
Coupling: Slowly add the activated crotonic acid mixture dropwise to the aqueous CoA solution while stirring vigorously on ice.
-
Validation (Ellman's Test): After 45 minutes, take a 5
aliquot and mix with 95 of 0.1 mM DTNB in 100 mM Tris-HCl (pH 8.0). A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of free CoA thiols. -
Purification: Quench the reaction with 10% formic acid to drop the pH to 4.0. Inject directly onto a preparative HPLC-MS using a C18 reverse-phase column. Elute with a gradient of 50 mM ammonium formate (pH 4.0) and methanol.
-
Storage: Lyophilize the fractions containing Crotonyl-CoA and store the dry powder at -80°C.
Protocol B: Coupled Enzymatic Assay for Crotonyl-CoA Utilization
To prevent the accumulation of 3-hydroxybutyryl-CoA due to crotonase equilibrium, this protocol couples the reaction to Crotonyl-CoA carboxylase/reductase (Ccr)[5].
Step-by-Step Methodology:
-
Buffer Setup: Prepare a reaction mixture (1 mL) containing 100 mM HEPES buffer (pH 7.5), 4 mM NADPH, and 33 mM
. -
Enzyme Addition: Add 5
of purified Crotonyl-CoA carboxylase/reductase (Ccr) and 2 of Enoyl-CoA Hydratase (ECH). -
Initiation: Start the reaction by adding 2 mM of 3-hydroxybutyryl-CoA.
-
Validation (Spectrophotometric): Monitor the reaction continuously at 340 nm. The oxidation of NADPH to
( ) directly correlates with the conversion of transient crotonyl-CoA into ethylmalonyl-CoA. The continuous depletion of crotonyl-CoA by Ccr forces the ECH reaction forward via Le Chatelier's principle.
References
-
Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA - PMC. Source: nih.gov. URL:[Link]
-
Synthesis of Crotonyl-OxyCoA: A Mechanistic Probe of the Reaction Catalyzed by Enoyl-CoA Hydratase | Journal of the American Chemical Society. Source: acs.org. URL:[Link]
-
A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - MDPI. Source: mdpi.com. URL:[Link]
-
Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway | PNAS. Source: pnas.org. URL:[Link]
-
Enoyl-CoA Hydratase - MeSH - NCBI - NIH. Source: nih.gov. URL:[Link]
Sources
Optimizing pH for 2-Butenoyl coenzyme A lithium reaction buffers
Answering your request, as a Senior Application Scientist, here is a technical support center with troubleshooting guides and FAQs for optimizing pH for 2-Butenoyl coenzyme A lithium reaction buffers.
Technical Support Center: 2-Butenoyl Coenzyme A Lithium Salt
Welcome to the technical support guide for optimizing reaction buffers involving 2-Butenoyl Coenzyme A (Crotonoyl-CoA) lithium salt. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the integrity and reproducibility of your experiments. As your application scientist, I've structured this guide to move from foundational principles to specific troubleshooting protocols, providing not just the "how" but the critical "why" behind each recommendation.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding pH optimization for reactions involving 2-Butenoyl Coenzyme A.
Q1: Why is pH so critical for my reaction with 2-Butenoyl coenzyme A?
Optimizing pH is a balancing act between substrate stability and enzyme activity. The pH of your reaction buffer directly influences two critical parameters:
-
Stability of the Thioester Bond: The thioester bond in 2-Butenoyl CoA is susceptible to hydrolysis, particularly at alkaline pH.[1][2] While generally stable under neutral to mildly acidic conditions (pH 4-7), the rate of hydrolysis increases significantly in basic solutions.[1][3] This degradation can reduce the effective concentration of your substrate, leading to inaccurate kinetic measurements or lower product yield.
-
Enzymatic Activity: Every enzyme has a characteristic optimal pH range where it exhibits maximum catalytic activity.[4] This optimum is dictated by the ionization states of amino acid residues in the active site that are crucial for substrate binding and catalysis.[5][6] Deviating from this optimal pH can lead to a sharp decrease in reaction velocity or even irreversible denaturation of the enzyme.
The core challenge is that the optimal pH for your enzyme may not align with the optimal pH for substrate stability, requiring careful empirical optimization.
Q2: What is the general stability profile of 2-Butenoyl CoA at different pH values?
2-Butenoyl CoA, like other coenzyme A derivatives, is most stable in slightly acidic to neutral aqueous solutions (pH ~4.0-7.0).[3] As the pH becomes more alkaline, the rate of hydroxide-catalyzed hydrolysis of the thioester bond increases.[1] For long-term storage of aqueous stock solutions, it is recommended to maintain a pH between 2 and 6 and store frozen.[2] In practical terms, during an assay that runs for minutes to a few hours, significant degradation may be observed at pH levels above 8.5-9.0. It is crucial to assess this stability in your specific buffer system if working at a high pH.
Q3: How do I choose the right buffer for my experiment?
Selecting the appropriate buffer involves more than just matching the pKa to your target pH. Consider the following:
-
pKa at Experimental Temperature: The pKa of a buffer, and therefore its pH, can change with temperature. For example, the pH of a Tris buffer decreases by ~0.03 units for every 1°C increase in temperature. Always calibrate your pH meter and adjust the buffer pH at the intended reaction temperature.
-
Buffer Concentration: The buffer concentration must be sufficient to resist pH shifts caused by the reaction itself (e.g., production or consumption of protons) without inhibiting the enzyme. A typical starting range is 25-100 mM.
-
Potential for Interference: Some buffer species can interact with enzymes or substrates. For example, phosphate buffers can sometimes inhibit kinases by chelating essential metal cofactors. Always consult the literature for your specific enzyme class to identify any known interfering buffer components.
Enzyme-Specific pH Optimization
Q4: What is the optimal pH for common enzymes that use 2-Butenoyl CoA as a substrate?
The optimal pH varies significantly depending on the enzyme class. 2-Butenoyl CoA (Crotonoyl-CoA) is a common substrate in fatty acid metabolism.[7][8] Below is a summary for two major enzyme families that utilize this substrate.
| Enzyme Class | Common Name(s) | Typical pH Optimum | Key Considerations |
| Acyl-CoA Dehydrogenases | SCAD, MCAD, LCAD, VLCAD | Alkaline (7.8 - 9.0+) | The activity of many ACADs increases dramatically at alkaline pH, with apparent pK values often between 7.8 and 8.7.[9][10][11] This presents a direct conflict with the decreasing stability of the 2-Butenoyl CoA substrate. |
| Enoyl-CoA Hydratases | ECH, Crotonase | Neutral to slightly alkaline (7.5 - 8.5) | The specific activity for human recombinant short-chain enoyl-CoA hydratase (ECHS1) is defined at pH 7.5.[12] The catalytic mechanism involves two key glutamate residues that function as a general acid/base pair, making activity highly dependent on their protonation state.[6][13] |
Q5: My enzyme, an Acyl-CoA Dehydrogenase, has a high pH optimum where 2-Butenoyl CoA is unstable. What should I do?
This is a classic dilemma in enzymology. You must find a compromise pH that maintains sufficient substrate integrity over the assay's duration while allowing for a measurable and reproducible reaction rate.
Strategy:
-
Characterize Substrate Stability: First, determine the half-life of 2-Butenoyl CoA in your reaction buffer at several pH values across the alkaline range (e.g., 8.0, 8.5, 9.0, 9.5). You can do this by monitoring the decrease in absorbance of the thioester bond over time.
-
Run a pH-Rate Profile: Next, measure the initial reaction velocity of your enzyme across the same pH range. Ensure you are using initial rates to minimize the impact of substrate degradation.
-
Select the Optimal Compromise: Plot both the enzyme activity and the substrate stability (or degradation rate) against pH. Choose the highest pH that provides robust enzyme activity while keeping substrate degradation to an acceptable level (e.g., <5-10%) over the course of your measurement. For many ACADs, a pH between 7.8 and 8.5 often provides a workable balance.[9]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during your experiments.
Q6: I'm seeing low or no enzyme activity. Could pH be the problem?
Low or absent activity is a frequent issue where pH is a primary suspect.[14] Use the following workflow to diagnose the problem.
Q7: My results are inconsistent between experiments. How can buffer preparation affect this?
Inconsistent results often trace back to seemingly minor variations in buffer preparation.[15]
-
pH Drift: Buffers can absorb atmospheric CO₂, causing the pH of alkaline buffers to drop over time. Prepare fresh buffers for each set of critical experiments.
-
Temperature Fluctuations: As mentioned, preparing a buffer at room temperature and using it at 37°C can result in a significant pH shift. Always equilibrate your buffer to the final reaction temperature before the final pH adjustment.
-
Improper Mixing: Ensure all buffer components, especially viscous ones like glycerol, are thoroughly mixed before taking aliquots.[16] Inhomogeneity can lead to well-to-well variability.
-
Water Quality: Always use high-purity, nuclease-free water for all reagents.
Q8: Are there any common buffer components I should avoid?
Yes. Certain common lab reagents can inhibit enzymatic reactions and should be used with caution.
-
Sodium Azide (NaN₃): While a common anti-microbial agent, it is a potent inhibitor of heme-containing enzymes like peroxidases and should be avoided in coupled assays that use such enzymes.[17]
-
Chelating Agents (EDTA, EGTA): If your enzyme requires divalent metal cations (e.g., Mg²⁺, Mn²⁺) for activity, EDTA at concentrations >0.5 mM can sequester these ions and inhibit the reaction.[16]
-
Detergents (SDS, Tween-20, NP-40): While useful for solubilizing proteins, detergents can denature enzymes. If required, their concentration must be carefully optimized. High concentrations (>0.2-1%) are often detrimental.[16]
-
Reducing Agents: While Dithiothreitol (DTT) or 2-mercaptoethanol can be essential for preventing oxidation and maintaining enzyme activity[2], they can interfere with certain colorimetric or fluorescent probes (e.g., those based on maleimide chemistry).
Experimental Protocols
Protocol 1: Preparation of a pH-Optimized Reaction Buffer (Example: 100 mM HEPES, pH 8.0)
-
Initial Preparation: To prepare 100 mL of 100 mM HEPES buffer, dissolve the appropriate amount of HEPES free acid in ~80 mL of high-purity water.
-
Add Components: Add other non-pH-dependent components of your buffer (e.g., salts like NaCl, cofactors). If your enzyme requires a reducing agent, add DTT to a final concentration of 1-2 mM.[2]
-
Temperature Equilibration: Place the beaker containing the buffer solution in a water bath set to your final assay temperature (e.g., 37°C) and allow it to equilibrate for 15-20 minutes. Keep a calibrated pH probe in the solution.
-
pH Adjustment: While stirring at the target temperature, slowly add a concentrated NaOH solution (e.g., 1-5 M) dropwise until the pH meter reads 8.00.
-
Final Volume: Once the pH is stable, transfer the solution to a 100 mL volumetric flask and add water to the mark.
-
Storage: Filter-sterilize if necessary and store at 4°C. For best results, use within one week.
Protocol 2: Empirical Determination of Optimal pH
-
Buffer Preparation: Prepare a series of identical buffers (as in Protocol 1) adjusted to different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Reaction Setup: In a 96-well plate suitable for your spectrophotometer, set up replicate reactions for each pH value. Each reaction should contain the buffer, enzyme, and any necessary cofactors.
-
Initiation and Measurement: Equilibrate the plate to the desired temperature. Initiate the reaction by adding 2-Butenoyl CoA lithium salt to all wells. Immediately begin reading the change in absorbance (or fluorescence) over time.
-
Data Analysis:
-
For each pH value, calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Plot the calculated V₀ against the corresponding pH.
-
The pH value that yields the highest reaction velocity is the apparent optimal pH under those conditions.
-
References
-
Hersh, L. B., & Jencks, W. P. (1967). Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase. PubMed. Available at: [Link]
-
Hansen, S. H., et al. (2010). pH dependence of the activity of acyl-CoA dehydrogenases in taurine buffer. ResearchGate. Available at: [Link]
-
Ghisla, S., & Thorpe, C. (2004). Acyl-CoA Dehydrogenases: A Mechanistic Overview. KOPS - University of Konstanz. Available at: [Link]
-
Eng-Ang, L., et al. (1998). Substrate activation by acyl-CoA dehydrogenases: transition-state stabilization and pKs of involved functional groups. PubMed. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Stable thioesters in biological millieu? Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate. (n.d.). pH-dependence of the activity of selected ACADs for glutaryl-CoA. ResearchGate. Available at: [Link]
-
He, M., et al. (2011). Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases. PMC - NIH. Available at: [Link]
-
ProSpec. (n.d.). Enoyl CoA Hydratase, Short chain, 1, Mitochondrial, Human Recombinant, Active. ProSpec. Available at: [Link]
-
Agnihotri, G., & Liu, H. W. (2003). Enoyl-CoA hydratase. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Butenoyl coenzyme A. PubChem. Available at: [Link]
-
Hwang, J., et al. (2017). Structural and sequence comparisons of bacterial enoyl-CoA isomerase and enoyl-CoA hydratase. KOPRI Repository. Available at: [Link]
-
AppliChem. (n.d.). Coenzyme A free acid - Technical Data Sheet. AppliChem. Available at: [Link]
-
MBinfo. (n.d.). Assay Troubleshooting. MBinfo. Available at: [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Thioesters and Acyl Phosphates. LibreTexts. Available at: [Link]
-
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]
-
Wikipedia. (n.d.). Enoyl-CoA hydratase. Wikipedia. Available at: [Link]
-
Padavattan, S., et al. (2021). Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8. PMC - NIH. Available at: [Link]
-
Washington State University. (n.d.). CoA Thioesterases. Institute of Biological Chemistry. Available at: [Link]
Sources
- 1. Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neolab.de [neolab.de]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 5. Substrate activation by acyl-CoA dehydrogenases: transition-state stabilization and pKs of involved functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-巴豆酰辅酶A 锂盐 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. researchgate.net [researchgate.net]
- 12. angioproteomie.com [angioproteomie.com]
- 13. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 14. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. ELISA Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Acyl-CoA Separation & Analysis
Topic: Resolving Peak Overlap of Crotonyl-CoA in Reverse-Phase HPLC Ticket ID: #CoA-RP-004 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Crotonyl" Challenge
Welcome to the Acyl-CoA Technical Support Hub. You are likely here because your Crotonyl-CoA (C4:1) peak is co-eluting with Propionyl-CoA (C3:0) , Isobutyryl-CoA (C4:0-iso) , or Butyryl-CoA (C4:0) .
In Reverse-Phase HPLC (RP-HPLC), short-chain acyl-CoAs present a unique challenge: they are large, amphiphilic molecules dominated by a polar CoA headgroup, with very minor hydrophobic differences in their short acyl tails. Crotonyl-CoA is particularly troublesome because the trans-2 double bond reduces its hydrophobicity just enough to make it elute earlier than its saturated counterpart (Butyryl-CoA), often crashing it directly into Propionyl-CoA.
This guide provides a modular troubleshooting system to resolve these overlaps while maintaining the integrity of the labile thioester bond.
Module 1: The Diagnostic Matrix
Before altering your method, identify the specific nature of your failure using this logic flow.
Figure 1: Decision matrix for diagnosing Acyl-CoA separation failures. Use this to prioritize your troubleshooting steps.
Module 2: The "Gold Standard" Protocol
We recommend a Phosphate-Buffered method over ion-pairing reagents (like TBAHS) for routine analysis. Ion-pairing agents are difficult to remove from columns and suppress ionization if you ever transfer the method to Mass Spectrometry (LC-MS).
Optimized Chromatographic Conditions
| Parameter | Specification | Rationale (Causality) |
| Column | C18, 150 x 4.6 mm, 3 µm or 5 µm (e.g., Phenomenex Gemini or Waters XBridge) | High surface area is required. 150mm length provides necessary theoretical plates for structurally similar isomers [1]. |
| Mobile Phase A | 100 mM NaH₂PO₄ (pH 5.5) | Critical: pH 5.5 is the "sweet spot." Below pH 4, the adenine ring protonates, causing peak broadening. Above pH 7, the thioester bond hydrolyzes. 100 mM ionic strength minimizes secondary silanol interactions [2]. |
| Mobile Phase B | 100 mM NaH₂PO₄ (pH 5.5) in 80% Acetonitrile / 20% Water | Matching the buffer concentration in organic phase prevents baseline drift and precipitation during the gradient. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID.[1] |
| Temperature | 25°C or 30°C | Keep constant. Higher temps (40°C+) can degrade Crotonyl-CoA during the run. |
| Detection | UV @ 254 nm or 260 nm | Detects the Adenine moiety. The crotonyl double bond absorbs at lower wavelengths (<210 nm) but interferences there are too high. |
Gradient Profile (Linear)
Note: Short-chain CoAs elute early. A shallow gradient is essential.
-
0–2 min: 2% B (Isocratic hold to elute salts/CoASH)
-
2–20 min: 2% → 15% B (Very shallow rise to separate Propionyl/Crotonyl)
-
20–25 min: 15% → 50% B (Wash heavier CoAs)
-
25–30 min: 50% → 2% B (Re-equilibration)
Module 3: Scientific Deep Dive
Why Crotonyl-CoA Overlaps
Understanding the mechanism allows you to predict shifts. Separation in RP-HPLC is governed by hydrophobicity.[1]
-
Chain Length Rule: Retention increases with carbon number (C2 < C3 < C4).
-
Unsaturation Rule: A double bond decreases retention relative to the saturated chain.
-
Butyryl-CoA (C4:0): High retention.
-
Crotonyl-CoA (C4:1): The double bond makes it more polar, pulling it "back" towards Propionyl-CoA (C3:0).
-
Elution Order on C18: Malonyl-CoA < CoASH < Acetyl-CoA < Propionyl-CoA < Crotonyl-CoA < Isobutyryl-CoA < Butyryl-CoA
The pH Factor
At pH 5.5 , the phosphate groups on the CoA ribose are ionized (negative), but the adenine ring is neutral. If you drop to pH 3.0 , the adenine becomes protonated (positive), creating a "zwitterionic" state that often ruins peak shape and resolution for Crotonyl-CoA [3].
Module 4: Sample Preparation (The Hidden Variable)
Poor resolution is often actually sample degradation . Crotonyl-CoA is unstable in alkaline conditions.
Protocol: Neutralized Acid Extraction
-
Extraction: Mix tissue/cells with 10% Perchloric Acid (PCA). This precipitates enzymes that would otherwise metabolize the CoA.
-
Centrifugation: Spin at 15,000 x g for 10 min at 4°C.
-
Neutralization (CRITICAL): Add 3M K₂CO₃ dropwise to the supernatant until pH reaches ~6.0.
-
Why? K₂CO₃ reacts with PCA to form KClO₄ (Potassium Perchlorate), which is insoluble and precipitates out, leaving a clean, salt-free supernatant.
-
Warning: Do not overshoot to pH > 8.0, or the Crotonyl-CoA thioester bond will hydrolyze [4].
-
Frequently Asked Questions (FAQ)
Q: My Crotonyl-CoA peak is splitting. Why? A: This is usually "solvent mismatch." If you inject your sample in 100% water or high organic solvent while the column is at 2% Organic, the sample won't focus at the head of the column. Solution: Dissolve/dilute your sample in Mobile Phase A (Buffer) before injection.
Q: Can I use this method for LC-MS? A: No. Phosphate is non-volatile and will ruin your Mass Spec source.
-
MS Alternative: Replace Phosphate Buffer with 10-20 mM Ammonium Acetate (pH 5.5) . Note that peak width may increase, requiring a longer column (250mm) to maintain resolution.
Q: I still can't separate Crotonyl-CoA from Isobutyryl-CoA. What now? A: If the phosphate method fails, you must invoke "Ion Pairing."
-
Add: 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) to Mobile Phase A.
-
Mechanism: The TBA+ ion pairs with the negative phosphate on the CoA, making the whole molecule much more hydrophobic. This stretches the chromatogram, drastically improving resolution between structural isomers [5].
Visualizing the Separation Logic
Figure 2: Elution order mechanism. Note how the double bond in Crotonyl-CoA reduces its retention compared to the saturated Butyryl-CoA.
References
- Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley.
-
Basu, S. S., & Blair, I. A. (2011). SI-traceable measurement of short-chain fatty acyl-coenzyme A species in tissues and cells. Nature Protocols, 6(12), 1916–1928. Link
-
Demoz, A., et al. (1995). Rapid method for the separation of specific acyl-coenzyme A esters by high-performance liquid chromatography. Journal of Chromatography B, 667(1), 148-152. Link
-
Li, J., et al. (2005). Quantitation of short-chain acyl-coenzyme A esters in tissue by LC-MS/MS. Journal of Lipid Research, 46, 1556-1564. (Source for pH stability and extraction protocols). Link
-
Corkey, B. E., et al. (1981). Analysis of acyl-coenzyme A esters in mammalian tissues. Methods in Enzymology, 71, 549-570. (The definitive reference for Ion-Pairing in CoA analysis). Link
Sources
Removing lithium ions from 2-Butenoyl coenzyme A for specific assays
Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.
Below is a specialized technical guide designed to address the removal of lithium ions (
Module 1: Diagnostic & Impact Analysis
Why is there Lithium in my CoA ester?
Q: My Certificate of Analysis lists "Lithium Salt." Is this an impurity?
A: No, it is a stabilization artifact. Commercially synthesized CoA esters, including 2-Butenoyl CoA, are frequently precipitated as lithium salts (
When must I remove it?
Q: Can I just use the Lithium salt directly? A: For many standard acyl-transferase assays, yes. However, you must remove lithium if your downstream application falls into these critical categories:
-
Lithium-Sensitive Enzyme Assays:
-
GSK-3
& IMPase Signaling: Lithium is a potent inhibitor ( ) of Glycogen Synthase Kinase-3 and Inositol Monophosphatase. If your assay couples Crotonyl-CoA metabolism to these pathways, Li+ will introduce false negatives. -
Kinase/Phosphatase Coupling: High ionic strength or specific cation competition can alter
values in coupled ATPase assays.
-
-
Mass Spectrometry (LC-MS/MS):
-
Lithium ions are non-volatile and cause significant ion suppression in Electrospray Ionization (ESI), reducing sensitivity for the Crotonyl-CoA molecular ion
.
-
-
Electrophysiology:
-
Assays sensitive to membrane potential or specific cation channels can be skewed by exogenous
.
-
Module 2: Removal Protocols
Two distinct methodologies are provided below. Choose Method A for small-scale analytical prep (MS/NMR) and Method B for bulk biochemical assay preparation.
Decision Matrix
Figure 1: Decision matrix for selecting the appropriate lithium removal protocol based on downstream application.
Method A: C18 Solid Phase Extraction (SPE)
Best For: Mass Spectrometry, NMR, and removing all salts. Mechanism: Hydrophobic retention of the Crotonyl moiety allows salts (Li+) to wash away, followed by elution with a volatile buffer.
Reagents:
-
Sep-Pak C18 Cartridge (or equivalent).
-
Buffer A: 25 mM Ammonium Formate, pH 6.0 (Volatile).
-
Buffer B: Methanol (LC-MS Grade).
-
Buffer C: HPLC Water (Milli-Q).
Protocol:
-
Conditioning: Flush cartridge with 5 mL Methanol, then 5 mL Buffer A.
-
Loading: Dissolve 2-Butenoyl CoA in Buffer A (approx. 1 mg/mL). Load onto the cartridge slowly (1 drop/sec).
-
Note: The CoA ester binds; Lithium ions pass through in the void volume.
-
-
Washing: Wash with 5-10 mL of Buffer C (Water) to remove residual Lithium and excess Ammonium Formate.
-
Critical: Do not wash excessively, or you may elute the short-chain CoA.
-
-
Elution: Elute with 2 mL of 50% Methanol / 50% Water .
-
Finishing: Lyophilize the eluate immediately. The result is the Ammonium salt of 2-Butenoyl CoA, free of Lithium.
Method B: Cation Exchange Chromatography (Li+
Na+ Swap)
Best For: Enzymatic assays requiring physiological ions.
Mechanism: Uses a strong cation exchange resin to physically trap
Reagents:
-
Resin: Dowex 50W-X8 (or Amberlite IR-120), Sodium Form.
-
Warning: Do NOT use the Hydrogen (
) form. The resulting acidity (pH < 2) will hydrolyze the thioester bond and degrade the CoA pyrophosphate bridge.
-
-
Buffer: 10 mM Sodium Acetate, pH 5.5.
Protocol:
-
Resin Prep: If resin is in
form, convert to form by washing with 1M NaOH, then rinsing with water until pH is neutral. -
Column Packing: Pack a small gravity column (approx 1-2 mL bed volume per 10 mg CoA).
-
Equilibration: Wash resin with 10 column volumes (CV) of HPLC water.
-
Sample Loading: Dissolve 2-Butenoyl CoA in a minimal volume of water (pH adjusted to 5-6). Load onto the column.[1]
-
Elution: Elute with HPLC water. Collect fractions.
-
Why: The resin has a higher affinity for
than in dilute solutions, or simply acts as a bulk exchangers where the massive excess of on the resin displaces the trace .
-
-
Quantification: Measure
to locate CoA fractions (Extinction coefficient ).
Module 3: Validation & Quality Control
Q: How do I prove the Lithium is gone? Do not assume the protocol worked without validation. Use these checkpoints:
| Method | Target Metric | Acceptance Criteria |
| Atomic Absorption (AA) | Lithium Content | < 0.1% (w/w) |
| HPLC-UV (260nm) | CoA Purity | Single peak (Retention time match) |
| Ellman's Reagent | Free Thiol (-SH) | Negative (Proves thioester is intact) |
Troubleshooting Guide
Issue: High Free CoA detected after purification.
-
Cause: Hydrolysis of the thioester bond (C-S cleavage).
-
Fix: Ensure all buffers are pH 5.0 – 6.5. Avoid pH > 7.5. 2-Butenoyl CoA is particularly sensitive to alkaline hydrolysis.
Issue: Low Recovery in Method A (SPE).
-
Cause: The "Crotonyl" chain (C4) is relatively hydrophilic compared to Long-chain CoAs (e.g., Palmitoyl). It may wash off during the water wash.
-
Fix: Skip the pure water wash. Wash with 5% Methanol/Buffer A instead, or collect the flow-through and re-load.
Workflow Visualization
Figure 2: Ion exchange mechanism. The sulfonate groups on the resin bind Lithium, releasing Sodium into the eluate.
References
-
Sigma-Aldrich. Crotonoyl Coenzyme A Lithium Salt Product Information. Retrieved from
-
Minkler, P. E., et al. (2008). Quantification of Acyl-CoA esters in tissues.[2] Analytical Biochemistry.[1] (Describes SPE isolation logic). Retrieved from
-
Gusenda, N., et al. Protocol for the purification of acyl carrier proteins. (Describes stability of thioesters and purification). Retrieved from
-
Diazyme Laboratories. Lithium Enzymatic Assay Technical Guide. (Documenting Lithium interference in enzymatic coupling). Retrieved from [3]
Sources
Storage temperature requirements for long-term Crotonyl-CoA stability
Core Directive: Storage & Stability Matrix
Crotonyl-CoA is a high-energy thioester with a specific vulnerability: it contains an
The following matrix defines the mandatory storage conditions to prevent these degradation events.
| State | Temperature | Stability Window | Buffer/Solvent Recommendations |
| Lyophilized Powder | -20°C | Keep desiccated. Protect from light. | |
| Lyophilized Powder | -80°C | Preferred for archival storage. | |
| Aqueous Solution | -80°C | 3–6 Months | pH 5.0–6.0 . Flash freeze in liquid nitrogen. |
| Aqueous Solution | -20°C | DO NOT USE | Slow freezing causes pH shifts and "eutectic crystallization," accelerating hydrolysis. |
| Aqueous Solution | 4°C / Ice | < 24 Hours | Use immediately. Discard unused portions. |
⚠️ Critical Incompatibility Warning
Do NOT use DTT (Dithiothreitol) or BME (
Troubleshooting & Mechanism of Failure
This section addresses specific failure modes users encounter. We move beyond "what happened" to "why it happened."
Issue 1: "My Crotonyl-CoA concentration dropped, but I see free CoA on HPLC."
Diagnosis: Hydrolysis of the Thioester Bond.[1]
Mechanism: The thioester bond between Coenzyme A and the crotonyl group is thermodynamically unstable (
-
Alkaline pH: Hydrolysis rates increase exponentially at pH > 7.5.
-
Freeze-Thaw Cycles: Repeated cycling shears the molecule and introduces transient pH changes.
Issue 2: "The concentration is stable, but the enzyme assay (e.g., Histone Crotonylation) failed."
Diagnosis: Michael Addition (Saturation of the Double Bond).
Mechanism: The crotonyl moiety has a double bond conjugated to the carbonyl (
-
Thiol Contamination: Presence of reducing agents (DTT, Glutathione) in the buffer. The thiol adds across the double bond, converting Crotonyl-CoA into a thioether-CoA derivative. This derivative cannot be used by acyltransferases (e.g., p300/CBP) that require the unsaturated bond.
Visualization: Degradation Pathways
The following diagram illustrates the two distinct chemical fates of Crotonyl-CoA depending on storage conditions.
Caption: Figure 1. Dual degradation pathways of Crotonyl-CoA. Hydrolysis destroys the CoA linkage, while Michael addition destroys the crotonyl functional group.
Validated Handling Protocol
To ensure experimental consistency, follow this self-validating workflow. This protocol includes a Quality Control (QC) step using UV extinction coefficients.
Reagents Needed[2][3][4]
-
Solvent: Molecular Biology Grade Water (pH 5.5–6.0) or 10 mM Sodium Acetate pH 5.5.
-
Equipment: UV Spectrophotometer (Quartz cuvette or Nanodrop).
Step-by-Step Workflow
-
Equilibration: Remove the vial from -20°C/-80°C and allow it to equilibrate to room temperature inside a desiccator. Why: Opening a cold vial condenses atmospheric moisture, leading to immediate hydrolysis of the remaining powder.
-
Reconstitution: Dissolve the powder to a high concentration stock (e.g., 10 mM) using water or weak acid buffer. Do not vortex vigorously. Gentle inversion is sufficient.
-
Quality Control (Self-Validation):
-
Dilute a small aliquot (e.g., 1:50) in water.
-
Measure Absorbance at 260 nm (
).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Calculate concentration using the molar extinction coefficient (
):-
for Crotonyl-CoA:
(dominated by the Adenine moiety).
-
for Crotonyl-CoA:
-
-
Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 50
L). -
Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath. Store at -80°C.
Visualization: Handling Decision Tree
Caption: Figure 2. Recommended workflow for reconstitution and storage to minimize hydrolysis and freeze-thaw degradation.
Frequently Asked Questions (FAQs)
Q: Can I use PBS (Phosphate Buffered Saline) to dissolve Crotonyl-CoA? A: Only for immediate use. PBS typically has a pH of 7.4, which is high enough to promote slow hydrolysis. For storage, water or a slightly acidic buffer (pH 5-6) is superior. Furthermore, phosphate ions can catalyze nucleophilic attacks on thioesters.
Q: I accidentally left my Crotonyl-CoA at room temperature overnight. Is it still good? A: Likely not. Thioesters have a half-life in solution. While it may not be 100% degraded, the concentration of free CoA will have increased significantly, which acts as a potent competitive inhibitor in many acyltransferase assays. Discard and prepare fresh.
Q: Why does the protocol forbid -20°C for solution storage? A: At -20°C, water freezes slowly. As ice crystals form, solutes (including salts and protons) concentrate in the remaining liquid phase. This can cause drastic, transient pH spikes (eutectic effects) that rapidly hydrolyze the thioester bond before the sample completely solidifies. -80°C promotes rapid freezing, bypassing this dangerous phase.
Q: How do I remove free CoA from my preparation? A: It is difficult to separate free CoA from Crotonyl-CoA without HPLC purification. If your experiment is sensitive to product inhibition (CoA-SH), it is more cost-effective to buy a fresh vial than to attempt repurification.
References
-
Anderson, V. E., et al. (1994). Enoyl-coenzyme A hydratase-catalyzed exchange of the alpha-protons of coenzyme A thiol esters.[3] Biochemistry, 33(49), 14733-14742.[3] (Demonstrates pH dependence of enoyl-CoA stability). Retrieved from [Link]
- Avanti Polar Lipids. (n.d.). Handling and Storage of Lipids and Acyl-CoA Derivatives.
- Thermo Fisher Scientific. (n.d.). Extinction Coefficients for Proteins and Nucleic Acids.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enoyl-coenzyme A hydratase-catalyzed exchange of the alpha-protons of coenzyme A thiol esters: a model for an enolized intermediate in the enzyme-catalyzed elimination? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Validation Guide: 2-Butenoyl Coenzyme A Lithium Purity via LC-MS
Executive Summary & Scientific Context
2-Butenoyl Coenzyme A (Crotonyl-CoA) is a pivotal intermediate in the beta-oxidation of fatty acids and the metabolism of lysine and tryptophan. In research and drug development, the integrity of this thioester is non-negotiable; however, its inherent instability presents a significant analytical challenge.
Commercially, this compound is frequently supplied as a Lithium salt . While the lithium counter-ion confers superior stability and hygroscopic properties compared to the free acid or sodium forms, it demands specific analytical considerations.
This guide provides an objective, data-driven comparison between legacy HPLC-UV methods and the gold-standard LC-MS validation protocol. It is designed to empower researchers to autonomously validate the purity of 2-Butenoyl CoA Lithium, ensuring that experimental data is not compromised by hydrolysis products (Free CoA) or synthesis byproducts.
Comparative Analysis: LC-MS vs. HPLC-UV
For decades, HPLC with UV detection at 254 nm (targeting the adenine moiety) was the standard. However, for thioesters like Crotonyl-CoA, UV detection is insufficient due to its inability to distinguish between the intact thioester and its hydrolyzed breakdown product, Free Coenzyme A (CoASH), which shares the identical UV-absorbing chromophore.
Table 1: Methodological Performance Matrix
| Feature | HPLC-UV (Legacy) | LC-MS (Recommended) | Scientific Rationale |
| Specificity | Low | High | UV detects the Adenine ring (present in both impurity and target). MS detects unique Mass-to-Charge (m/z) ratios. |
| Impurity ID | Retention Time only | Exact Mass + Fragmentation | LC-MS definitively identifies hydrolysis products (Free CoA, m/z 766) vs. Target (m/z 836). |
| Sensitivity | µM range | nM range | MS/MS (SRM) can detect trace degradation <0.1%. |
| Buffer Compatibility | Phosphate (Non-volatile) | Ammonium Acetate (Volatile) | Phosphate buffers suppress MS ionization; Volatile buffers are essential for LC-MS. |
| Lithium Handling | Irrelevant | Critical | LC-MS requires chromatographic separation of Li+ ions to prevent source suppression. |
Technical Deep Dive: The "Lithium" & Stability Factors
The Lithium Salt Advantage & Challenge
Manufacturers formulate 2-Butenoyl CoA as a lithium salt to mitigate the nucleophilic attack on the thioester bond. Lithium ions coordinate with the phosphate groups on the CoA backbone, reducing hygroscopicity.
-
The Challenge: In Mass Spectrometry, high concentrations of alkali metals (Li+, Na+) can cause ion suppression or form stable adducts (e.g.,
), splitting the signal and reducing sensitivity. -
The Solution: The Reverse Phase (C18) protocol described below naturally separates the highly polar Lithium ions (eluting in the void volume) from the retained Crotonyl-CoA, effectively "desalting" the sample on-column.
The Thioester Vulnerability
The carbonyl-sulfur bond is thermodynamically unstable. At pH > 7.0, or in the presence of water/heat, it hydrolyzes rapidly.
-
Degradation Pathway: 2-Butenoyl CoA (
) Free CoA ( ) + Crotonic Acid.
Visualizing the Analytical Logic
The following diagram illustrates the degradation pathway we are testing for, and the specific MS fragmentation logic used to validate the molecule.
Figure 1: Degradation pathway and MS fragmentation logic. The method relies on separating the target from its hydrolysis products.
Validated Experimental Protocol
This protocol is designed to be self-validating . If the retention time shifts or the mass transition is absent, the system flags the error.
A. Sample Preparation (Crucial Step)
-
Solvent: 50 mM Ammonium Acetate (pH 5.0). Do not use water only; acidic pH stabilizes the thioester.
-
Concentration: Prepare a 1 mg/mL stock in chilled buffer. Dilute to 10 µM for LC-MS injection.
-
Temperature: Keep all samples at 4°C.
B. LC-MS/MS Conditions[1][2]
-
Instrument: Triple Quadrupole MS coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 2% B (Divert flow to waste to remove Lithium salts).
-
1-8 min: 2% to 40% B.
-
8-10 min: 95% B (Wash).
-
-
Flow Rate: 0.3 mL/min.
C. Mass Spectrometry Parameters (ESI Positive Mode)
While negative mode is often used for phosphates, positive mode provides distinct fragmentation useful for structural confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| 2-Butenoyl CoA | 836.1 | 329.1 | 25 | Acyl-Pantetheine fragment |
| Free CoA (Impurity) | 768.1 | 261.1 | 28 | Pantetheine fragment |
Note: The "Neutral Loss" of 507 Da (Adenosine-3'-phosphate-5'-diphosphate) is a universal characteristic of CoA derivatives and serves as a secondary confirmation.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow emphasizing the removal of Lithium ions.
Interpretation of Results
To validate the purity of your 2-Butenoyl CoA Lithium sample, compare your data against these criteria:
-
Retention Time Separation: The Target (Crotonyl-CoA) must elute after Free CoA. On a standard C18 column, Free CoA elutes earlier due to the lack of the hydrophobic butenoyl chain.
-
Lithium Clearance: Ensure no massive ion suppression occurs at the solvent front (0-1 min). If signal is unstable, extend the initial divert-to-waste step.
-
Purity Calculation:
-
Acceptance Criteria: >90% for biochemical assays; >95% for kinetic standards.
-
References
-
Neubauer, S., et al. (2015).[1][2] "LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters." Analytical and Bioanalytical Chemistry.
-
Magnes, C., et al. (2005).[3] "LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs." Analytical Chemistry.
-
Human Metabolome Database (HMDB). "Metabocard for Crotonyl-CoA (HMDB0001056)."
-
Snyder, N. W., et al. (2014). "Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters." Rapid Communications in Mass Spectrometry.
-
Sigma-Aldrich. "Product Information: Crotonoyl Coenzyme A Lithium Salt."
Sources
Comprehensive Guide to Anti-Crotonyllysine Antibody Specificity: Distinguishing Kcr from Acetyl-CoA and Acyl-Lysine Analogs
Topic: Cross-reactivity of anti-crotonyllysine antibodies with Acetyl-CoA Content Type: Publish Comparison Guide
Executive Summary: The Specificity Challenge
Lysine crotonylation (Kcr) is a distinct post-translational modification (PTM) linked to active gene transcription and spermatogenesis. It is enzymatically driven by the cellular concentration of Crotonyl-CoA .[1] A critical challenge in studying Kcr is the structural similarity between the crotonyl group (four carbons, unsaturated) and other short-chain acylations, specifically Acetyl-lysine (Kac) and Butyryl-lysine (Kbu) .
The Core Question: Does an antibody raised against crotonyllysine cross-react with Acetyl-CoA ? The Scientific Verdict: Direct cross-reactivity with the metabolite Acetyl-CoA is biochemically improbable due to the lack of a lysine backbone and the thioester linkage (vs. amide in PTMs). However, cross-reactivity with the downstream PTMAcetyl-lysine (Kac) is a primary risk factor that must be rigorously validated.
This guide provides a technical comparison of leading anti-Kcr reagents and details the protocols required to validate their specificity against both metabolic precursors and structural analogs.
Mechanistic Insight: Structural Determinants of Specificity
To understand antibody performance, we must analyze the hapten structures. Antibodies recognize the specific chemical moiety and the local peptide backbone.
Chemical Structure Comparison
-
Crotonyl-Lysine (Kcr): 4-carbon chain with a trans-double bond (planar geometry).
-
Butyryl-Lysine (Kbu): 4-carbon chain, fully saturated (flexible geometry).
-
Acetyl-Lysine (Kac): 2-carbon chain, saturated.
-
Acetyl-CoA: The metabolic donor. Contains an acetyl group attached to Coenzyme A via a high-energy thioester bond, not an amide bond.
Why Acetyl-CoA doesn't usually cross-react: Antibodies raised against Kcr are generated using crotonylated peptides (amide linkage). The antibody binding pocket requires the specific steric footprint of the lysine side chain. Acetyl-CoA lacks this backbone and presents a different electrostatic profile.
Visualization: Structural Hierarchy & Cross-Reactivity Risks
Figure 1: Structural relationships between metabolic donors and histone PTMs. The primary specificity risk for anti-Kcr antibodies is Butyryl-lysine (Kbu), not Acetyl-CoA.
Comparative Guide: Anti-Crotonyllysine Antibody Performance[2]
We analyzed the performance of three industry-standard antibodies based on published validation data and manufacturer specifications.
Criteria for Selection:
-
Clonality: Monoclonal (mAb) vs. Polyclonal (pAb).
-
Validated Specificity: Dot blot data against Kac, Kbu, and Kpr.
-
Application Suitability: WB, ChIP, IF.
Table 1: Performance Comparison Matrix
| Feature | PTM Biolabs (PTM-501) | Cell Signaling Tech (Clone E8D9M) | RevMab (Clone RM339) |
| Type | Rabbit Polyclonal | Rabbit Monoclonal | Rabbit Recombinant mAb |
| Target | Pan-Crotonyllysine | Histone H3 (Lys18) Crotonyl | Histone H3 (Lys9) Crotonyl |
| Cross-Reactivity (Kac) | < 1% (Highly Specific) | None Detected | None Detected |
| Cross-Reactivity (Kbu) | < 5% (Minor) | Slight (Acknowledged) | None Detected |
| Cross-Reactivity (CoA) | Negligible | Negligible | Negligible |
| Best Application | Global Proteomics / WB | ChIP / Site-Specific WB | ChIP / Site-Specific WB |
| Validation Method | Peptide Array Dot Blot | Peptide Competition WB | Peptide Array |
Key Insight:
-
PTM-501 is the "workhorse" for detecting global crotonylation changes (Pan-Kcr). It shows excellent specificity against Acetyl-lysine but requires careful blocking for Butyryl-lysine.
-
CST E8D9M is site-specific (H3K18cr). It explicitly notes slight cross-reactivity with H3K18bu, emphasizing the difficulty of distinguishing the 4-carbon saturated vs. unsaturated chains [1, 2].
Experimental Protocols: Validating Specificity
As a scientist, you should never rely solely on a vendor's datasheet. Use these self-validating protocols to confirm specificity in your specific biological context.
Protocol A: Peptide Competition Dot Blot (The Gold Standard)
Purpose: To quantify cross-reactivity against Kac, Kbu, and Kpr peptides.
Reagents:
-
Synthetic peptides: Kcr-BSA, Kac-BSA, Kbu-BSA, Unmodified BSA.
-
Nitrocellulose membrane (0.2 µm).
Workflow:
-
Spotting: Pipette 100 ng, 50 ng, and 10 ng of each peptide conjugate onto the membrane grid. Air dry for 30 min.
-
Blocking: Incubate in 5% BSA in TBST for 1 hour at RT (Avoid non-fat milk if it contains high biotin or interfering proteins, though milk is usually fine for acyl-lysines).
-
Primary Incubation: Incubate with anti-Kcr antibody (1:1000) for 2 hours.[2][3][4]
-
Control: Incubate a duplicate blot with anti-Kcr antibody pre-incubated with 10 µg/mL free Crotonyl-lysine peptide (Competitor).
-
-
Detection: Wash 3x TBST. Incubate with HRP-secondary (1:5000). Develop with ECL.
Interpretation:
-
Specific Signal: Strong signal on Kcr spots; no signal on Kac/Kbu spots.
-
Competition Control: Complete loss of signal on Kcr spots confirms the signal is antigen-driven, not non-specific sticking.
Protocol B: Metabolite Interference Assay (The "Acetyl-CoA" Test)
Purpose: To definitively rule out interference from high concentrations of Acetyl-CoA in metabolic assays.
Rationale: If the user suspects Acetyl-CoA (the metabolite) is binding the antibody, this competition assay will reveal it.
Workflow:
-
Preparation: Prepare two tubes of anti-Kcr antibody in blocking buffer.
-
Tube A (Control): Antibody only.
-
Tube B (Test): Antibody + 1 mM Acetyl-CoA (Lithium salt, pH adjusted to 7.0).
-
-
Incubation: Incubate tubes at 4°C for 1 hour to allow potential binding.
-
Western Blot: Apply both mixtures to identical Western Blot strips containing crotonylated histone extracts (positive control).
-
Readout:
-
If Tube B signal == Tube A signal: No Cross-reactivity (Acetyl-CoA does not bind the paratope).
-
If Tube B signal << Tube A signal: Cross-reactivity (Acetyl-CoA competes for the binding site).
-
Visualization: Validation Workflow
Figure 2: Step-by-step decision tree for validating antibody specificity using Dot Blot analysis.
References
-
Tan, M., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell, 146(6), 1016-1028.
-
Cell Signaling Technology. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit mAb Datasheet.
-
PTM Biolabs. Anti-Crotonyllysine Rabbit pAb (PTM-501) Validation Data.
- Andrews, F.H., et al. (2016). The Taf14 YEATS domain is a reader of histone crotonylation. Nature Chemical Biology, 12, 396–398. (Demonstrates structural recognition of crotonyl vs acetyl).
Sources
- 1. Butyryl/Crotonyl-Histone H3 (Lys9) (E9N8C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. PTM BIO [ptmbio.com]
- 3. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 4. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
Quantitative Analysis of Intracellular Crotonyl-CoA: A Technical Guide
Topic: Quantitative Comparison of Intracellular Crotonyl-CoA Levels Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
The quantification of intracellular Crotonyl-CoA is a critical bottleneck in understanding the metabolic-epigenetic axis. Unlike stable metabolites, short-chain acyl-CoAs are labile, prone to hydrolysis, and exist in a crowded isobaric landscape.
For researchers investigating histone crotonylation (Kcr) or fatty acid oxidation flux, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the absolute gold standard. While HPLC-UV and ELISA-based methods exist, they frequently fail to provide the specificity required to distinguish Crotonyl-CoA (C4-ene) from its saturated analog, Butyryl-CoA (C4), or the vastly more abundant Acetyl-CoA.
This guide provides a rigorous comparison of these methodologies, supported by extraction protocols and mechanistic insights.
Part 1: Metabolic Context & The "Why"
Crotonyl-CoA is not merely a metabolic intermediate; it is a rate-limiting substrate for the "writer" enzymes (p300/CBP) that deposit crotonyl marks on histones. To correlate gene expression changes with metabolic state, you must accurately measure the nuclear and cytosolic pools of this metabolite.
Diagram 1: The Metabolic-Epigenetic Axis
Figure 1: This pathway illustrates the production of Crotonyl-CoA via Fatty Acid Oxidation (FAO) and amino acid degradation, and its consumption by p300 for histone modification.
(Caption: Crotonyl-CoA links metabolic flux from FAO and amino acids to epigenetic gene regulation via p300.)[1]
Part 2: Comparative Analysis of Methodologies
The following table contrasts the three primary approaches available to researchers.
| Feature | LC-MS/MS (Targeted Metabolomics) | HPLC-UV | ELISA / Colorimetric Kits |
| Status | Gold Standard | Legacy / Budget | Not Recommended |
| Sensitivity (LOD) | Femtomole (0.2–3 fmol) | Micromolar (1–5 µM) | N/A (Qualitative only) |
| Specificity | High (Mass + Retention Time) | Low (Co-elution risks) | Very Low (Cross-reacts w/ Acetyl-CoA) |
| Sample Volume | Low (1–5 x | High (>20 x | Moderate |
| Throughput | Medium (15–20 min/sample) | Low (30–45 min/sample) | High (96-well plate) |
| Cost | High (Instrumentation) | Low | Medium |
Why ELISA Fails for Crotonyl-CoA
Commercial "Acyl-CoA" assay kits typically rely on enzymatic cycling (e.g., Acyl-CoA Oxidase) that generates
Part 3: The Gold Standard Protocol (LC-MS/MS)
Objective: Quantify Crotonyl-CoA with <10% CV using Stable Isotope Dilution.
A. Experimental Design & Causality
-
Quenching: Metabolism turns over in seconds. You must stop enzymatic activity immediately.
-
Extraction: CoAs are charged and degrade in alkali. We use cold acidic extraction to precipitate proteins and stabilize the thioester bond.
-
Internal Standard (IS): You must use an isotopically labeled standard (e.g.,
-Malonyl-CoA or -labeled yeast extract) to correct for ion suppression and extraction loss.
B. Step-by-Step Workflow
1. Sample Preparation (Adherent Cells)
-
Harvest: Rapidly wash cells (10 cm dish, ~80% confluence) with ice-cold PBS. Aspirate completely.
-
Quench/Lyse: Add 1 mL Ice-Cold 80:20 Methanol:Water (v/v) containing 0.1% Formic Acid.
-
Why? Methanol denatures enzymes; formic acid stabilizes CoAs.
-
-
Spike IS: Add 10 µL of Internal Standard mix (final conc. 1 µM) immediately.
-
Scrape & Collect: Scrape cells on ice; transfer to pre-chilled tubes.
-
Disrupt: Sonicate (30 cycles, 30 sec on/off) at 4°C.
-
Clarify: Centrifuge at 17,000 x g for 10 min at 4°C .
-
Dry: Transfer supernatant to new tubes. Evaporate to dryness under nitrogen (SpeedVac) at <30°C.
-
Reconstitute: Resuspend in 50 µL chilled 5% Sulfosalicylic Acid (SSA) or mobile phase A.
2. LC-MS/MS Configuration[2]
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex).
-
Note: HILIC is an alternative for very polar CoAs but C18 provides better separation of hydrophobic chains.
-
-
Mobile Phase A: Water + 10 mM Ammonium Acetate + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 2% B to 98% B over 12 minutes.
-
Detection: Triple Quadrupole (QqQ) in Positive Mode (ESI+).
-
MRM Transitions:
-
Crotonyl-CoA:
(Adenosine fragment) or (Pantetheine fragment).
-
Diagram 2: Extraction & Analysis Workflow
Figure 2: The critical path from cell culture to quantitative data, emphasizing temperature control.
(Caption: Workflow emphasizing cold extraction and internal standardization for acyl-CoA stability.)
Part 4: Troubleshooting & Self-Validation
To ensure your data is trustworthy (E-E-A-T), apply these validation checks:
-
Linearity Check: Run a standard curve (0.1 nM to 1000 nM).
must be >0.99.[3] -
Recovery Check: Spike a "naive" cell lysate with a known amount of Crotonyl-CoA. Recovery should be 80–120%. If <50%, your protein precipitation is trapping the CoAs or the pH is too high (hydrolysis).
-
Carryover: Inject a solvent blank after your highest standard. Acyl-CoAs are "sticky" on C18 columns.
-
Isomer Separation: Ensure your chromatography separates Crotonyl-CoA from Methylmalonyl-CoA (isobaric). They have distinct retention times on high-quality C18 columns.
References
-
Sabari, B. R., et al. (2015).[4] "Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation."[1] Molecular Cell. Link
-
Tan, M., et al. (2011). "Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification." Cell. Link
-
Trefely, S., et al. (2020). "Quantitative analysis of acyl-CoA species in mammalian cells." Nature Protocols. Link
-
Basu, S. S., & Blair, I. A. (2012). "SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards." Nature Protocols. Link
-
BenchChem. (2025).[3][5] "A Researcher's Guide to Quantifying Acyl-CoAs." Link
Sources
- 1. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recognition of Histone Crotonylation by Taf14 Links Metabolic State to Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Differentiating Cis and Trans Isomers of 2-Butenoyl Coenzyme A: A Technical Guide for Researchers
In the intricate landscape of cellular metabolism and drug development, the precise structural elucidation of biomolecules is paramount. Geometric isomerism, particularly the distinction between cis and trans configurations, can dramatically alter a molecule's biological activity, enzymatic affinity, and overall metabolic fate. This guide provides a comprehensive technical overview for differentiating the cis and trans isomers of 2-Butenoyl coenzyme A, a key intermediate in fatty acid metabolism. We will delve into the foundational principles of relevant analytical techniques, present comparative experimental data from analogous compounds, and provide detailed protocols to empower researchers in their analytical endeavors.
The Biological Significance of 2-Butenoyl Coenzyme A Isomers
2-Butenoyl coenzyme A, commonly known in its trans form as crotonyl-CoA, is a central player in the β-oxidation of fatty acids.[1][2] The stereochemistry of the double bond at the C2-C3 position is critical for enzymatic recognition and subsequent metabolic processing. The trans isomer is the natural substrate for enoyl-CoA hydratase, an enzyme that catalyzes the hydration of the double bond in the fatty acid breakdown pathway.[2][3] Conversely, the presence of a cis double bond at this position would necessitate the action of an isomerase to convert it to the trans form for metabolism to proceed.[4] Understanding and accurately identifying these isomers is therefore crucial for studying metabolic pathways, enzyme kinetics, and the effects of potential therapeutic modulators.
The structural differences between the cis and trans isomers of 2-Butenoyl CoA, which dictate their distinct chemical and physical properties, are illustrated below.
Caption: General structures of trans- and cis-2-Butenoyl CoA.
Analytical Strategies for Isomer Differentiation
Several powerful analytical techniques can be employed to distinguish between cis and trans isomers of 2-Butenoyl CoA. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for assigning the stereochemistry of alkenes. The key diagnostic features are the chemical shifts (δ) and the coupling constants (J) of the vinylic protons.
The Karplus Relationship: A Theoretical Framework
The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5] For alkenes:
-
Cis isomers , with a dihedral angle of ~0°, exhibit a smaller coupling constant.
-
Trans isomers , with a dihedral angle of ~180°, display a larger coupling constant.
Caption: The relationship between dihedral angle and coupling constant.
Comparative NMR Data (Based on Analogous Compounds)
| Parameter | cis-2-Butenoyl CoA (Predicted) | trans-2-Butenoyl CoA (Crotonyl-CoA) (Predicted) |
| ¹H NMR | ||
| Vinylic H (α to C=O) | ~6.0-6.2 ppm | ~5.8-6.0 ppm |
| Vinylic H (β to C=O) | ~6.8-7.0 ppm | ~6.9-7.1 ppm |
| ³J (Hα-Hβ) | ~10-12 Hz | ~15-18 Hz |
| ¹³C NMR | ||
| C=O | ~190-195 ppm | ~190-195 ppm |
| Cα | ~128-132 ppm | ~130-135 ppm |
| Cβ | ~140-145 ppm | ~142-147 ppm |
| CH₃ | ~12-15 ppm | ~17-20 ppm |
Experimental Protocol: ¹H NMR for Isomer Identification
-
Sample Preparation: Dissolve 5-10 mg of the 2-Butenoyl CoA sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis:
-
Identify the signals corresponding to the vinylic protons (typically in the 5.5-7.5 ppm range).
-
Determine the multiplicity of these signals (e.g., doublet of quartets).
-
Measure the coupling constant (J-value) between the two vinylic protons. A larger J-value (typically >14 Hz) is indicative of the trans isomer, while a smaller J-value (typically <12 Hz) suggests the cis isomer.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating isomers based on their differential interactions with a stationary phase. For cis and trans isomers, which often have different polarities and three-dimensional shapes, reversed-phase HPLC is particularly effective.
Principle of Separation
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of cis and trans isomers is governed by their polarity:
-
Cis isomers are generally more polar due to their "U" shape, leading to weaker interactions with the nonpolar stationary phase and thus, earlier elution .
-
Trans isomers , with their more linear and less polar structure, interact more strongly with the stationary phase, resulting in later elution .[8][9]
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- 5. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
A Comparative Guide to the Impact of Lithium and Sodium Counterions on Crotonyl-CoA Enzyme Affinity
For researchers, scientists, and drug development professionals, understanding the nuanced factors that govern enzyme-substrate interactions is paramount. While the primary sequence and folded structure of an enzyme are the principal determinants of its function, the surrounding ionic environment, specifically the choice of counterions in buffer systems, can exert a significant and often overlooked influence on catalytic efficiency and binding affinity. This guide provides an in-depth comparison of how two common monovalent cations, lithium (Li⁺) and sodium (Na⁺), can differentially impact the affinity of enzymes for the pivotal metabolic intermediate, Crotonyl-CoA.
Crotonyl-CoA is a central player in cellular metabolism, participating in fatty acid β-oxidation and the catabolism of amino acids like lysine and tryptophan.[1][2] Furthermore, it serves as the donor for histone crotonylation, an epigenetic modification linked to active gene transcription.[1][3] Enzymes that recognize and process Crotonyl-CoA, such as Crotonyl-CoA Carboxylase/Reductase (CCR), are therefore critical regulatory hubs.[4][5][6] The precise and reproducible characterization of their kinetics is essential for both basic research and the development of therapeutic modulators.
This guide moves beyond a simple recitation of protocols. It delves into the physicochemical rationale behind the differential effects of lithium and sodium, provides detailed, self-validating experimental workflows for quantifying these effects, and presents a framework for interpreting the resulting data.
Physicochemical Properties of Li⁺ vs. Na⁺: The Basis for Differential Effects
The distinct behaviors of lithium and sodium ions in a biological context are rooted in their fundamental atomic properties. Although both are alkali metals with a +1 charge, their differences in size and electronegativity lead to significant variations in how they interact with water molecules and protein functional groups.
| Property | Lithium (Li⁺) | Sodium (Na⁺) | Rationale for Impact on Enzyme Affinity |
| Ionic Radius | 76 pm | 102 pm | The smaller size of Li⁺ allows it to fit into tighter coordination sites within a protein structure that may not accommodate the larger Na⁺ ion.[7] |
| Hydration Enthalpy | -520 kJ/mol | -405 kJ/mol | Li⁺ has a higher charge density, leading to a more ordered and tightly bound shell of water molecules. This larger, more stable hydration shell can make it less favorable for Li⁺ to shed water molecules to coordinate directly with protein residues compared to Na⁺. |
| Covalency in Bonding | Higher tendency | Lower tendency | Due to the polarization of its 1s² electrons, Li⁺ can form bonds with a higher degree of covalency than Na⁺.[8] This can lead to stronger, more specific interactions with enzyme active site residues.[8] |
These properties dictate that Li⁺ and Na⁺ are not interchangeable "spectator ions." Their presence can lead to measurable differences in enzyme conformation, stability, and, consequently, substrate affinity.[9][10]
Mechanistic Hypotheses for Counterion-Mediated Effects on Affinity
The influence of monovalent cations on enzyme function can be broadly categorized into direct and indirect (allosteric) mechanisms.[10] Understanding these potential mechanisms is key to designing experiments and interpreting their outcomes.
-
Direct Mechanism (Cofactor-like Role): The cation binds directly within the active site, participating in the coordination of the substrate, Crotonyl-CoA. It may act as a Lewis acid, stabilizing the negative charges on the phosphate groups of Coenzyme A or the thioester carbonyl, thereby promoting a binding-competent conformation. The differing coordination preferences of Li⁺ and Na⁺ could lead to one ion being more effective at this role.
-
Indirect Mechanism (Allosteric Modulation): The cation binds to a site on the enzyme distant from the active site. This binding event triggers a conformational change that propagates through the protein structure, altering the geometry or electrostatic environment of the active site to either enhance or diminish substrate affinity.[9]
-
Ionic Strength and Hydration Effects: At a broader level, the ions contribute to the overall ionic strength of the solution, which can shield electrostatic interactions nonspecifically.[11] However, the distinct hydration properties of Li⁺ and Na⁺ can also influence the local water structure at the protein-solvent interface, subtly altering the enzyme's conformational dynamics and flexibility, which are critical for substrate binding.
Caption: Hypothesized mechanisms of counterion action.
Experimental Design for Comparative Analysis
To empirically determine the impact of lithium versus sodium on Crotonyl-CoA enzyme affinity, a rigorous, quantitative approach is required. Two principal label-free techniques are ideally suited for this purpose: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[12][13]
The core of the experimental design is a direct comparison of the binding affinity (K_D) or Michaelis constant (K_M) in buffer systems that are identical in all respects (pH, buffer species, temperature, and ionic strength) except for the monovalent cation, which will be either LiCl or NaCl.
Caption: Workflow for comparing ion effects on affinity.
Illustrative Data Presentation
The primary output of these experiments will be quantitative binding or kinetic parameters. Presenting this data in a clear, tabular format is essential for direct comparison.
Table 2: Hypothetical Comparative Affinity Data for Crotonyl-CoA Reductase (CCR)
| Experimental Condition (Buffer) | Technique | Parameter | Value |
| 50 mM HEPES, 100 mM NaCl , pH 7.5 | ITC | K_M (µM) | 15.2 ± 1.1 |
| 50 mM HEPES, 100 mM LiCl , pH 7.5 | ITC | K_M (µM) | 28.9 ± 2.3 |
| 50 mM HEPES, 100 mM NaCl , pH 7.5 | SPR | K_D (µM) | 14.8 ± 0.9 |
| 50 mM HEPES, 100 mM LiCl , pH 7.5 | SPR | K_D (µM) | 29.5 ± 1.8 |
This data is illustrative and serves to demonstrate how results would be presented. In this hypothetical example, the data suggests that the enzyme has a nearly two-fold higher affinity for Crotonyl-CoA in the presence of sodium compared to lithium.
Detailed Experimental Protocols
The trustworthiness of the results hinges on meticulous experimental execution. The following protocols are designed to be self-validating by ensuring consistency and minimizing sources of error.
Protocol 1: Enzyme Kinetics via Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during an enzymatic reaction in real-time.[14] By making multiple injections of the substrate (Crotonyl-CoA) into a solution of the enzyme, a full Michaelis-Menten curve can be generated in a single experiment.[15][16]
Objective: To determine the Michaelis constant (K_M) and catalytic rate (k_cat) of a Crotonyl-CoA-dependent enzyme in the presence of NaCl versus LiCl.
Materials:
-
Purified Crotonyl-CoA enzyme (e.g., CCR)
-
Crotonyl-CoA lithium salt and/or sodium salt (or use a common salt and dialyze)
-
NADPH (cofactor for CCR)
-
Buffer components (e.g., HEPES)
-
NaCl and LiCl (high purity)
-
MicroCal ITC system (e.g., PEAQ-ITC or iTC200)[17]
Methodology:
-
Buffer Preparation (Critical Step):
-
Prepare a 2X stock buffer concentrate (e.g., 100 mM HEPES, pH 7.5).
-
Divide the stock into two equal volumes. To the first, add NaCl to a final concentration of 200 mM. To the second, add LiCl to a final concentration of 200 mM. This ensures the buffer species and pH are identical.
-
These 2X stocks will be used to prepare all final 1X solutions.
-
-
Enzyme Preparation:
-
Dialyze the purified enzyme extensively against the 1X NaCl-containing buffer and separately against the 1X LiCl-containing buffer. This is crucial to ensure the enzyme is fully equilibrated in the desired ionic environment.
-
Determine the final active enzyme concentration accurately.
-
-
Substrate Preparation:
-
Prepare a concentrated stock solution of Crotonyl-CoA and NADPH.
-
For the "NaCl experiment," dissolve the substrates in the 1X NaCl-containing buffer.
-
For the "LiCl experiment," dissolve the substrates in the 1X LiCl-containing buffer.
-
Causality: Using the exact same buffer from the dialysis for the substrate solution minimizes heats of dilution during the ITC experiment, which would otherwise appear as artifacts in the data.[15]
-
-
ITC Instrument Setup and Run:
-
Set the experimental temperature (e.g., 25°C).
-
Load the enzyme solution (e.g., 1-10 µM) into the sample cell.
-
Load the substrate/cofactor solution (e.g., 10-20 times the expected K_M) into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to establish the initial rate, followed by a series of larger, identical injections (e.g., 2 µL each) spaced to allow the reaction rate to return to baseline.
-
-
Data Analysis:
-
The raw data is a plot of thermal power (µcal/sec) versus time.
-
Integrate the area under each injection peak to determine the reaction rate.
-
Plot the reaction rate versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to derive K_M and V_max. The k_cat can be calculated from V_max and the known enzyme concentration.[18]
-
Protocol 2: Binding Affinity via Surface Plasmon Resonance (SPR)
SPR measures the change in mass on a sensor surface in real-time, allowing for the label-free determination of association (k_on) and dissociation (k_off) rates. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.[19][20]
Objective: To determine the K_D for the interaction between a Crotonyl-CoA enzyme and its substrate in the presence of NaCl versus LiCl.
Materials:
-
Purified Crotonyl-CoA enzyme with an available amine or thiol for immobilization (or a tag like His6+).
-
Crotonyl-CoA
-
SPR instrument (e.g., Biacore 8K)[19]
-
Sensor chip (e.g., CM5 for amine coupling)
-
Immobilization reagents (EDC, NHS)
-
Running buffers (prepared as described in Protocol 4.1, containing either NaCl or LiCl)
Methodology:
-
Enzyme Immobilization:
-
Equilibrate the sensor chip with the SPR running buffer (either NaCl or LiCl version).
-
Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC/NHS.
-
Inject the purified enzyme over the surface. The primary amines on the enzyme will form covalent amide bonds with the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
Causality: This creates a stable, reusable surface with the enzyme (the "ligand") immobilized, ready for interaction with the substrate (the "analyte").
-
-
Binding Analysis (Kinetic Titration):
-
Prepare a dilution series of Crotonyl-CoA in the same running buffer used for immobilization. A typical concentration range would span from 0.1x to 10x the expected K_D.
-
Inject the lowest concentration of Crotonyl-CoA over the sensor surface and monitor the binding response (association phase).
-
Switch back to running buffer and monitor the signal decrease (dissociation phase).
-
Repeat this process for each concentration in the series. This is known as a multi-cycle kinetics experiment.
-
Trustworthiness: A "zero-concentration" (buffer only) injection should be included to allow for double-referencing, which subtracts both the signal from a reference flow cell and any signal drift, ensuring high-quality data.
-
-
Switching Ion Conditions:
-
To test the second ion condition, the same immobilized chip can be used. Thoroughly flush the system with the new running buffer (e.g., LiCl-containing buffer) until a stable baseline is achieved.
-
Repeat the kinetic titration (Step 2) using Crotonyl-CoA diluted in the new buffer.
-
-
Data Analysis:
-
The output is a series of sensorgrams (Response Units vs. Time).[21]
-
Simultaneously fit the association and dissociation curves for all concentrations to a 1:1 binding model using the instrument's analysis software.
-
This global fit will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Conclusion and Broader Implications
This guide demonstrates that the choice between lithium and sodium counterions is not a trivial experimental detail but a critical variable that can significantly alter the measured affinity of an enzyme for its substrate, Crotonyl-CoA. The underlying reasons are grounded in the distinct physicochemical properties of these ions, which can lead to different direct or allosteric effects on the enzyme.[7]
References
- Crotonyl-CoA - Grokipedia. Grokipedia.
- Bjelic, S., & Åqvist, J. (2010).
- Crotonyl-CoA carboxylase/reductase - Grokipedia. Grokipedia.
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- Crotonyl-CoA - Wikipedia. Wikipedia.
- crotonoyl-CoA | C25H40N7O17P3S | CID 5497143 - PubChem. PubChem.
- Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry.
- Galkin, M. A., & Grivennikova, V. G. (2017). Effect of monovalent cations on the kinetics of hypoxic conformational change of mitochondrial complex I. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
- Surface Plasmon Resonance Assay Services. Reaction Biology.
- The mystery of crotonyl-CoA.
- ccr - Crotonyl-CoA carboxylase/reductase. UniProt.
- crotonyl-CoA (PAMDB110405). P.
- Crotonyl-CoA carboxylase/reductase - Wikipedia. Wikipedia.
- ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare.
- Henriques, S. T., & Juffer, A. H. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.
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- Di Cera, E. (2006).
- Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments.
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- Binding Affinity. Malvern Panalytical.
- SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
- Gohara, D. W., & Di Cera, E. (2016).
- Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility. (2018). RSC Publishing.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Butenoyl Coenzyme A (Lithium Salt)
This document provides an in-depth procedural guide for the safe and compliant disposal of 2-Butenoyl coenzyme A (lithium salt), CAS No. 102680-35-3. As a key reagent in metabolic research and drug development, its proper handling from procurement to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic protocols to explain the causality behind each critical step.
Pre-Disposal Hazard Assessment: Understanding the Risks
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is the foundation of a safe protocol. 2-Butenoyl coenzyme A (lithium salt) is not a benign substance; its hazard profile necessitates careful handling to mitigate risks of personal exposure and environmental release.[2]
The primary risks associated with this compound are clearly defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] These classifications are the primary driver for the stringent disposal protocols outlined in this guide.
Table 1: GHS Hazard Profile for 2-Butenoyl Coenzyme A (Lithium Salt)
| Hazard Class | GHS Code | Hazard Statement | Causality for Disposal Protocol |
|---|---|---|---|
| Acute Oral Toxicity | H302 | Harmful if swallowed | Prevents accidental ingestion and dictates that waste must be securely contained. |
| Skin Irritation | H315 | Causes skin irritation | Mandates the use of chemical-resistant gloves and lab coats to prevent direct contact. |
| Eye Irritation | H319 | Causes serious eye irritation | Requires the use of safety glasses with side shields or goggles. |
| Respiratory Irritation | H335 | May cause respiratory irritation | Necessitates handling in a well-ventilated area or chemical fume hood to avoid inhaling dust.[2] |
Source: MedChemExpress Safety Data Sheet.[2]
Core Safety Protocols & Personal Protective Equipment (PPE)
Based on the hazard assessment, a multi-layered approach involving engineering controls and appropriate PPE is mandatory. This creates a self-validating system of safety where each component protects against a specific, identified risk.
Engineering Controls
The first line of defense is to minimize exposure at the source.
-
Ventilation: All handling of 2-Butenoyl coenzyme A, including weighing, reconstitution, and waste consolidation, must be performed in a well-ventilated area.[2][3] For the solid powder form, a chemical fume hood is strongly recommended to prevent the inhalation of aerosolized particles.[2]
Personal Protective Equipment (PPE)
The following PPE is required to prevent personal exposure during waste handling and disposal procedures.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale for Use |
|---|---|---|
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation (H319).[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation (H315).[2][3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95-rated dust mask (if not using a fume hood). | Prevents inhalation of the powder, which can cause respiratory tract irritation (H335).[2] |
The Primary Disposal Pathway: Licensed Waste Management
The most secure, compliant, and scientifically sound method for disposing of 2-Butenoyl coenzyme A and its associated waste is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor.[3][4] This method ensures adherence to regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Never dispose of this chemical down the drain or in the regular trash. [3][6] The GHS hazards associated with the compound make such practices unsafe and non-compliant.[2]
Step-by-Step Waste Collection Protocol
-
Identify Waste Streams: Properly segregate waste into three main categories:
-
Select Appropriate Containers: Use containers that are in good condition, compatible with the waste, and have secure, leak-proof closures.[5][9]
-
Label Waste Containers Immediately: All hazardous waste containers must be labeled as soon as the first drop of waste is added.[9][10] The label must be legible and firmly attached, containing the following information:
-
Store Waste Safely: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
-
Arrange for Disposal: Once the container is nearly full (approximately 90%), or before the regulatory accumulation time limit is reached (typically 90-180 days), submit a chemical waste pickup request to your institution's EHS office.[7][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Butenoyl coenzyme A.
Caption: Waste Disposal Workflow for 2-Butenoyl Coenzyme A.
Emergency Procedures: Spill & Decontamination
In the event of an accidental release, immediate and correct action is critical to prevent exposure and environmental contamination.
Spill Response Protocol
-
Evacuate & Alert: Ensure all personnel in the immediate area are aware of the spill. Evacuate if necessary.[2]
-
Don PPE: Before attempting cleanup, don the full PPE suite as detailed in Table 2.[2]
-
Contain the Spill: Prevent the spill from spreading or entering drains or water courses.[2][3]
-
Clean Up:
-
For solid powder: Gently sweep or scoop the material into a hazardous waste container. Avoid creating dust.
-
For solutions: Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or a universal binder.[2][3] Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Scrub the spill area and any contaminated equipment with alcohol.[2] Collect all cleanup materials (wipes, gloves, etc.) as contaminated lab trash for disposal.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Regulatory Framework: The Basis for Compliance
Adherence to these disposal procedures ensures compliance with the primary federal regulations governing laboratory safety and hazardous waste in the United States.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[12] This plan must include standard operating procedures for safe handling and waste disposal to minimize employee exposure to hazardous chemicals.[10][12]
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[4] These regulations establish a "cradle-to-grave" system for managing hazardous waste, from generation to final disposal, and include stringent requirements for labeling, storage, and transport.[4][5] For academic institutions, Subpart K provides specific alternative standards for managing laboratory hazardous waste.[11]
By following the protocols in this guide, your laboratory actively fulfills its obligations under these critical federal mandates, ensuring a safe and responsible research environment.
References
- Benchchem. (n.d.). Essential Guide to the Proper Disposal of S-Acetoacetyl Coenzyme A.
-
Chem-Impex. (n.d.). 2-Butenoyl coenzyme A lithium salt. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
- Sarchem Labs. (n.d.). 2-Butenoyl coenzyme A lithium salt | 102680-35-3.
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]
- Benchchem. (n.d.). Safe Disposal of Mj33 Lithium Salt: A Procedural Guide for Laboratory Personnel.
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MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
-
UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
- Lab Supplies. (n.d.). 2-Butenoyl coenzyme A lithium | C6146-5MG | SIGMA-ALDRICH.
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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Occupational Safety & Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
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- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
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- 12. nps.edu [nps.edu]
Operational Guide: Safe Handling & Logistics for 2-Butenoyl Coenzyme A (Lithium)
Introduction: The Intersection of Safety and Data Integrity
Handling 2-Butenoyl Coenzyme A (lithium salt) (Crotonyl-CoA) requires a dual-focus approach. While the immediate biological toxicity is often lower than that of volatile organic solvents, the compound presents specific risks due to its lithium counterion and bioactive thioester moiety .
Furthermore, safety in this context is not just about protecting the scientist; it is about protecting the reagent. CoA derivatives are hygroscopic and thermally unstable. Poor handling (e.g., exposure to moisture or heat) leads to hydrolysis of the high-energy thioester bond, resulting in experimental failure before the assay even begins. This guide synthesizes personal protection with protocol integrity.[1][2]
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific hazards. 2-Butenoyl CoA is typically supplied as a lyophilized powder.[3]
| Hazard Category | Specific Risk | Mechanism of Action |
| Inhalation (Primary) | Respiratory Irritation | Fine particulate dust can irritate the mucous membranes. The lithium component, while in low mass, can be systemically absorbed if inhaled significantly. |
| Contact | Skin/Eye Irritation | Classified as a Category 2 Skin Irritant and Category 2A Eye Irritant.[4] Direct contact causes local inflammation. |
| Chemical Stability | Hydrolysis | The thioester bond is labile at pH > 8.0 or in the presence of moisture, degrading into Crotonic acid and free CoA. |
| Biological | Metabolic Activity | As a metabolic intermediate, accidental systemic absorption could theoretically interfere with fatty acid oxidation pathways, though the risk is low with standard PPE. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for maintaining a BSL-1 or Chemical Safety Level 1 environment when handling this compound.
PPE Decision Logic
Figure 1: PPE selection logic based on the physical state of the reagent.
Detailed PPE Specifications
-
Respiratory Protection (Critical for Powder):
-
Requirement: When weighing the dry powder, work inside a certified Chemical Fume Hood .
-
Alternative: If a hood is unavailable (not recommended), a fit-tested N95 or P100 particulate respirator is required to prevent inhalation of lithium-containing dust.
-
-
Hand Protection:
-
Material: Nitrile rubber. Latex is not recommended due to lower chemical resistance and allergy risks.
-
Thickness: Minimum 0.11 mm (standard exam grade) is sufficient for incidental contact.
-
Technique: Inspect gloves for pinholes. Change immediately if contaminated.[5]
-
-
Eye Protection:
-
Standard: ANSI Z87.1 compliant safety glasses with side shields.
-
Liquid Handling: If handling large volumes (>50 mL) of solution, switch to unvented chemical goggles.
-
-
Body Protection:
-
Standard cotton/poly lab coat to prevent clothing contamination.
-
Operational Workflow: Handling & Reconstitution
This protocol ensures safety while maximizing the half-life of the reagent.
Step-by-Step Protocol
-
Preparation:
-
Equilibrate the vial from -20°C to 4°C (on ice) before opening. Do not open a cold vial in humid room air—condensation will destroy the thioester bond.
-
Prepare the workspace: Clean the balance area or fume hood surface.
-
-
Weighing (The High-Risk Step):
-
Static Control: CoA salts are often static-prone. Use an anti-static gun or a micro-spatula to prevent "flying powder."
-
Containment: Weigh into a pre-tared microcentrifuge tube, not an open weigh boat, to minimize dust exposure.
-
-
Reconstitution:
-
Solvent: Use distilled, deionized water or a neutral buffer (pH 6.0–7.5).
-
Avoid: Alkaline buffers (pH > 8.0) cause rapid hydrolysis [1].
-
Concentration: Prepare a stock solution (e.g., 10 mM) rather than dilute working solutions to improve stability.
-
-
Storage of Aliquots:
-
Flash-freeze aliquots in liquid nitrogen or dry ice/ethanol.
-
Store at -80°C for long-term stability; -20°C is acceptable for <1 month.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing temperature control and exposure minimization.
Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (Lithium salts can be respiratory irritants) [2].
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.[4][5]
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[1][4]
Disposal Protocols
-
Do NOT dispose of pure powder down the drain.
-
Aqueous Solutions: Small amounts of dilute buffer containing the compound can often be disposed of via drain with copious water (check local EHS regulations), but the preferred method is collection in a "Chemical Waste - Aqueous" container.
-
Solids: Contaminated gloves, weigh boats, and pipette tips must be disposed of in the solid hazardous waste stream.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
